molecular formula C6H10O4 B043542 (-)-Conduritol B CAS No. 25348-64-5

(-)-Conduritol B

Cat. No.: B043542
CAS No.: 25348-64-5
M. Wt: 146.14 g/mol
InChI Key: LRUBQXAKGXQBHA-UNTFVMJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Conduritol B is a highly specific and potent enantiomer of conduritol, serving as a valuable biochemical tool in glycosidase research. This cyclitol compound acts as a transition-state analogue inhibitor for a range of beta-glycosidases, effectively mimicking the structure of the oxocarbenium ion-like transition state during glycosidic bond hydrolysis. Its primary research value lies in elucidating the mechanisms of enzyme catalysis, substrate specificity, and the pathophysiology of lysosomal storage disorders such as Gaucher's disease, where glycosidase activity is compromised.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25348-64-5

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

(1S,2R,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol

InChI

InChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H/t3-,4-,5+,6+/m0/s1

InChI Key

LRUBQXAKGXQBHA-UNTFVMJOSA-N

SMILES

C1=CC(C(C(C1O)O)O)O

Isomeric SMILES

C1=C[C@@H]([C@H]([C@@H]([C@H]1O)O)O)O

Canonical SMILES

C1=CC(C(C(C1O)O)O)O

Other CAS No.

138258-55-6

Synonyms

5-cyclohexene-1,2,3,4-tetrol
conduritol A
conduritol B
conduritol B, (1alpha,2alpha,3alpha,4beta)-isomer
conduritol B, (1alpha,2beta,3beta,4alpha)-isomer
conduritol B, (1R-(1alpha,2alpha,3beta,4alpha))-isomer
conduritol C

Origin of Product

United States

Foundational & Exploratory

Mechanism of Action: (-)-Conduritol B & Conduritol B Epoxide (CBE)

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanism of action for (-)-Conduritol B and its pharmacologically dominant derivative, Conduritol B Epoxide (CBE) . While the alkene form (Conduritol B) acts as a competitive inhibitor, the epoxide form (CBE) is the industry-standard "suicide substrate" used to model lysosomal storage disorders.

A Technical Guide for Drug Development & Lysosomal Biology [1]

Executive Summary

(-)-Conduritol B is a cyclic polyol (cyclitol) that functions as a structural mimic of D-glucose. Its primary utility in modern research lies in its epoxide derivative, Conduritol B Epoxide (CBE) , a potent, irreversible, active-site-directed inhibitor of Acid


-Glucosidase (GCase/GBA1) .

By covalently binding to the catalytic nucleophile of GCase, CBE creates a "chemical knockout" of the enzyme, inducing the accumulation of glucosylceramide (GlcCer). This mechanism is the gold standard for generating phenotypic models of Gaucher Disease (GD) and Parkinson’s Disease (PD) in vitro and in vivo.

Key Mechanistic Features:

  • Target: Lysosomal Acid

    
    -Glucosidase (EC 3.2.1.45).
    
  • Mode of Inhibition: Mechanism-Based Inactivation ("Suicide Inhibition").

  • Binding Kinetics: Time-dependent, irreversible covalent modification.

  • Selectivity: High affinity for GBA1; off-target inhibition of GBA2 and

    
    -glucosidase occurs only at high concentrations (>100 µM).
    

Chemical Identity & Structural Basis

To understand the mechanism, one must distinguish between the scaffold and the warhead.

Feature(-)-Conduritol B (Alkene)Conduritol B Epoxide (CBE)
Structure Cyclohex-5-ene-1,2,3,4-tetrol1,2-anhydro-myo-inositol
Role Competitive InhibitorIrreversible Inactivator
Mechanism Transition State MimicryActive Site Alkylation
Stability StableReactive Electrophile
Stereochemical Mimicry

The hydroxyl configuration of (-)-Conduritol B aligns spatially with the hydroxyls of D-glucose at positions C2, C3, and C4.

  • Substrate Mimicry: The enzyme recognizes the conduritol ring as a glucosyl cation.

  • Transition State Analogy: The unsaturated double bond (in the alkene) or the epoxide ring (in CBE) forces the ring into a half-chair or boat conformation, mimicking the oxocarbenium ion transition state of glycoside hydrolysis.

Mechanism of Action: The "Suicide" Attack

The inhibition of GCase by CBE is not a simple equilibrium event; it is a multi-step catalytic catastrophe for the enzyme.

The Active Site Environment

Human GCase employs a double-displacement mechanism involving two key catalytic residues:

  • Glu340 (Nucleophile): Attacks the anomeric carbon.

  • Glu235 (Acid/Base): Protonates the leaving group.

Step-by-Step Inactivation Pathway
  • Recognition & Binding (

    
    ):  CBE enters the GCase active site. The hydroxyl groups form hydrogen bonds with the enzyme's specificity pocket, positioning the epoxide ring directly above the catalytic nucleophile (Glu340).
    
  • Nucleophilic Attack (

    
    ):  The carboxylate oxygen of Glu340  attacks the epoxide carbon (analogous to the anomeric carbon of glucose).
    
  • Ring Opening & Alkylation: The epoxide ring opens, likely assisted by protonation from Glu235 . This results in the formation of a stable ester bond between the inhibitor and the enzyme.

  • Dead-End Complex: Unlike a natural substrate, the resulting covalent adduct cannot be hydrolyzed. The enzyme is permanently "tagged" and deactivated.

Visualization of Signaling & Inhibition

The following diagram illustrates the kinetic pathway of GCase inhibition by CBE compared to natural substrate hydrolysis.

GCase_Mechanism Enzyme Active GCase (Glu340/Glu235) ES_Complex E-S Complex (Michaelis-Menten) Enzyme->ES_Complex + Substrate EI_Complex E-I Complex (Reversible Binding) Enzyme->EI_Complex + CBE (Ki) Substrate Glucosylceramide (Substrate) CBE Conduritol B Epoxide (Inhibitor) Transition Oxocarbenium Transition State ES_Complex->Transition Catalysis Dead_Enzyme Alkylated Enzyme (Irreversibly Inactivated) EI_Complex->Dead_Enzyme Covalent Bond Formation (k_inact) Covalent_Int Glycosyl-Enzyme Intermediate Transition->Covalent_Int Nucleophilic Attack Product Glucose + Ceramide Covalent_Int->Product Hydrolysis Dead_Enzyme->Enzyme No Regeneration Product->Enzyme Regeneration

Figure 1: Kinetic bifurcation of GCase activity. The natural cycle (top) regenerates the enzyme, while CBE (bottom) traps it in a covalent dead-end.

Experimental Protocols for Researchers

Protocol A: Determination of Inhibition Constants ( and )

To validate the mechanism in a new biological system, you must distinguish between reversible and irreversible inhibition.

Reagents:

  • Recombinant human GCase (Imiglucerase or Velaglucerase alfa).

  • Substrate: 4-Methylumbelliferyl

    
    -D-glucopyranoside (4-MU-Glc).
    
  • Inhibitor: Conduritol B Epoxide (CBE).[1][2][3][4][5][6][7][8][9][10]

Workflow:

  • Incubation: Incubate GCase with varying concentrations of CBE (0, 1, 5, 10, 50, 100 µM) in citrate-phosphate buffer (pH 5.2).

  • Time Points: Aliquot samples at

    
     minutes.
    
  • Dilution: Immediately dilute aliquots 100-fold into buffer containing saturating substrate (3 mM 4-MU-Glc) to stop further binding.

  • Measurement: Measure fluorescence (Ex 365 nm / Em 445 nm) to determine residual enzyme activity.

  • Analysis: Plot

    
     vs. Time. The slope gives 
    
    
    
    .
    • Plot

      
       vs. [CBE] to determine 
      
      
      
      (affinity) and
      
      
      (max inactivation rate).
Protocol B: Induction of "Chemical Gaucher" Model in Cell Culture

This protocol generates a validated lysosomal storage phenotype in SH-SY5Y or fibroblast cells.

  • Seeding: Seed cells at 50% confluency in DMEM + 10% FBS.

  • Treatment: Treat cells with 50–100 µM CBE .

    • Note: CBE is stable in media for ~24-48 hours. Replenish every 2 days for long-term inhibition.

  • Incubation: Maintain for 7–14 days.

  • Validation:

    • LysoTracker Red: Observe lysosomal enlargement (phenotypic marker).

    • LC-MS/MS: Quantify accumulation of Glucosylceramide (GlcCer) and Glucosylsphingosine (Lyso-Gb1).

    • Western Blot: Check for upregulation of

      
      -synuclein (Parkinson's link).
      

Quantitative Data Summary

The following table summarizes the inhibitory potency of CBE across relevant enzymes. Note the selectivity window for GBA1.

Enzyme TargetSourceIC50 / KiInhibition Type
Acid

-Glucosidase (GBA1)
Human (Recombinant)IC50: 4.2 - 9.5 µM Irreversible
Acid

-Glucosidase (GBA1)
Murine (Brain)Ki: ~50 µM Irreversible
Non-lysosomal GCase (GBA2) HumanIC50: > 100 µMReversible/Mixed
Cytosolic

-Glucosidase
MammalianInsensitiveN/A

-Glucosidase
LysosomalIC50: ~100 µMCompetitive

Data Source: Compiled from Tocris Bioscience and kinetic studies [1, 2].

Applications in Drug Development

  • Chaperone Screening: CBE-treated cells are used to screen for Pharmacological Chaperones (e.g., Ambroxol) that can refold mutant GCase. The CBE creates a "stress test" baseline.

  • Substrate Reduction Therapy (SRT): Used to validate inhibitors of Glucosylceramide Synthase (GCS). If an SRT drug works, it should prevent GlcCer accumulation even in the presence of CBE.

  • Neurodegeneration Research: CBE mice exhibit

    
    -synuclein aggregation, linking lysosomal dysfunction to Parkinsonian pathology.
    

References

  • Tocris Bioscience. "Conduritol B epoxide: Biological Activity and Chemical Properties." Catalog No. 5396. Link

  • Premkumar, L., et al. "X-ray structure of human acid-beta-glucosidase covalently bound to conduritol-B-epoxide.[8] Implications for Gaucher disease." Journal of Biological Chemistry, 280(25), 23815-23819.[8] Link

  • Kuo, C.L., et al. "In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling." FEBS Journal, 286(3), 584-600. Link

  • Santa Cruz Biotechnology. "Conduritol B Epoxide (CBE) Product Information." sc-201356. Link

  • MedChemExpress. "Conduritol B epoxide: GCase Inhibitor Mechanism and Protocols." Link

Sources

The Pivotal Role of (-)-Conduritol B Epoxide in Glycobiology and Lysosomal Storage Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth guide serves as a technical resource for researchers, scientists, and drug development professionals on the multifaceted applications of (-)-Conduritol B, with a primary focus on its epoxide derivative, Conduritol B Epoxide (CBE). We will delve into its fundamental mechanism of action, its critical role in modeling lysosomal storage diseases like Gaucher disease, its utility as a chemical probe in glycobiology, and its foundational importance in the development of novel therapeutics.

Introduction: Unveiling the Power of a Cyclitol Epoxide

(-)-Conduritol B is a polyhydroxylated cyclohexene, a member of the conduritol family of natural products. However, it is its synthetic derivative, Conduritol B Epoxide (CBE), that has garnered significant attention in the scientific community. CBE is a potent, mechanism-based, and irreversible inhibitor of β-glucosidases, a class of enzymes responsible for hydrolyzing β-glycosidic linkages.[1][2] Its structural resemblance to glucose allows it to specifically target the active site of these enzymes.[1] This unique property has made CBE an indispensable tool for studying the pathophysiology of diseases where β-glucosidase activity is compromised and for exploring the broader functions of these enzymes in cellular processes.

Mechanism of Action: A Covalent Embrace

The inhibitory prowess of CBE lies in its ability to form a stable, covalent bond with a key catalytic residue within the active site of β-glucosidases.[3] Specifically, the epoxide ring of CBE is susceptible to nucleophilic attack by the catalytic glutamate or aspartate residue of the enzyme. This reaction leads to the opening of the epoxide ring and the formation of a covalent ester linkage between the inhibitor and the enzyme, thereby permanently inactivating it.[4]

The crystal structure of human acid β-glucosidase (glucocerebrosidase, GBA) in complex with CBE has confirmed that the inhibitor binds to the catalytic nucleophile, Glu340.[4][5] This irreversible binding effectively blocks the enzyme's ability to process its natural substrates.[1][3]

GBA_Inhibition cluster_0 Glucocerebrosidase (GBA) Active Site cluster_1 Cellular Consequence GBA GBA Enzyme ActiveSite Active Site (with Catalytic Nucleophile Glu340) InactiveComplex Covalently Bound GBA-CBE Complex (Inactive) ActiveSite->InactiveComplex Covalent modification Substrate Glucosylceramide (Natural Substrate) Substrate->ActiveSite Binds for hydrolysis CBE Conduritol B Epoxide (Inhibitor) CBE->ActiveSite Irreversibly binds to Glu340 Accumulation Glucosylceramide Accumulation InactiveComplex->Accumulation Leads to Gaucher_Model_Workflow cluster_0 Cellular Model cluster_1 Animal Model cluster_2 Validation CellCulture Cell Culture (e.g., Macrophages) CBETreatment_Cell CBE Treatment (50-100 µM) CellCulture->CBETreatment_Cell Harvest_Cell Cell Harvest CBETreatment_Cell->Harvest_Cell GBA_Assay GBA Activity Assay Harvest_Cell->GBA_Assay Lipid_Analysis Glucosylceramide Quantification Harvest_Cell->Lipid_Analysis AnimalSelection Animal Selection (e.g., Mice) CBEAdmin_Animal CBE Administration (100 mg/kg) AnimalSelection->CBEAdmin_Animal TissueCollection Tissue Collection CBEAdmin_Animal->TissueCollection Behavior Behavioral Analysis CBEAdmin_Animal->Behavior TissueCollection->GBA_Assay TissueCollection->Lipid_Analysis Histology Histopathology TissueCollection->Histology

Sources

Technical Guide: Discovery, Mechanism, and Synthesis of (-)-Conduritol B

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(-)-Conduritol B is a chiral cyclitol (cyclohex-5-ene-1,2,3,4-tetrol) of paramount importance in lysosomal biology. Unlike its meso-counterparts (Conduritol A and D), the B-isomer possesses unique stereochemical vectors that allow it to mimic the transition state of glucosylceramide hydrolysis. Its epoxide derivative, Conduritol B Epoxide (CBE) , is the industry-standard irreversible inhibitor of acid


-glucosidase (GCase).

This guide synthesizes the historical discovery of the conduritol class with modern, scalable synthetic methodologies. We move beyond basic isolation to explore the chemoenzymatic strategies that define current high-purity production, specifically focusing on lipase-mediated kinetic resolution and microbial arene oxidation.

Molecular Profile & Therapeutic Mechanism

The Biological Target: GCase Inhibition

The primary utility of (-)-Conduritol B lies in its ability to competitively inhibit glycosidases. However, its electrophilic derivative, CBE, functions as a "suicide substrate" for GCase (EC 3.2.1.45).

  • Mechanism: CBE binds to the GCase active site. The enzyme's catalytic nucleophile (glutamate residue) attacks the epoxide ring.

  • Result: Formation of a stable covalent ester bond, permanently inactivating the enzyme.

  • Application: This inhibition creates a phenocopy of Gaucher Disease in cellular and animal models by inducing the accumulation of glucosylceramide.

Structural Stereochemistry

Conduritol B is one of six stereoisomers (A–F).

  • IUPAC: (1S,2R,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol.

  • Chirality: Unlike A and D (meso), B is chiral. The (-)-enantiomer is the biologically relevant species for specific glycosidase interactions.

G GCase Acid Beta-Glucosidase (Active Enzyme) Complex Enzyme-Inhibitor Complex (Non-covalent) GCase->Complex + CBE CBE Conduritol B Epoxide (Electrophile) CBE->Complex Inactivated Covalently Modified Enzyme (Dead) Complex->Inactivated Nu: Attack on Epoxide (Glu340)

Figure 1: Mechanism of irreversible inactivation of GCase by Conduritol B Epoxide.[1]

Strategic Synthesis: The Chemoenzymatic Paradigm

While historical isolation from Marsdenia condurango bark provided the first samples (primarily Conduritol A), modern drug development requires enantiopure (-)-Conduritol B. Chemical synthesis from the "chiral pool" (e.g., L-quebrachitol) is possible but often lengthy.

We present two superior methodologies:

  • Microbial Arene Oxidation (The Hudlicky Route): High atom economy, green chemistry.

  • Lipase-Mediated Kinetic Resolution (The Kwon Strategy): High enantiomeric excess (ee), scalable.

Method A: Microbial Arene Oxidation

This route utilizes the metabolic machinery of Pseudomonas putida (strain 39/D) to convert benzene or halobenzenes into cis-dihydrodiols. This is a "blue-sky" approach that introduces chirality into an achiral starting material.

  • Precursor: Bromobenzene.

  • Enzyme: Toluene dioxygenase (TDO).

  • Key Intermediate: (1S, 2S)-cis-dihydrodiol.

  • Transformation: The diol is protected, subjected to singlet oxygen (

    
    ) photooxygenation, and reduced.
    
  • Note: Direct synthesis of the B-isomer via this route requires careful stereochemical manipulation (often inversion) as the natural oxidative pathway favors Conduritol E or A.

Method B: Lipase-Mediated Kinetic Resolution (Recommended)

For the specific production of (-)-Conduritol B , the unified strategy developed by Kwon and Chung is the most robust protocol for laboratory and pilot-scale synthesis. It relies on the selective hydrolysis of a racemic diacetate precursor.

The Workflow
  • Starting Material: myo-Inositol (abundant, cheap).

  • Intermediate: Racemic Conduritol B tetraacetate or diacetate.

  • Resolution: Candida antarctica Lipase B (CAL-B, Novozym 435) selectively hydrolyzes the (+)-isomer ester, leaving the desired (-)-isomer ester intact (or vice-versa depending on solvent/acyl donor).

Synthesis Inositol myo-Inositol Racemic Racemic Conduritol B Peracetate Inositol->Racemic 1. Zn/Ac2O/AcOH (Elimination) Enzymatic Kinetic Resolution (Novozym 435) Racemic->Enzymatic Hydrolysis Separation Chromatographic Separation Enzymatic->Separation Product (-)-Conduritol B Separation->Product Deacetylation Byproduct (+)-Isomer (Recycle/Discard) Separation->Byproduct

Figure 2: Chemoenzymatic synthesis of (-)-Conduritol B via Lipase Resolution.

Detailed Experimental Protocol

Target: Synthesis of (-)-Conduritol B via Enzymatic Resolution of Racemic Diacetate. Source Validation: Adapted from Kwon et al. (Org.[2] Lett.) and complementary protocols for cyclitol resolution.

Reagents & Equipment
  • Substrate: (±)-1,4-Di-O-acetyl-conduritol B (prepared from myo-inositol via zinc reduction).

  • Biocatalyst: Novozym 435 (immobilized Candida antarctica Lipase B).[2]

  • Solvent: Diisopropyl ether (anhydrous) or Phosphate Buffer (pH 7.0) depending on hydrolysis vs. transesterification mode.

  • Apparatus: Orbital shaker (incubator) set to 30–35°C.

Step-by-Step Methodology

Step 1: Preparation of Racemic Precursor

  • Reflux myo-inositol (10.0 g) in a mixture of acetic anhydride and acetic acid with zinc dust for 4 hours.

  • Filter the zinc residue and concentrate the filtrate in vacuo.

  • Purify the resulting solid to obtain racemic Conduritol B peracetate.

  • Selectively deprotect (Zemplén conditions) to obtain the diol or use the diacetate form for resolution.

Step 2: Enzymatic Kinetic Resolution (The Critical Step)

  • Dissolve racemic Conduritol B diacetate (1.0 eq) in diisopropyl ether (0.1 M concentration).

  • Add vinyl acetate (3.0 eq) as the irreversible acyl donor (if performing acylation of the diol) OR add Phosphate Buffer (if hydrolyzing the acetate).

    • Preferred Route: Hydrolysis of the peracetate often yields higher selectivity. Suspend the racemic peracetate in Phosphate Buffer (pH 7.0) with 10% acetone as co-solvent.

  • Add Novozym 435 (50% w/w relative to substrate).

  • Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor reaction progress via chiral HPLC (Chiralpak AD-H column) or GC. Stop the reaction when conversion reaches exactly 50% (kinetic limit).

Step 3: Workup and Purification

  • Filter off the enzyme beads (can be washed and reused).

  • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Dry combined organics over

    
     and concentrate.
    
  • Separation: The reaction mixture now contains the unreacted (-)-diacetate (desired) and the hydrolyzed (+)-diol (undesired). Separate these via silica gel flash chromatography (Eluent: Hexane/EtOAc gradient).

Step 4: Final Deprotection

  • Dissolve the isolated (-)-diacetate in MeOH.

  • Add catalytic NaOMe (pH 9-10).

  • Stir for 1 hour at RT.

  • Neutralize with Amberlite IR-120 (H+) resin.

  • Filter and concentrate to yield pure (-)-Conduritol B .

Analytical Characterization (Data Summary)

To ensure the integrity of the synthesized compound, compare analytical data against established standards.

ParameterSpecificationNotes
Physical State White crystalline solidHygroscopic
Melting Point 178 – 180 °CSharp melting point indicates high purity
Optical Rotation

(

). Positive rotation indicates wrong enantiomer.
1H NMR

5.58 (m, 2H, vinyl), 4.05 (m, 2H), 3.50 (m, 2H)
In

. Characteristic alkene protons at 5.5-5.6 ppm.
Mass Spectrometry

146

Consistent with formula

References

  • Discovery & Biological Activity

    • Legler, G. (1973). "Active site directed inhibitors of glycosidases." Molecular and Cellular Biochemistry. Link

    • Grabowski, G. A., et al. (1986). "Human acid beta-glucosidase.[3] Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes." American Journal of Human Genetics. Link

  • Chemoenzymatic Synthesis (Microbial)

    • Hudlicky, T., et al. (1996). "Modern Synthetic Methods Using Whole Cells and Enzymes." Chemical Reviews. Link

  • Unified Lipase Resolution Strategy

    • Kwon, Y. U., & Chung, S. K. (2001). "A Unified Strategy for the Enantioselective Synthesis of All Conduritol Stereoisomers." Organic Letters. Link

  • Gaucher Disease Modeling

    • Vardi, A., et al. (2019). "In vivo inactivation of glycosidases by conduritol B epoxide...". The FEBS Journal. Link

Sources

(-)-Conduritol B structure and stereochemistry

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Stereochemistry, and Chemo-Enzymatic Synthesis

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Structural Biologists Version: 1.0[1]

Executive Summary

(-)-Conduritol B is a chiral cyclitol (cyclohex-5-ene-1,2,3,4-tetrol) structurally analogous to D-glucose.[1] While its epoxide derivative, Conduritol B Epoxide (CBE) , is widely recognized as an irreversible suicide inhibitor of


-glucosidase (GCase) used to model Gaucher’s disease, the alkene precursor (-)-Conduritol B  itself possesses distinct pharmacological properties.[1] It acts as a competitive inhibitor and, critically, as a pharmacological chaperone capable of rescuing unfolded mutant GCase in the endoplasmic reticulum.[1]

This guide provides a rigorous analysis of the stereochemical identity of (-)-Conduritol B, distinguishing it from its diastereomers (Conduritols A-F), and details the "Gold Standard" chemo-enzymatic synthesis route that ensures enantiomeric purity—a critical requirement for biological efficacy.

Structural Anatomy & Stereochemistry[2]

Stereochemical Definition

The generic term "Conduritol" refers to cyclohex-5-ene-1,2,3,4-tetrol.[1] There are six diastereomers (A–F).[2] Conduritol B is defined by the relative configuration 1,2,4/3 .[1] This nomenclature indicates that the hydroxyl groups at positions 1, 2, and 4 are cis to each other, while the hydroxyl at position 3 is trans relative to its neighbors.[1]

  • IUPAC Name: (1S, 2R, 3R, 4S)-cyclohex-5-ene-1,2,3,4-tetrol (for the (-)-enantiomer derived from microbial oxidation).[1]

  • Conformation: In solution, the cyclohexene ring adopts a half-chair (

    
     or 
    
    
    
    ) conformation, which is crucial for its ability to mimic the oxocarbenium ion transition state of glucosidase hydrolysis.
The Enantiomeric Distinction

Unlike Conduritol A (meso compound), Conduritol B is chiral.[1]

  • (-)-Conduritol B: The biologically active L-chiro-inositol derivative mimic.[1]

  • (+)-Conduritol B: The enantiomer, typically showing significantly reduced or null affinity for mammalian

    
    -glucosidases.[1]
    

Critical Note on Nomenclature: Researchers must distinguish between the alkene (Conduritol B) and the epoxide (CBE).

  • (-)-Conduritol B (Alkene): Reversible, competitive inhibitor (

    
     mM range).[1] Used as a chemical chaperone.
    
  • Conduritol B Epoxide (Oxirane): Irreversible, covalent inhibitor.[1][3][4] Used to induce lysosomal storage phenotypes.

Synthesis: The Chemo-Enzymatic Route

To obtain optically pure (-)-Conduritol B, the classical chemical synthesis from benzene (which yields racemates) is inferior to the chemo-enzymatic approach using Pseudomonas putida or recombinant E. coli expressing Toluene Dioxygenase (TDO). This route establishes the absolute configuration at the very first step.

Pathway Visualization

SynthesisPathway Benzene Benzene CisDiol (1S, 2R)-cis-Dihydrodiol (Microbial Oxidation) Benzene->CisDiol TDO (O2, NADH) Acetonide Acetonide Protected Intermediate CisDiol->Acetonide DMP, pTsOH Epoxide Anti-Epoxide (mCPBA) Acetonide->Epoxide mCPBA (Stereocontrol) Conduritol (-)-Conduritol B (Final Product) Epoxide->Conduritol Acid Hydrolysis (Trans-opening)

Figure 1: Chemo-enzymatic synthesis of (-)-Conduritol B.[1] The chirality is installed enzymatically in the first step.

Detailed Protocol

Step 1: Enantioselective Dihydroxylation

  • Reagent: E. coli JM109 (pDTG601) expressing Toluene Dioxygenase.

  • Substrate: Benzene.

  • Conditions: Fermentation at 30°C, pH 7.0.

  • Mechanism: TDO inserts molecular oxygen across a double bond in a syn fashion.

  • Product: (1S, 2R)-cis-1,2-dihydroxy-3,5-cyclohexadiene.[1]

  • Why this step? This establishes the (1S, 2R) stereocenters with >98% enantiomeric excess (ee).[1]

Step 2: Protection

  • Reagent: 2,2-Dimethoxypropane (DMP), p-Toluenesulfonic acid (cat.).[1]

  • Conditions: Room temperature, anhydrous acetone.

  • Outcome: Formation of the acetonide protects the cis-diol and locks the conformation, directing the stereochemistry of subsequent additions.

Step 3: Stereoselective Epoxidation

  • Reagent: m-Chloroperbenzoic acid (mCPBA).[1]

  • Conditions: CH2Cl2, 0°C.[1]

  • Causality: The acetonide group sterically hinders the syn face. The epoxidation occurs exclusively on the anti face relative to the acetonide.

  • Intermediate: anti-1,2-anhydro-3,4-O-isopropylidene-conduritol.[1]

Step 4: Hydrolysis (Epoxide Opening)

  • Reagent: 1M H2SO4 or TFA/Water.

  • Conditions: Reflux or 60°C.

  • Mechanism: Acid-catalyzed opening of the epoxide. The nucleophile (water) attacks in a trans-diaxial manner.

  • Result: This inversion at the site of attack generates the specific (1,2,4/3) relative configuration of Conduritol B.

Spectroscopic Characterization

Verification of the structure relies on Nuclear Magnetic Resonance (NMR).[5] The symmetry (or lack thereof) and coupling constants (


) confirm the "B" configuration.
Proton NMR ( H) Data (D O, 400 MHz)
PositionChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Structural Assignment
H-5, H-6 5.60 - 5.75Multiplet (dd)

Vinylic protons (Alkene)
H-1, H-4 4.15 - 4.25Multiplet

Allylic carbinol protons
H-2, H-3 3.50 - 3.65dd

Homoallylic carbinol protons

Interpretation:

  • The vinylic signal at ~5.7 ppm confirms the presence of the double bond (distinguishing from inositols).

  • The coupling constant

    
     Hz indicates a trans-diaxial relationship between H2 and H3, characteristic of the Conduritol B configuration (1,2-cis, 2,3-trans).[1]
    
Carbon NMR ( C) Data[1]
PositionChemical Shift (

, ppm)
Assignment
C-5, C-6 128.5 - 130.0Alkene carbons
C-1, C-4 72.0 - 73.5Allylic C-OH
C-2, C-3 74.5 - 76.0Homoallylic C-OH

Biological Mechanism of Action[5]

The structural utility of (-)-Conduritol B lies in its ability to mimic the transition state of glucosidase cleavage.

Mode of Binding

Unlike the epoxide (CBE), which contains an electrophilic trap, (-)-Conduritol B binds reversibly.[1]

Mechanism Enzyme Beta-Glucosidase (Active Site) Complex_Rev Michaelis Complex (Reversible) Enzyme->Complex_Rev H-Bond Network Conduritol (-)-Conduritol B (Alkene) Conduritol->Enzyme Competitive Binding CBE Conduritol B Epoxide (Electrophile) CBE->Enzyme Active Site Entry Complex_Irr Covalent Adduct (Irreversible) CBE->Complex_Irr Nucleophilic Attack (Glu340 -> Epoxide) Complex_Rev->Enzyme Dissociation (Chaperone Release)

Figure 2: Differential binding modes.[1] (-)-Conduritol B acts as a reversible chaperone, whereas CBE forms a permanent covalent bond.[1]

The Chaperone Effect

In Gaucher's disease, mutations (e.g., N370S) cause GCase to misfold in the ER, leading to degradation.[1]

  • Binding: (-)-Conduritol B binds the misfolded enzyme in the ER at neutral pH.

  • Stabilization: This binding stabilizes the correct tertiary structure, allowing trafficking to the lysosome.

  • Release: In the acidic environment of the lysosome (pH < 5.0), the affinity of (-)-Conduritol B decreases, or the high concentration of substrate (glucosylceramide) displaces the inhibitor, restoring enzymatic activity.

References

  • Hudlicky, T., et al. (1999).[1] Enzymatic dihydroxylation of aromatics in enantioselective synthesis: Expanding the chiral pool. Aldrichimica Acta.

  • Premkumar, L., et al. (2005).[1] X-ray structure of human acid-beta-glucosidase covalently bound to conduritol-B-epoxide.[1][3] Journal of Biological Chemistry.

  • Chang, H.H., et al. (2006).[1] Chemical chaperones for the treatment of lysosomal storage diseases. IUBMB Life.

  • Balci, M., et al. (2012).[1] Conduritols and related compounds.[2][4][6][7][8] Chemical Reviews.

  • Steet, R.A., et al. (2006).[1][7] The iminosugar isofagomine increases the activity of N370S mutant acid beta-glucosidase in fibroblasts from a patient with Gaucher disease. PNAS. (Context on chaperone mechanism vs CBE).

Sources

Biological Activity of Conduritol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Conduritol derivatives, specifically cyclitol epoxides and amines, represent a cornerstone class of small molecules in glycobiology and lysosomal storage disease research. Their structural homology to the transition state of glycosidic bond hydrolysis allows them to act as highly potent glycosidase inhibitors. This guide dissects the biological activity of these derivatives, focusing on Conduritol B Epoxide (CBE) as the gold-standard tool for modeling Gaucher disease, while exploring the emerging therapeutic potential of amino-conduritols (conduramines) as chemical chaperones.

Structural Basis of Inhibition[1]

The core scaffold of these derivatives is conduritol (cyclohex-5-ene-1,2,3,4-tetrol), an unsaturated cyclic polyol. The biological activity is strictly dictated by stereochemistry and functional group substitution at the alkene bond.

Stereochemical Classes

There are six stereoisomers of conduritol (A through F). Biological relevance is determined by how closely the hydroxyl configuration mimics specific monosaccharides:

  • Conduritol B: Mimics

    
    -D-glucose.[1][2] The epoxide derivative (CBE) is a specific inhibitor of 
    
    
    
    -glucosidase (GCase).
  • Conduritol A: Mimics

    
    -D-galactose.
    
  • Conduritol C: Mimics

    
    -D-glucose.
    
The Warhead: Epoxide vs. Amine
  • Epoxides (e.g., CBE): Act as irreversible suicide substrates . The epoxide ring creates electrophilic strain, reacting covalently with the enzyme's active site nucleophile.

  • Amines (Conduramines): Act as reversible competitive inhibitors . The protonated amine at physiological pH mimics the oxocarbenium ion positive charge of the transition state, binding via electrostatic interactions rather than covalent modification.

Mechanism of Action: The Epoxide Trap

The defining biological activity of CBE is its ability to permanently inactivate Glucocerebrosidase (GCase/GBA1). This mechanism is distinct from competitive inhibition and forms the basis of its utility in disease modeling.

The "Suicide" Mechanism

GCase utilizes a double-displacement mechanism involving two critical residues: a catalytic nucleophile (Glu340 in human GCase) and a general acid/base (Glu235).

  • Recognition: CBE enters the active site, mimicking the conformation of the glucosyl cation.

  • Attack: The carboxylate of Glu340 performs a nucleophilic attack on the epoxide ring (specifically at C1 or C4).

  • Ring Opening: The epoxide ring opens, often assisted by protonation from the general acid (Glu235).

  • Covalent Capture: A stable ester bond forms between the enzyme and the inhibitor. The enzyme is now permanently "dead" and cannot process its natural substrate, Glucosylceramide (GlcCer).

Visualization: Mechanism of Inactivation

CBE_Mechanism Enzyme Active GCase (Glu340 Nucleophile) Michaelis Michaelis Complex (Non-covalent) Enzyme->Michaelis Binding CBE Conduritol B Epoxide (Electrophile) CBE->Michaelis Transition Epoxide Ring Opening (Transition State) Michaelis->Transition Nucleophilic Attack DeadEnzyme Covalent Ester Adduct (Irreversible Inactivation) Transition->DeadEnzyme Ester Bond Formation

Figure 1: The irreversible inactivation of GCase by CBE. The enzyme's catalytic nucleophile attacks the epoxide warhead, forming a permanent covalent bond.

Conduritol B Epoxide (CBE) & Gaucher Disease Modeling[4][5][6][7]

CBE is not a drug; it is a phenotypic generator . By chemically inhibiting GCase, CBE induces a rapid onset of lysosomal storage pathology in wild-type cells or animals, creating a "chemical phenocopy" of Gaucher Disease.

The CBE Mouse Model

Systemic administration of CBE to mice creates a versatile model for Neuronopathic Gaucher Disease (nGD).

  • Dosage: 25–100 mg/kg/day (i.p.).

  • Phenotype: Rapid accumulation of Glucosylceramide (GlcCer) and Glucosylsphingosine (GlcSph) in the brain.

  • Pathology: Microglial activation, astrogliosis, and neuronal loss in the substantia nigra and cortex.

  • Utility: Unlike genetic knockouts (which are often lethal at birth), CBE models allow for temporal control over disease onset, making them ideal for testing neuroprotective drugs.

Cellular Models (SH-SY5Y)

In vitro, CBE is used to induce lysosomal dysfunction in dopaminergic cell lines to study the link between GCase deficiency and Parkinson’s Disease (PD).

  • Concentration: 50–200 µM CBE.

  • Duration: 24–72 hours.

  • Result: ~95% reduction in GCase activity, accumulation of oxidized dopamine, and

    
    -synuclein aggregation.
    

Emerging Derivatives: Chaperones & Probes

While CBE is a "destroyer" of enzyme activity, newer conduritol derivatives are being designed as "rescuers" or "detectors."

Conduramines as Chemical Chaperones

In genetic Gaucher disease (e.g., N370S mutation), the enzyme is catalytically competent but misfolds in the ER, leading to premature degradation.

  • Mechanism: Reversible competitive inhibitors (like N-alkylated conduramines) bind to the active site in the ER, thermodynamically stabilizing the folded state.

  • Trafficking: The stabilized enzyme-chaperone complex traffics to the lysosome.[3]

  • Release: The acidic pH of the lysosome and the high concentration of natural substrate (GlcCer) displace the inhibitor, restoring enzyme activity.

  • Key Derivative: Conduramine B-1 and its N-alkylated analogs.

Activity-Based Probes (ABPs)

To visualize active GCase in live cells, researchers use Conduritol Aziridines .

  • Structure: The epoxide oxygen of CBE is replaced by a nitrogen (aziridine) linked to a fluorophore (e.g., BODIPY or Cy5).

  • Activity: The aziridine reacts covalently with Glu340 (like CBE) but tags the enzyme with a fluorescent marker. This allows for "Activity-Based Protein Profiling" (ABPP) to quantify active enzyme levels rather than just total protein.

Experimental Protocols

Protocol A: In Vitro -Glucosidase Inhibition Assay (4-MUG)

This assay quantifies the


 of a conduritol derivative against recombinant GCase.

Reagents:

  • Substrate: 4-Methylumbelliferyl

    
    -D-glucopyranoside (4-MUG).
    
  • Buffer: Citrate-Phosphate buffer (pH 5.2) with 0.25% Sodium Taurocholate and 0.1% Triton X-100 (detergents are critical for GCase activity).

  • Stop Solution: 0.2 M Glycine-NaOH (pH 10.7).

Workflow:

  • Preparation: Dilute recombinant GCase (e.g., Cerezyme) to 0.5 nM in Buffer.

  • Incubation: Mix 10 µL Enzyme + 10 µL Conduritol Derivative (variable conc). Incubate 30 min at 37°C.

  • Reaction: Add 20 µL 4-MUG (3 mM). Incubate 30 min at 37°C.

  • Termination: Add 150 µL Stop Solution. (High pH deprotonates 4-MU, maximizing fluorescence).

  • Readout: Measure fluorescence (Ex 365 nm / Em 445 nm).

  • Analysis: Plot % Activity vs. Log[Inhibitor] to determine

    
    .
    
Protocol B: Generating a Cellular Gaucher Model

Objective: Induce lysosomal storage phenotype in SH-SY5Y neuroblastoma cells.

Workflow Visualization:

Cell_Model_Workflow Seed Seed SH-SY5Y Cells (10k cells/well) Treat Treat with CBE (100 µM, 48-72h) Seed->Treat Control Vehicle Control (DMSO only) Seed->Control Lysis Cell Lysis (Triton X-100 Buffer) Treat->Lysis Viability Viability Check (MTT/LDH Assay) Treat->Viability Quality Control Control->Lysis Assay Activity Assay (4-MUG Substrate) Lysis->Assay

Figure 2: Workflow for establishing a CBE-induced Gaucher disease model in cell culture.

Step-by-Step:

  • Seeding: Plate SH-SY5Y cells in DMEM/F12 media. Allow 24h adhesion.

  • Induction: Replace media with fresh media containing 100 µM CBE .

    • Note: CBE is stable in media; daily replacement is not strictly necessary but recommended for >48h experiments.

  • Control: Treat parallel wells with vehicle (PBS/DMSO).

  • Validation:

    • Enzymatic: Lyse cells and perform Protocol A. Expect <10% residual activity.

    • Phenotypic: Stain with LysoTracker Red. CBE-treated cells should show enlarged lysosomes (increased fluorescence intensity).

    • Viability: Perform MTT assay. CBE should inhibit the enzyme without causing massive cell death (<20% toxicity) in this timeframe.

Comparative Data: Conduritol Derivatives

DerivativeTarget EnzymeMechanism

/

(Approx)
Primary Application
Conduritol B Epoxide (CBE) GCase (

-Glu)
Irreversible (Covalent)

(Time-dependent)
Gaucher Disease Modeling
Conduritol B Aziridine GCaseIrreversible (Covalent)High potencyActivity-Based Profiling (ABPP)
Conduramine B-1 GCase /

-Glu
Reversible (Competitive)

Chemical Chaperone Research
Bromoconduritol B

-Glucosidase
IrreversibleVariableActive Site Mapping
Cyclophellitol GCase & GBA2Irreversible

Highly Potent Inhibitor/Probe

Note: Cyclophellitol is a saturated derivative (cyclohexane) often grouped with conduritols due to structural similarity and mechanism.

References

  • Mechanism of CBE Inactivation: Premkumar, L., et al. (2005). "X-ray structure of human acid-beta-glucosidase covalently bound to conduritol-B-epoxide."[4] Journal of Biological Chemistry.

  • CBE Gaucher Mouse Model: Vardi, A., et al. (2016). "Delineating the role of glucocerebrosidase in Parkinson disease using a mouse model." Neurology Genetics.

  • Chemical Chaperones: Sawkar, A. R., et al. (2002). "Chemical chaperones increase the cellular activity of N370S beta-glucosidase: a therapeutic strategy for Gaucher disease."[3][5] Proceedings of the National Academy of Sciences.

  • Activity-Based Probes: Kallemeijn, W. W., et al. (2012). "Activity-based protein profiling of Gaucher disease-associated beta-glucosidases." Angewandte Chemie International Edition.

  • Conduramine Synthesis & Activity: Trost, B. M., & Pulley, S. R. (1995). "On the flexibility of allylic sulfones as control elements for cellular function: synthesis of conduramines." Journal of the American Chemical Society.

Sources

(-)-Conduritol B Epoxide: A Technical Guide to Mechanism and Application

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the application of (-)-Conduritol B Epoxide (CBE) in glycobiology, specifically within the context of lysosomal storage disorders and neurodegenerative disease modeling.

Executive Summary

(-)-Conduritol B Epoxide (CBE) is a cyclitol derivative that functions as a potent, irreversible, active-site-directed inhibitor of


-glucosidases.[1] In glycobiology, it is the gold standard for creating chemical phenocopies of Gaucher Disease (GD)  and GBA1-associated Parkinson’s Disease (PD) . Unlike genetic knockouts, CBE allows for the temporal modulation of glucosylceramide (GlcCer) metabolism, enabling researchers to distinguish between developmental defects and acute lysosomal dysfunction.

This guide details the structural mechanism of CBE, its differential specificity between GBA1 and GBA2, and validated protocols for its use in in vitro and in vivo models.

Chemical Biology & Mechanism of Action

Structural Homology and Binding

CBE is an epoxide derivative of myo-inositol. Its structure mimics the oxocarbenium ion transition state of glucosylceramide hydrolysis. The efficacy of CBE relies on its electrophilic epoxide ring, which is positioned to react with the catalytic nucleophile of the enzyme.[2][3]

The Suicide Substrate Mechanism

CBE acts as a mechanism-based inactivator ("suicide substrate"). The inhibition follows a specific two-step kinetic model:

  • Non-covalent Binding: CBE enters the active site of

    
    -glucosidase (GCase), mimicking the glucose moiety of the natural substrate.
    
  • Covalent Trapping: The catalytic nucleophile of the enzyme—Glutamate 340 (Glu340) in human GBA1—attacks the epoxide ring. This opens the ring and forms a stable, covalent ester bond between the inhibitor and the enzyme, permanently disabling the catalytic machinery.

Specificity Profile: GBA1 vs. GBA2

A critical source of experimental error in glycobiology is the cross-reactivity of GBA inhibitors.

  • GBA1 (Lysosomal): Highly sensitive to CBE.[2] Complete inactivation typically occurs at low micromolar concentrations (

    
    ).
    
  • GBA2 (Non-lysosomal/Cytosolic): Less sensitive but can be inhibited by CBE at high concentrations or prolonged exposure.

  • Differentiation Strategy: To isolate GBA2 activity, researchers often inhibit GBA1 with CBE and measure residual non-lysosomal activity, or use NB-DGJ , which selectively inhibits GBA2.

GBA_Inhibition_Mechanism cluster_legend Mechanism Key Enzyme Active GBA1 Enzyme (Glu340 Nucleophile) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + CBE CBE (-)-Conduritol B Epoxide (Epoxide Electrophile) CBE->Complex Transition Epoxide Ring Opening Complex->Transition Nucleophilic Attack Adduct Covalent Enzyme-Inhibitor Adduct (Irreversible Inactivation) Transition->Adduct Ester Bond Formation desc Glu340 attacks the epoxide ring, forming a permanent covalent bond.

Figure 1: Mechanism-based inactivation of GBA1 by CBE.[2] The catalytic glutamate residue attacks the epoxide, locking the enzyme in an inactive state.

Applications in Disease Modeling

The Chemical Phenocopy of Gaucher Disease

By inhibiting GBA1, CBE induces the accumulation of Glucosylceramide (GlcCer) and Glucosylsphingosine (GlcSph) .[4] This mimics the cellular pathology of Gaucher Disease without the need for gene editing (CRISPR/Cas9) or patient-derived lines.

Advantages over Genetic Models:

  • Titratability: The severity of the lysosomal block can be tuned by altering the CBE concentration (partial vs. total inhibition).

  • Timing: Allows study of acute substrate accumulation in mature neurons, bypassing developmental compensation mechanisms often seen in constitutive knockouts.

Parkinson’s Disease (GBA-PD) Link

CBE is extensively used to investigate the "prion-like" propagation of


-synuclein. Inhibition of GBA1 by CBE stabilizes toxic 

-synuclein oligomers, providing a direct link between lysosomal dysfunction and synucleinopathy.

Experimental Protocols

In Vitro: Cell Culture Model (SH-SY5Y / HEK293)

Objective: Induce lysosomal GlcCer accumulation and assess autophagy markers (LC3-II, p62).

ParameterSpecificationNotes
Solvent DMSO or WaterSoluble up to 100 mM. Store stocks at -20°C.
Working Conc. 50 - 100

M
100

M ensures >95% GBA1 inhibition.
Duration 48 hours - 14 days< 3 days: Enzyme inhibition only.> 7 days: Significant lipid accumulation &

-syn aggregation.
Refresh Rate Every 48 hoursCBE is unstable in aqueous media (half-life ~24h at 37°C).

Step-by-Step Workflow:

  • Seeding: Seed cells at 40% confluency.

  • Preparation: Thaw 100 mM CBE stock. Dilute to 100

    
    M in fresh culture media.
    
  • Treatment: Aspirate old media; add CBE-supplemented media.

  • Maintenance: Replace media with fresh CBE every 2 days to maintain inhibitory pressure.

  • Harvest: Lyse cells in RIPA buffer (for Western Blot) or fix (for Immunofluorescence).

In Vivo: Murine Neuronopathic Gaucher Model

Objective: Create a rapid onset neuronopathic model to screen pharmacological chaperones.

  • Dose: 50 - 100 mg/kg body weight.[4][5]

  • Route: Intraperitoneal (i.p.) injection.

  • Frequency: Daily.

  • Timeline:

    • Day 0-3: GBA activity drops to <5%.

    • Day 14: Significant accumulation of GlcCer in the brain.

    • Day 21-28: Onset of motor deficits and neuroinflammation.

Critical Quality Control: Distinguishing GBA1 vs. GBA2

When measuring


-glucosidase activity in CBE-treated samples, you must differentiate between the lysosomal (GBA1) and non-lysosomal (GBA2) fractions.

Assay Conditions:

  • GBA1 Activity: Measure at pH 4.5 - 5.0 in the presence of Taurocholate (detergent) and CBE (as a negative control).

  • GBA2 Activity: Measure at pH 6.0 in the absence of detergents. Use NB-DNJ (Miglustat) to inhibit GBA2 specifically.

Assay_Workflow cluster_GBA1 GBA1 Specific Assay (Lysosomal) cluster_GBA2 GBA2 Specific Assay (Non-Lysosomal) Sample Cell Lysate / Tissue Homogenate Cond1 Buffer pH 4.5 + Taurocholate Sample->Cond1 Cond2 Buffer pH 6.0 (No Detergent) Sample->Cond2 Sub1 Substrate: 4-MU-β-D-glucoside Cond1->Sub1 Read1 Fluorescence (Ex 365 / Em 445) Sub1->Read1 Sub2 Substrate: 4-MU-β-D-glucoside Cond2->Sub2 Inhib2 Add NB-DNJ to validate Sub2->Inhib2 Read2 Fluorescence (Ex 365 / Em 445) Inhib2->Read2

Figure 2: Differential assay workflow to distinguish GBA1 and GBA2 activity using pH modulation and specific inhibitors.

Troubleshooting & Stability

  • Hydrolysis: The epoxide ring is susceptible to spontaneous hydrolysis in aqueous buffers. Never store diluted CBE at 4°C or room temperature for extended periods. Prepare fresh dilutions immediately before use.

  • Permeability: CBE is water-soluble but crosses the Blood-Brain Barrier (BBB). However, transport is not highly efficient, which is why high doses (100 mg/kg) are required for CNS models compared to visceral models.

  • Safety: As an alkylating agent, CBE is potentially mutagenic. Handle with appropriate PPE.

References

  • Mechanism of Inhibition: Premkumar, L., et al. "X-ray structure of human acid-beta-glucosidase covalently bound to conduritol-B-epoxide. Implications for Gaucher disease." Journal of Biological Chemistry 280.25 (2005): 23815-23819. Link

  • GBA1 vs GBA2 Specificity: Ridley, C. M., et al. "GBA1 and GBA2 glucosylceramideases: Two enzymes, one lipid." Journal of Lipid Research 54.9 (2013). Link

  • Murine Model Protocol: Vardi, A., et al. "Delineating the role of glycosphingolipids in the pathogenesis of Gaucher disease using a specific enzyme inhibitor." Journal of Inherited Metabolic Disease 43 (2020). Link

  • Parkinson's Disease Application: Manning-Bog, A. B., et al. "Alpha-synuclein assembly in a model of glucocerebrosidase deficiency." Neurotoxicology 30.6 (2009): 1127-1132. Link

Sources

The Conduritol Architecture: Stereochemical Probes for Lysosomal Storage Diseases

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the conduritol family, specifically focusing on their utility as chemical probes in lysosomal storage disease research.

Executive Summary: The "Warhead" of Glycobiology

The conduritol family—specifically the 1,2-anhydro-conduritols (epoxides) —represents a critical class of cyclitol derivatives that function as suicide inhibitors of glycosidases. While the parent conduritols (cyclohexenetetrols) act as reversible competitive inhibitors, their epoxide derivatives possess a strained oxirane ring that acts as an electrophilic "warhead."

For drug development professionals, Conduritol B Epoxide (CBE) is the industry standard for inducing pharmacological models of Gaucher Disease (GD) . By irreversibly binding to the catalytic nucleophile of acid


-glucosidase (GCase), CBE creates a phenocopy of the lysosomal storage disorder, allowing for the rapid screening of chaperone therapies and neuroprotective agents without the need for transgenic breeding colonies.

The Stereochemical Landscape

Conduritols are cyclohex-5-ene-1,2,3,4-tetrols. The family consists of six stereoisomers (A through F), distinguished by the relative configuration of their hydroxyl groups.

  • Conduritol B: The most biologically significant isomer in the context of human disease. Its epoxide derivative mimics the transition state of glucose hydrolysis.

  • Conduritol C: Its epoxide derivative shows specificity for

    
    -galactosidase.
    
  • Conduritol F: Structurally related to the anticancer alkaloid pancratistatin; serves as a chiral scaffold in complex synthesis.

Chemoenzymatic Synthesis

The most elegant route to these compounds utilizes the "chiral pool" generated by microbial oxidation of benzene.

  • Step 1: Pseudomonas putida oxidizes benzene to cis-1,2-dihydrocatechol .

  • Step 2: Stereoselective chemical manipulation yields specific conduritol isomers.

  • Advantage: This chemoenzymatic approach avoids complex resolution steps required in purely synthetic routes.

Mechanism of Action: Covalent Inactivation

The efficacy of Conduritol B Epoxide (CBE) relies on its ability to act as an active-site-directed irreversible inhibitor .

The Kinetic Trap
  • Recognition: The enzyme (GCase) recognizes CBE as a substrate mimic (glucosyl cation mimic).

  • Binding: CBE enters the active site.

  • Ring Opening: The catalytic nucleophile (Glutamate 340 in human GCase) attacks the epoxide ring.

  • Covalent Bond: The ring opens, forming a stable ester bond between the enzyme and the inhibitor. The enzyme is permanently "dead."

Visualization of the Inhibition Pathway

The following diagram illustrates the kinetic pathway of GCase inactivation by CBE.

GCase_Inhibition Enzyme Active GCase (Glu340 Nucleophile) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + CBE CBE Conduritol B Epoxide (Inhibitor) CBE->Complex Transition Epoxide Ring Opening Complex->Transition Nucleophilic Attack DeadEnzyme Inactivated Enzyme (Covalent Ester Bond) Transition->DeadEnzyme Irreversible

Figure 1: Kinetic pathway of GCase inactivation. The catalytic glutamate attacks the epoxide, forming a covalent adduct that permanently disables the enzyme.

Experimental Protocols: Validated Disease Models

Trustworthiness Alert: A common failure mode in CBE modeling is using concentrations that inhibit off-targets (like GBA2 or Lysosomal


-glucosidase). The protocols below utilize the selective window .
In Vitro Model: Inducing Gaucher Phenotype in SH-SY5Y Cells

This protocol creates a cellular model of neuronopathic Gaucher disease, characterized by glucosylceramide accumulation and


-synuclein aggregation.

Reagents:

  • Conduritol B Epoxide (CBE), >98% purity.

  • Differentiation media (Retinoic Acid, if using differentiated cells).

  • LysoTracker Red (for lysosomal volume validation).

Protocol:

Step Action Critical Technical Note
1. Preparation Dissolve CBE in DMSO to create a 100 mM stock. Store at -20°C. Avoid repeated freeze-thaw cycles to prevent epoxide hydrolysis.

| 2. Seeding | Seed SH-SY5Y cells at


 cells/well in 6-well plates. | Allow 24h for attachment. |
| 3. Dosing  | Dilute stock to 50–100 µM  in fresh culture media. | Warning:  Concentrations >300 µM inhibit GBA2 (non-lysosomal GCase) and GAA (

-glucosidase). | | 4. Incubation | Incubate for 48 to 72 hours . | GCase half-life is short; single-dose is usually sufficient for acute inhibition. | | 5. Validation | Lyse cells in citrate-phosphate buffer (pH 5.4) with 0.25% Triton X-100.[1][2] | Measure activity using 4-MU-

-D-glucopyranoside substrate. Activity should be <5% of WT. |
In Vivo Model: The CBE Mouse

This protocol induces a rapid, severe neuronopathic phenotype (resembling Type 2/3 Gaucher).

  • Subject: C57BL/6 mice (post-natal day 8–15 typically).

  • Dosage: 100 mg/kg body weight.[2][3][4][5]

  • Route: Intraperitoneal (IP) injection.[2]

  • Frequency: Daily.

  • Outcome:

    • Day 3-5: 90% reduction in brain GCase activity.

    • Day 14-21: Significant accumulation of Glucosylsphingosine (Lyso-Gb1) and Glucosylceramide.

    • Neurology: Motor dysfunction and paralysis typically onset after 2-3 weeks of daily dosing.

Data Summary: The Conduritol Family Profile

The following table summarizes the specificity and utility of key conduritol derivatives.

CompoundStructurePrimary TargetApplication
Conduritol B Epoxide (CBE) 1,2-anhydro-myo-inositolGCase (GBA1) Gold standard for Gaucher/Parkinson's modeling.
Conduritol C Epoxide 1,2-anhydro-epi-inositol

-Galactosidase
Chemical probe for Fabry Disease research.
Conduritol F (leucanthemitol)N/A (Synthetic) Chiral precursor for synthesis of Pancratistatin (anticancer).
Bromoconduritol B Bromo-derivative

-Glucosidase
Historical active-site probe; less specific than CBE.

Workflow Visualization: Creating the "Chemical Knockout"

The following diagram outlines the decision tree for establishing a pharmacological chaperone screening assay using CBE.

CBE_Workflow Start Start: Drug Screening for Gaucher Disease Seed Seed SH-SY5Y Cells Start->Seed Induce Induce Phenotype: Add 100 µM CBE Seed->Induce Wait Incubate 48h (Accumulate Substrate) Induce->Wait Treat Add Test Compound (Chaperone Candidate) Wait->Treat Co-treatment Optional Wash Washout Phase (Remove CBE & Compound) Treat->Wash Critical Step: Distinguish Chaperone from Inhibitor Assay Endpoint Assay: Measure GCase Activity & Lyso-Gb1 Levels Wash->Assay

Figure 2: Workflow for screening pharmacological chaperones. The "Washout" step is critical to allow the chaperone-stabilized enzyme to function without the competitive presence of the inhibitor.

References

  • Manning-Bog, A. B., et al. (2009). "Alpha-synuclein accumulates in Gaucher disease models." Neurotoxicology. Link

  • Kuo, C. L., et al. (2019). "In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling."[6] The FEBS Journal. Link

  • Vardi, A., et al. (2016). "Delineating pathological pathways in a chemically induced mouse model of Gaucher disease." Journal of Pathology. Link

  • Balci, M., et al. (2012). "Synthesis and biological evaluation of aromatic analogues of conduritol F." Bioorganic & Medicinal Chemistry. Link

  • Premkumar, L., et al. (2005). "X-ray structure of human acid-beta-glucosidase covalently bound to conduritol-B-epoxide." Journal of Biological Chemistry. Link

Sources

An In-Depth Technical Guide to (-)-Conduritol B Epoxide as a Chemical Probe for Glycosidases

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precise Glycosidase Interrogation

Glycoside hydrolases (GHs), or glycosidases, are a vast and ubiquitous class of enzymes that catalyze the cleavage of glycosidic bonds in carbohydrates.[1] Their roles are fundamental to a myriad of biological processes, from digestion and cellular metabolism to bacterial cell wall degradation and glycoprotein processing. Consequently, dysfunction in glycosidase activity is implicated in numerous human diseases, including lysosomal storage disorders (LSDs) like Gaucher disease, metabolic disorders such as diabetes, and viral infections.[2]

To decipher the precise roles of individual glycosidases in these complex biological systems and to develop targeted therapeutics, researchers require highly specific tools that can modulate and report on their activity. Chemical probes, particularly mechanism-based irreversible inhibitors, have become indispensable instruments in this pursuit. Among these, (-)-Conduritol B Epoxide (CBE) has emerged as a cornerstone tool for studying retaining β-glucosidases, most notably the lysosomal enzyme glucocerebrosidase (GCase, GBA), whose deficiency is the cause of Gaucher disease.[3][4][5]

This guide provides an in-depth technical overview of CBE, detailing its mechanism of action and its practical application as a chemical probe for researchers, scientists, and drug development professionals. We will move beyond simple definitions to explore the causality behind its use, providing field-proven protocols and critical insights into its selectivity and experimental design.

The Molecular Logic of (-)-Conduritol B Epoxide: A Mechanism-Based Covalent Inhibitor

CBE is not a simple competitive inhibitor that reversibly binds and unbinds from the enzyme. Instead, it is a highly selective, mechanism-based irreversible inhibitor.[5][6][7] This distinction is critical to its utility as a chemical probe. Its efficacy stems from its structural resemblance to the natural glucose substrate, allowing it to be recognized and processed by the target enzyme's active site.

The catalytic cycle of retaining β-glucosidases proceeds via a double-displacement mechanism involving two key carboxylic acid residues: a catalytic nucleophile and an acid/base catalyst. CBE hijacks this very mechanism for its inhibitory action.

  • Recognition and Binding: CBE enters the active site of a retaining β-glucosidase. Its cyclohexene ring mimics the oxocarbenium ion-like transition state of the natural substrate.[1]

  • Nucleophilic Attack: The enzyme's catalytic nucleophile, a glutamate or aspartate residue, attacks one of the electrophilic carbons of the epoxide ring. In human GCase, this has been definitively identified as the glutamate residue at position 340 (Glu340).[8]

  • Covalent Adduct Formation: This attack results in the opening of the epoxide ring and the formation of a stable, covalent ester bond between the inhibitor and the enzyme.[8][9] This covalent modification permanently inactivates the enzyme, as the second step of the natural catalytic cycle (hydrolysis by water) cannot occur.

This covalent and irreversible binding is the key to CBE's power as a chemical probe. It allows for the stoichiometric and permanent labeling of active enzyme molecules, providing a direct readout of functional enzyme levels rather than just protein presence.

G cluster_0 Enzyme Active Site E_Glu GCase (Active) + Catalytic Nucleophile (Glu340) Complex Enzyme-Inhibitor Complex E_Glu->Complex CBE (-)-Conduritol B Epoxide (CBE) CBE->Complex Binding Adduct Covalently Modified GCase (Inactive) Complex->Adduct Nucleophilic Attack (Ring Opening) caption Mechanism of Covalent Inhibition by CBE

Caption: Covalent modification of GCase by (-)-Conduritol B Epoxide.

Core Application I: Creating High-Fidelity Disease Models

One of the most widespread and powerful applications of CBE is the generation of cellular and animal models of Gaucher disease.[4][10] By selectively and irreversibly inhibiting GCase, CBE phenocopies the genetic deficiency that causes the disease, leading to the accumulation of the enzyme's substrate, glucosylceramide.[6][11] These models are invaluable for studying disease pathogenesis and for the preclinical evaluation of therapeutic strategies.

Causality in Model Generation:

Why use a chemical inhibitor instead of a genetic knockout? While genetic models are essential, chemically-induced models offer unique advantages:

  • Temporal Control: Inhibition can be initiated at specific developmental stages or time points, allowing researchers to study disease onset and progression in a controlled manner.

  • Dosage Control: The degree of enzyme inhibition can be titrated by adjusting the CBE concentration, enabling the modeling of varying disease severities.

  • Circumvention of Lethality: In some organisms, complete genetic knockout of GCase is lethal.[12] CBE allows for partial and controlled inhibition, creating viable models that still exhibit key disease pathologies.

G Start Cultured Cells (e.g., Fibroblasts, Neurons) Treatment Incubate with CBE (Dose- and Time-dependent) Start->Treatment Wash Wash to Remove Unbound CBE Treatment->Wash Incubation Culture for 24-72h Wash->Incubation Analysis Phenotypic Analysis Incubation->Analysis Result Cellular Model of Gaucher Disease: - Reduced GCase Activity - Glucosylceramide Accumulation - Lysosomal Dysfunction Analysis->Result caption Workflow for a CBE-Induced Cellular Gaucher Model

Caption: Workflow for a CBE-Induced Cellular Gaucher Model.

Protocol: Induction of a Cellular Model of Gaucher Disease

This protocol provides a framework for inhibiting GCase in cultured mammalian cells.

Principle: Cells are treated with a specific concentration of CBE for a sufficient duration to achieve irreversible inhibition of lysosomal GCase. Following treatment, the cells are analyzed for reduced enzyme activity and substrate accumulation, confirming the establishment of the disease model.

Materials:

  • Cultured mammalian cells (e.g., SH-SY5Y neuroblastoma, primary fibroblasts)

  • Complete cell culture medium

  • (-)-Conduritol B Epoxide (CBE) stock solution (e.g., 100 mM in DMSO or water, store at -20°C)

  • Phosphate-Buffered Saline (PBS)

  • Reagents for GCase activity assay (see Protocol 3) and lipid analysis (e.g., HPLC, mass spectrometry)

Procedure:

  • Cell Plating: Plate cells at an appropriate density in multi-well plates to ensure they are in a logarithmic growth phase at the time of treatment.

  • CBE Preparation: On the day of the experiment, thaw the CBE stock solution and prepare working dilutions in complete cell culture medium.

    • Expert Insight: A dose-response curve (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 250 µM) is essential to determine the optimal concentration for your cell type to achieve significant GCase inhibition without inducing widespread cytotoxicity.

  • Treatment: Aspirate the old medium from the cells and replace it with the CBE-containing medium. Include a vehicle-only control (e.g., medium with DMSO).

  • Incubation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) for 24-48 hours. The duration is critical to allow for sufficient uptake and covalent modification.

  • Wash and Recovery: Aspirate the CBE-containing medium, wash the cells twice with sterile PBS to remove any unbound inhibitor, and add fresh, complete medium.

  • Phenotype Development: Culture the cells for an additional 24-72 hours to allow for the accumulation of glucosylceramide and the development of downstream cellular phenotypes (e.g., lysosomal stress, mitochondrial dysfunction).[7]

  • Validation: Harvest the cells. Use one portion of the cell lysate to measure residual GCase activity and another portion for quantifying glucosylceramide levels to validate the model.

Core Application II: Target Engagement & Selectivity Profiling with ABPP

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy used to assess the functional state of entire enzyme families directly in native biological systems.[13][14] While CBE itself is not typically equipped with a reporter tag, it is a perfect tool for competitive ABPP.

The Logic of Competitive ABPP: This method is used to confirm that a compound (like CBE) engages its intended target in a complex biological sample (e.g., cell lysate, tissue homogenate).

  • A biological sample is pre-incubated with the inhibitor of interest (CBE).

  • CBE binds covalently to the active sites of its targets (primarily GCase).

  • A broad-spectrum, reporter-tagged activity-based probe (ABP) that targets the same family of enzymes (e.g., a fluorescently-tagged β-glucosidase ABP) is then added to the sample.

  • This ABP can only label the active sites of enzymes that were not already blocked by CBE.

  • The samples are analyzed by SDS-PAGE. A reduction or complete loss of the fluorescent signal at the molecular weight corresponding to GCase confirms that CBE successfully engaged and inhibited its target.[4][15]

This self-validating system provides definitive proof of target engagement and can be used to determine the potency (IC₅₀) of the inhibitor in a native environment.[15]

G Start Prepare Proteome (Cell Lysate, Tissue Homogenate) PreIncubate Pre-incubate with CBE (or Vehicle Control) Start->PreIncubate AddABP Add Fluorescent β-Glucosidase ABP PreIncubate->AddABP Label Incubate to Allow Covalent Labeling AddABP->Label Quench Quench Reaction (e.g., add SDS-PAGE buffer) Label->Quench Analyze Analyze by SDS-PAGE & In-Gel Fluorescence Scanning Quench->Analyze Result Reduced Fluorescence of GCase Band Confirms Target Engagement by CBE Analyze->Result caption Competitive ABPP Workflow for CBE Target Validation

Caption: Competitive ABPP Workflow for CBE Target Validation.

Scientific Integrity: Understanding Selectivity and Off-Target Effects

A critical aspect of using any chemical probe is understanding its selectivity profile. While CBE is a highly valuable tool for inhibiting GCase, it is not perfectly specific. Authoritative and trustworthy science demands acknowledging and controlling for potential off-target effects.

Studies have shown that at concentrations significantly higher than those needed to inhibit GCase, CBE can also inhibit other glycosidases.[4][15] The two most prominent off-targets are:

  • Non-lysosomal Glucosylceramidase (GBA2): An enzyme located at the endoplasmic reticulum and Golgi.[4][10]

  • Lysosomal α-Glucosidase (GAA): The enzyme deficient in Pompe disease.[4][5]

This knowledge is not a detriment but rather a guide for rigorous experimental design. It establishes a "selectivity window"—a concentration range where GCase is effectively inhibited while off-target effects are minimized.[4][16]

Target EnzymeTypical IC₅₀ (in HEK293T cells)Cellular LocationImplication for Experiments
GCase (GBA) ~0.6 µM [15]LysosomePrimary Target. Use concentrations that saturate GBA inhibition.
GBA2~315 µM[15]ER / GolgiOff-target effects likely at high CBE concentrations (>50-100 µM).
GAA~249 µM[15]LysosomePotential for confounding results in studies of lysosomal function at high CBE concentrations.
GANAB~2900 µM[15]ERLess likely to be a significant off-target.
GUSB~857 µM[15]LysosomeLess likely to be a significant off-target.
Data derived from competitive ABPP in intact HEK293T cells after 24h exposure.[15] IC₅₀ values can vary between systems.

Self-Validating Experimental Design:

  • Titrate CBE: Always perform a dose-response analysis to use the lowest effective concentration.

  • Use Secondary Assays: When possible, directly measure the activity of potential off-target enzymes (like GBA2 or GAA) to confirm they are not significantly inhibited at the CBE concentration used in your experiment.

  • Employ Orthogonal Tools: Validate key findings using complementary approaches, such as siRNA-mediated knockdown of GCase, to ensure the observed phenotype is a direct result of on-target inhibition.

Protocol: In Vitro Glycosidase Inhibition Assay

This protocol details how to measure the inhibitory potency (IC₅₀) of CBE against a glycosidase in a cell-free system.

Principle: The activity of a glycosidase is measured by its ability to cleave a fluorogenic or colorimetric substrate. The rate of reaction is measured in the presence of varying concentrations of CBE to determine the concentration that inhibits 50% of the enzyme's activity.

Materials:

  • Source of enzyme (e.g., purified recombinant GCase, cell lysate)

  • Assay Buffer (e.g., McIlvaine's buffer, pH 5.2 for lysosomal GCase)

  • Fluorogenic substrate (e.g., 4-Methylumbelliferyl β-D-glucopyranoside, "4-MUG")

  • (-)-Conduritol B Epoxide (CBE)

  • Stop Solution (e.g., 1 M glycine, pH 10.5)

  • 96-well black plates (for fluorescence)

  • Plate reader capable of fluorescence detection (e.g., Ex: 365 nm, Em: 445 nm for 4-MU)

Procedure:

  • Enzyme Preparation: Dilute the enzyme source in the assay buffer to a concentration that yields a linear reaction rate within a 15-30 minute timeframe.

  • Inhibitor Preparation: Prepare a serial dilution of CBE in the assay buffer. A typical range to test would be from 1 nM to 500 µM.

  • Pre-incubation (Critical Step): In the wells of the 96-well plate, add 25 µL of the diluted enzyme and 25 µL of the serially diluted CBE (or vehicle control).

    • Causality Explained: Because CBE is a time-dependent, irreversible inhibitor, a pre-incubation step is required . This allows time for the covalent modification to occur. A standard pre-incubation is 30 minutes at 37°C.

  • Initiate Reaction: Start the enzymatic reaction by adding 50 µL of the 4-MUG substrate (pre-warmed to 37°C) to each well. The final substrate concentration should be at or below its Kₘ value.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes. The time should be optimized to remain within the linear range of the assay for the uninhibited control.

  • Stop Reaction: Terminate the reaction by adding 100 µL of Stop Solution to each well. The high pH deprotonates the 4-methylumbelliferone product, maximizing its fluorescence.

  • Read Fluorescence: Measure the fluorescence on a plate reader.

  • Data Analysis: Subtract the background fluorescence (wells with no enzyme). Plot the percentage of remaining enzyme activity against the log of the CBE concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Conclusion and Future Outlook

(-)-Conduritol B Epoxide is more than just an inhibitor; it is a precision tool that has fundamentally enabled the study of retaining β-glucosidases. Its mechanism-based, irreversible action provides a robust and reliable method for modulating GCase function, forming the basis for countless studies on Gaucher disease and the broader roles of lysosomal biology.

The key to its successful application lies in a deep understanding of its molecular logic. By appreciating its covalent mechanism, researchers can design powerful experiments like competitive ABPP to definitively prove target engagement. By acknowledging its known off-target profile, scientists can build self-validating experimental plans that produce trustworthy and rigorous data. As chemical biology continues to evolve, the principles learned from the application of foundational probes like CBE will continue to inform the development of next-generation tools with even greater specificity and novel functionalities, further empowering the exploration of complex biological systems.

References

  • Title: Mechanism of inactivation by conduritol B-epoxide of ( A ) a retaining α - ResearchGate Source: ResearchGate URL: [Link]

  • Title: In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling Source: PubMed URL: [Link]

  • Title: Distribution of conduritol B epoxide in the animal model for Gaucher's disease (Gaucher mouse) Source: PubMed URL: [Link]

  • Title: Human acid beta-glucosidase. Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes Source: PubMed URL: [Link]

  • Title: What are Glycosidase inhibitors and how do they work? Source: Patsnap Synapse URL: [Link]

  • Title: Human acid-beta-glucosidase covalently bound to conduritol B epoxide Source: Proteopedia URL: [Link]

  • Title: Gaucher disease in mice induced by conduritol-B-epoxide: morphologic features Source: PubMed URL: [Link]

  • Title: In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling Source: Semantic Scholar URL: [Link]

  • Title: In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling Source: PMC - NCBI URL: [Link]

  • Title: In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling Source: ResearchGate URL: [Link]

  • Title: From Mechanism-Based Retaining Glycosidase Inhibitors to Activity-Based Glycosidase Profiling Source: Journal of the American Chemical Society URL: [Link]

  • Title: From Mechanism-Based Retaining Glycosidase Inhibitors to Activity Source: White Rose Research Online URL: [Link]

  • Title: Restoration of β-GC trafficking improves the lysosome function in Gaucher's disease Source: bioRxiv URL: [Link]

  • Title: Animal Models for the Study of Gaucher Disease Source: MDPI URL: [Link]

  • Title: Advanced Activity-Based Protein Profiling Application Strategies for Drug Development Source: Frontiers in Molecular Biosciences URL: [Link]

  • Title: Activity-based protein profiling of glucosidases, fucosidases and glucuronidases Source: Scholarly Publications Leiden University URL: [Link]

  • Title: The revolution and evolution of activity-based protein profiling. Source: YouTube URL: [Link]

  • Title: Glycosidases as an analytical tool in glycomics assays Source: Scholarly Publications Leiden University URL: [Link]

Sources

Methodological & Application

application of (-)-Conduritol B in lysosomal storage disease research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modeling Glucocerebrosidase Deficiency with (-)-Conduritol B Epoxide (CBE)

Introduction & Mechanism of Action

(-)-Conduritol B Epoxide (CBE) is a cyclitol derivative that acts as a potent, specific, and irreversible inhibitor of acid


-glucosidase  (GCase; GBA1).

In the context of Lysosomal Storage Disease (LSD) research, CBE is the "gold standard" tool for creating chemically induced models of Gaucher Disease (GD) . Because GBA1 mutations are the most common genetic risk factor for Parkinson’s Disease (PD) , CBE models are also critical for studying


-synucleinopathy driven by lysosomal dysfunction.
Mechanism of Inhibition

CBE functions as a mechanism-based "suicide" inhibitor. It mimics the oxocarbenium ion transition state of the natural substrate (glucosylceramide). Upon binding to the GCase active site, the epoxide ring undergoes nucleophilic attack by the catalytic nucleophile Glu340 , forming a stable covalent ester bond. This permanently inactivates the enzyme.

Physiological Consequence: Inhibition of GCase prevents the hydrolysis of Glucosylceramide (GlcCer) into ceramide and glucose. The resulting accumulation of GlcCer (and its deacylated form, Glucosylsphingosine/GlcSph ) in the lysosome triggers a cascade of downstream pathologies, including lysosomal pH elevation, cathepsin D dysregulation, and the aggregation of


-synuclein .

GCase_Inhibition CBE Conduritol B Epoxide (Inhibitor) GCase GCase Enzyme (Active) CBE->GCase Covalent Binding (Glu340) GCase_Inact Covalent Adduct (Inactive Enzyme) GCase->GCase_Inact Irreversible Inhibition Ceramide Ceramide + Glucose GCase->Ceramide Hydrolysis GlcCer Glucosylceramide (Substrate) GCase_Inact->GlcCer Accumulation GlcCer->Ceramide Normal Path AlphaSyn α-Synuclein Aggregation GlcCer->AlphaSyn Lipid-Induced Fibrillization

Figure 1: Mechanism of CBE-induced lysosomal dysfunction. CBE covalently binds GCase, halting lipid metabolism and triggering downstream protein aggregation.

Experimental Design Strategy

Before initiating a protocol, researchers must select the appropriate model type based on the specific phenotype required.

FeatureAcute Model (Cellular)Chronic Model (Cellular)In Vivo Model (Murine)
Duration 24 – 48 Hours10 – 14 Days28 Days (Sub-chronic)
CBE Conc. 50 – 200 µM10 – 50 µM50 – 100 mg/kg (daily i.p.)
GCase Activity >95% Reduction>90% Reduction~50% (Low dose) to 90% (High)
Pathology Enzyme loss onlyGlcCer accumulation

-syn aggregation, Neuroinflammation
Application Screening GCase bindersModeling GD/PD pathologyPreclinical Drug Efficacy

Expert Insight: For studying


-synuclein aggregation, acute treatment is insufficient . While GCase activity drops within hours, the accumulation of lipid substrates (GlcCer) required to seed protein aggregation takes days. Use the Chronic Model  for aggregation studies.

Protocol: In Vitro Model Generation (SH-SY5Y & Primary Neurons)

Reagents:

  • (-)-Conduritol B Epoxide (CBE): High purity (>98%).

  • Solvent: DMSO or Sterile Water (CBE is water-soluble, but DMSO stocks are more stable at -20°C).

  • Cell Media: DMEM/F12 (SH-SY5Y) or Neurobasal (Primary).

Stock Preparation:

  • Dissolve CBE in anhydrous DMSO to create a 100 mM stock solution.

  • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Store at -20°C. Stable for 6 months.

Step-by-Step Procedure:

  • Seeding: Seed SH-SY5Y cells at a density of

    
     cells/cm² or primary neurons at desired density. Allow 24h for attachment.
    
  • differentiation (Optional but Recommended): For SH-SY5Y, differentiate with Retinoic Acid (10 µM) for 5-7 days to induce a neuronal phenotype before CBE treatment.

  • Treatment Initiation (Day 0):

    • Dilute CBE stock directly into fresh culture media to a final concentration of 100 µM .

    • Note: 100 µM is the saturation point for maximal inhibition without off-target cytotoxicity in most lines.

  • Maintenance (The "Replenishment Rule"):

    • Critical: GCase is continuously synthesized by the cell. Because CBE is an irreversible inhibitor, you must inhibit the newly synthesized enzyme.

    • Perform a full media change every 2-3 days containing fresh 100 µM CBE.

    • Do not simply "top up" the media; toxic metabolites must be removed.

  • Harvest (Day 8-14):

    • For lipid analysis or aggregation assays, harvest cells after a minimum of 8 days.

Protocol: Validation via GCase Activity Assay

This assay uses the fluorogenic substrate 4-Methylumbelliferyl


-D-glucopyranoside (4-MUG) .[1]

Critical Scientific Control: The assay must be performed at pH 5.4 . At neutral pH, the cytosolic enzyme GBA2 (non-lysosomal) can cleave 4-MUG, leading to false negatives (appearing as if GCase is active when it is not).

Reagents:

  • Lysis Buffer: 50 mM Citrate-Phosphate (pH 5.4), 0.25% Sodium Taurocholate, 0.25% Triton X-100.

    • Why Taurocholate? It mimics the lysosomal environment and activates GCase.

  • Substrate: 4 mM 4-MUG in Citrate-Phosphate buffer (pH 5.4).

  • Stop Solution: 0.5 M Glycine-NaOH, pH 10.7.

    • Why pH 10.7? The 4-MU fluorophore is maximal only at basic pH.

Workflow:

  • Lysis: Wash cells 2x with cold PBS. Scrape in Lysis Buffer. Incubate on ice for 30 min. Centrifuge (14,000 x g, 10 min) to remove debris.

  • Reaction:

    • Add 10 µL of lysate to a black 96-well plate.

    • Add 40 µL of 4-MUG Substrate .

    • Incubate at 37°C for 30–60 minutes (protected from light).

  • Termination:

    • Add 150 µL of Stop Solution .

  • Measurement:

    • Read Fluorescence immediately: Ex 365 nm / Em 445 nm.

  • Normalization:

    • Normalize RFU values to total protein concentration (BCA Assay).

Downstream Application: -Synuclein Aggregation

To prove the model mimics PD, you must demonstrate the shift of


-synuclein from soluble to insoluble fractions.

Sequential Extraction Protocol:

  • Triton-Soluble Fraction:

    • Lyse cells in 1% Triton X-100 in PBS + Protease Inhibitors.[2]

    • Centrifuge at 100,000 x g for 30 min at 4°C.

    • Supernatant = Soluble (Physiological)

      
      -synuclein.
      
  • Insoluble Fraction (Aggregates):

    • Wash the pellet once with Triton buffer.

    • Resuspend the pellet in 2% SDS + 8M Urea .

    • Sonicate briefly to solubilize.

    • Result = Insoluble (Pathological)

      
      -synuclein.[3]
      
  • Analysis: Western Blot for total

    
    -synuclein. A successful CBE model will show a 2-3 fold increase in the Urea/SDS fraction compared to vehicle control.
    

Workflow Seed Seed Cells (Day -1) Treat CBE Treatment (100 µM, Daily/EOD) Seed->Treat Attach 24h Treat->Treat Replenish Media Every 48h Harvest Harvest (Day 10) Treat->Harvest Chronic Exposure Split Split Sample Harvest->Split Assay_Enz Enzymatic Assay (4-MUG, pH 5.4) Split->Assay_Enz Assay_WB Sequential Lysis (Triton -> Urea) Split->Assay_WB Result_Enz Verify <10% Activity Assay_Enz->Result_Enz Result_WB Detect Insoluble α-Syn Assay_WB->Result_WB

Figure 2: Experimental workflow for generating and validating a chronic CBE model.

Troubleshooting & Optimization

  • Issue: High cytotoxicity in treated cells.

    • Cause: Off-target effects or DMSO toxicity.

    • Solution: Ensure final DMSO concentration is <0.1%. Validate that 100 µM CBE does not inhibit GBA2 (cytosolic) or lysosomal

      
      -glucosidase significantly in your specific cell line. Perform an LDH release assay to distinguish specific lysosomal stress from general necrosis.
      
  • Issue: No

    
    -synuclein aggregation observed. 
    
    • Cause: Treatment duration too short or cell line has low endogenous

      
      -synuclein.
      
    • Solution: Extend treatment to 14 days. If using SH-SY5Y, consider transfecting with Wild Type (WT) or A53T

      
      -synuclein vectors before CBE treatment to provide sufficient substrate for aggregation.
      
  • Issue: High background in Activity Assay.

    • Cause: pH drift.

    • Solution: Re-check the Citrate-Phosphate buffer. It must be strictly pH 5.0–5.4. Above pH 6.0, GBA2 activity contaminates the signal.

References

  • Manning-Bog, A. B., et al. (2009).[4] "Alpha-synuclein accumulates in Gaucher disease models." Neurotoxicology, 30(6), 1127-1132.

  • Cleeter, M. W., et al. (2013). "Glucocerebrosidase inhibition causes mitochondrial dysfunction and free radical damage." Neurochemistry International, 62(1), 1-7.

  • Rocha, E. M., et al. (2015). "Sustained Systemic Glucocerebrosidase Inhibition Induces Brain α-Synuclein Aggregation, Microglia and Complement C1q Activation in Mice."[5][6] Antioxidants & Redox Signaling, 23(6), 550-564.

  • Protocol for GCase Activity Assay. (2024). Protocols.io / Michael J. Fox Foundation.

  • Vardi, A., et al. (2016).[7] "Delineating pathological pathways in a chemically-induced mouse model of Gaucher disease." Journal of Pathology, 239(4), 496-509.

Sources

Application Notes and Protocols for Active Site Labeling of β-Glucosidases with (-)-Conduritol B Epoxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Active Site of β-Glucosidases

β-Glucosidases (EC 3.2.1.21) are a ubiquitous class of enzymes that play crucial roles in various biological processes, including cellulose degradation, glycolipid metabolism, and activation of phytohormones.[1] Their catalytic activity involves the hydrolysis of β-glycosidic bonds in various substrates. The active site of these enzymes contains key amino acid residues responsible for substrate binding and catalysis, most notably a catalytic nucleophile and an acid/base catalyst.[2] Understanding the structure and function of this active site is paramount for elucidating enzyme mechanisms, designing specific inhibitors, and developing therapeutic strategies for diseases associated with β-glucosidase dysfunction, such as Gaucher disease.[3]

(-)-Conduritol B epoxide (CBE), a potent and selective irreversible inhibitor of β-glucosidases, serves as an invaluable chemical tool for probing the active site of these enzymes. Its epoxide ring is susceptible to nucleophilic attack by the catalytic glutamate or aspartate residue within the enzyme's active site, leading to the formation of a stable, covalent bond.[2][4] This irreversible inactivation allows for the specific labeling and subsequent identification of the active site nucleophile, providing critical insights into the enzyme's catalytic machinery. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of (-)-Conduritol B epoxide for the active site labeling of β-glucosidases.

Mechanism of Action: Covalent Inactivation by (-)-Conduritol B Epoxide

The inhibitory activity of (-)-Conduritol B epoxide is rooted in its ability to act as a mechanism-based inactivator. The reaction proceeds through a two-step process:

  • Initial Non-covalent Binding: CBE, structurally mimicking the glucose substrate, initially binds reversibly to the active site of the β-glucosidase. This binding is governed by an inhibition constant (Ki).

  • Irreversible Covalent Modification: Following binding, the catalytic nucleophile of the enzyme (typically a glutamate residue) performs a nucleophilic attack on one of the epoxide carbons of CBE. This results in the opening of the epoxide ring and the formation of a stable ester linkage between the enzyme and the inhibitor. This covalent modification is essentially irreversible, leading to the inactivation of the enzyme with a maximal rate of inactivation (kinact).

The crystal structure of human acid-β-glucosidase in complex with CBE has confirmed that the inhibitor forms a covalent bond with the catalytic nucleophile, Glu340.[3] This covalent adduct effectively blocks the active site, preventing substrate binding and catalysis.

G cluster_0 β-Glucosidase Active Site cluster_1 Inhibitor cluster_2 Reaction Pathway cluster_3 Inactive Enzyme Enzyme β-Glucosidase (Active) Catalytic_Nucleophile Catalytic Nucleophile (e.g., Glu340) Reversible_Binding Reversible Binding (EI Complex) Enzyme->Reversible_Binding Ki CBE (-)-Conduritol B Epoxide CBE->Reversible_Binding Covalent_Modification Covalent Modification (Irreversible) Reversible_Binding->Covalent_Modification kinact Inactive_Enzyme Covalently Labeled β-Glucosidase (Inactive) Covalent_Modification->Inactive_Enzyme

Figure 1: Mechanism of irreversible inhibition of β-glucosidase by (-)-Conduritol B epoxide.

Experimental Protocols

Protocol 1: In Vitro Labeling of Purified β-Glucosidase with (-)-Conduritol B Epoxide

This protocol outlines the procedure for the covalent labeling of a purified β-glucosidase with CBE in a controlled in vitro setting.

Materials:

  • Purified β-glucosidase

  • (-)-Conduritol B epoxide (CBE)

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)[5]

  • Substrate for activity assay (e.g., p-nitrophenyl-β-D-glucopyranoside, pNPG)[5]

  • Stop solution for activity assay (e.g., 1 M sodium carbonate)

  • Microplate reader

  • SDS-PAGE reagents and equipment

Procedure:

  • Enzyme Preparation: Prepare a stock solution of the purified β-glucosidase in the assay buffer to a final concentration of 1-10 µM.

  • CBE Preparation: Prepare a stock solution of CBE in a suitable solvent (e.g., water or DMSO) at a concentration of 10-100 mM.

  • Labeling Reaction: a. In a microcentrifuge tube, combine the purified β-glucosidase with the desired concentration of CBE. A molar excess of CBE (e.g., 10 to 100-fold) is typically used to ensure complete labeling. b. The final reaction volume should be between 50-100 µL. c. Incubate the reaction mixture at 37°C for a specified time (e.g., 30, 60, 120 minutes). The optimal incubation time should be determined empirically.

  • Monitoring Inactivation: a. At various time points during the incubation, take aliquots of the reaction mixture and dilute them into the β-glucosidase activity assay. b. Perform the activity assay according to a standard protocol. For example, using pNPG as a substrate, the release of p-nitrophenol can be monitored spectrophotometrically at 405 nm.[1] c. A decrease in enzyme activity over time indicates successful labeling and inactivation by CBE.

  • Analysis of Labeling by SDS-PAGE: a. After the desired incubation time, quench the labeling reaction by adding SDS-PAGE sample loading buffer. b. Run the samples on an SDS-PAGE gel to visualize the protein. c. While CBE itself is not visible, the labeled protein can be used for downstream applications like mass spectrometry.

Causality Behind Experimental Choices:

  • Buffer and pH: The choice of a pH 7.0 buffer is generally suitable for many β-glucosidases, but the optimal pH should be determined for the specific enzyme being studied.[6][7]

  • Temperature: Incubation at 37°C mimics physiological conditions and generally provides a good rate of reaction.[6]

  • Molar Excess of CBE: Using a significant molar excess of the inhibitor drives the reaction towards complete labeling of the enzyme active sites.

  • Time-Dependent Inactivation: Monitoring the reaction over time is crucial to confirm the irreversible nature of the inhibition and to determine the optimal labeling duration.

Protocol 2: Identification of the CBE-Labeled Active Site Peptide by Mass Spectrometry

This protocol describes the preparation of a CBE-labeled β-glucosidase for mass spectrometric analysis to identify the covalently modified active site peptide.

Materials:

  • CBE-labeled β-glucosidase (from Protocol 1)

  • Urea or Guanidine-HCl

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Formic acid

  • C18 desalting spin columns

  • LC-MS/MS system

Procedure:

  • Denaturation, Reduction, and Alkylation: a. To the CBE-labeled protein sample, add urea to a final concentration of 8 M or guanidine-HCl to 6 M to denature the protein. b. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds. c. Cool the sample to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes to alkylate the free cysteine residues.

  • Buffer Exchange and Digestion: a. Dilute the sample at least 4-fold with 50 mM ammonium bicarbonate buffer (pH 8.0) to reduce the concentration of urea or guanidine-HCl to a level compatible with trypsin activity (<2 M and <0.6 M, respectively). b. Add trypsin at a 1:50 (w/w) ratio (trypsin:protein) and incubate at 37°C overnight (12-16 hours).

  • Sample Cleanup: a. Acidify the digest with formic acid to a final concentration of 0.1% to stop the trypsin activity. b. Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions. c. Dry the eluted peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis: a. Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water). b. Analyze the peptide mixture by LC-MS/MS. c. Search the resulting data against the protein sequence of the β-glucosidase, including a modification corresponding to the mass of CBE (162.14 Da) on potential nucleophilic residues (glutamate and aspartate).

Causality Behind Experimental Choices:

  • Denaturation, Reduction, and Alkylation: These steps are essential to unfold the protein and make it accessible to trypsin for efficient digestion. Alkylation of cysteines prevents the reformation of disulfide bonds.

  • Trypsin Digestion: Trypsin cleaves proteins at the C-terminal side of lysine and arginine residues, generating peptides of a suitable size for mass spectrometry analysis.

  • Desalting: This step removes salts and other contaminants that can interfere with the LC-MS/MS analysis.

  • Mass Modification Search: The covalent attachment of CBE to a peptide will result in a specific mass shift, allowing for the identification of the labeled peptide and, consequently, the active site nucleophile.

Protocol 3: In Situ Labeling of β-Glucosidases in Cell Culture

This protocol provides a general guideline for labeling β-glucosidases with CBE within a cellular context.

Materials:

  • Cell line of interest

  • Cell culture medium

  • (-)-Conduritol B epoxide (CBE)

  • Lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

  • Activity-based probes (ABPs) with a reporter tag (e.g., fluorescent dye) for visualization (optional)

  • SDS-PAGE and Western blotting reagents and equipment

Procedure:

  • Cell Culture: Culture the cells to the desired confluency in a suitable format (e.g., 6-well plate).

  • CBE Treatment: a. Prepare a stock solution of CBE in a cell culture-compatible solvent (e.g., sterile water or DMSO). b. Treat the cells with varying concentrations of CBE (e.g., 1-100 µM) for a specific duration (e.g., 4-24 hours). The optimal concentration and incubation time should be determined empirically to achieve selective inhibition of the target β-glucosidase.[8]

  • Cell Lysis: a. After incubation, wash the cells with ice-cold PBS. b. Lyse the cells using a suitable lysis buffer containing protease inhibitors. c. Clarify the lysate by centrifugation to remove cellular debris.

  • Analysis of Labeling: a. Activity Assay: Measure the β-glucosidase activity in the cell lysates to confirm inhibition by CBE. b. Activity-Based Protein Profiling (ABPP): If using a competitive ABPP approach, incubate the CBE-treated lysates with a broad-spectrum β-glucosidase ABP. A decrease in the signal from the ABP in CBE-treated samples indicates successful target engagement by CBE.[8] c. Western Blotting: Analyze the cell lysates by SDS-PAGE and Western blotting using an antibody specific to the β-glucosidase of interest to assess protein levels.

Causality Behind Experimental Choices:

  • Dose and Time Titration: It is crucial to perform a dose-response and time-course experiment to find the optimal conditions for selective inhibition of the target β-glucosidase while minimizing off-target effects and cytotoxicity.

  • Cell Lysis: The choice of lysis buffer should be compatible with the downstream analysis. For activity assays, a non-denaturing buffer is required.

  • Competitive ABPP: This technique provides a direct readout of active site occupancy by CBE, confirming that the observed inhibition is due to direct binding to the enzyme's active site.

Kinetic Analysis of Irreversible Inhibition

To quantitatively characterize the inhibition of a β-glucosidase by CBE, the kinetic parameters kinact and Ki can be determined.

Experimental Design:

  • Time-Dependent Inhibition Assay: a. Pre-incubate the β-glucosidase with various concentrations of CBE for different periods. b. At each time point, initiate the enzyme reaction by adding the substrate. c. Measure the initial reaction velocity.

  • Data Analysis: a. Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each CBE concentration. The slope of this plot will give the apparent first-order rate constant of inactivation (kobs). b. Plot the kobs values against the corresponding CBE concentrations. c. Fit the data to the following equation to determine kinact and Ki:

    kobs = kinact * [I] / (Ki + [I])

    Where [I] is the concentration of the inhibitor.

A simplified method involves measuring the IC50 at different pre-incubation times. A time-dependent decrease in IC50 is indicative of irreversible inhibition.

G cluster_0 Experimental Setup cluster_1 Data Analysis Enzyme_Inhibitor Incubate Enzyme with varying [CBE] Time_Points Take aliquots at different times Enzyme_Inhibitor->Time_Points Activity_Assay Measure residual enzyme activity Time_Points->Activity_Assay Plot_1 Plot ln(Activity) vs. Time Activity_Assay->Plot_1 k_obs Determine k_obs (slope) Plot_1->k_obs Plot_2 Plot k_obs vs. [CBE] k_obs->Plot_2 Kinetic_Parameters Determine kinact and Ki Plot_2->Kinetic_Parameters

Figure 2: Workflow for the kinetic analysis of irreversible inhibition.

Data Presentation

Table 1: Physicochemical Properties of (-)-Conduritol B Epoxide

PropertyValue
Molecular Formula C₆H₁₀O₅
Molecular Weight 162.14 g/mol
Appearance White to off-white solid
Solubility Soluble in water and DMSO

Table 2: Typical Experimental Conditions for β-Glucosidase Labeling and Assays

ParameterIn Vitro LabelingIn Situ LabelingActivity Assay
Enzyme/Cell Concentration 1-10 µMCell-dependentAssay-dependent
CBE Concentration 10-100 µM1-100 µMN/A
Buffer 50 mM Sodium PhosphateCell Culture Medium50 mM Sodium Phosphate
pH 7.0~7.47.0
Temperature 37°C37°C37°C
Incubation Time 30-120 min4-24 hours10-30 min

Conclusion and Future Perspectives

(-)-Conduritol B epoxide remains a cornerstone tool for the study of β-glucosidases. The protocols outlined in these application notes provide a robust framework for its use in active site labeling, identification of catalytic residues, and characterization of enzyme inhibition. The ability to specifically and irreversibly modify the active site of β-glucosidases with CBE has been instrumental in advancing our understanding of these enzymes and their roles in health and disease.

Future applications of CBE and similar activity-based probes will likely focus on more complex biological systems, including in vivo imaging of β-glucosidase activity and the development of more sophisticated diagnostic and therapeutic agents. The continued integration of chemical biology tools with advanced analytical techniques like mass spectrometry will undoubtedly lead to further breakthroughs in our understanding of the intricate world of glycosidases.

References

  • β-Glucosidase: Progress from Basic Mechanism to Frontier Application. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

  • Histone Sample Preparation for Bottom-Up Mass Spectrometry: A Roadmap to Informed Decisions. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

  • Kallemeijn, W. W., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. The FEBS Journal, 286(8), 1594-1613. [Link]

  • Covalent inhibitors of glycosidases and their applications in biochemistry and biology. (2006). Glycobiology, 16(11), 113R-129R. [Link]

  • Complementary Sample Preparation Strategies for Analysis of Cereal β-Glucan Oxidation Products by UPLC-MS/MS. (n.d.). Frontiers. Retrieved February 8, 2026, from [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2021). RSC Chemical Biology, 2(4), 1059-1074. [Link]

  • β-Glucosidase Activity Assay Protocol. (n.d.). Scribd. Retrieved February 8, 2026, from [Link]

  • kinact / KI Assay for Irreversible Covalent Compounds. (n.d.). Domainex. Retrieved February 8, 2026, from [Link]

  • Bioactivity-Guided Synthesis: In Silico and In Vitro Studies of β-Glucosidase Inhibitors to Cope with Hepatic Cytotoxicity. (2023). Pharmaceuticals, 16(9), 1294. [Link]

  • Purification and characterization of β-glucosidase from Melanocarpus sp. MTCC 3922. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Trypsin Mass Spectrometry Grade. (n.d.). G-Biosciences. Retrieved February 8, 2026, from [Link]

  • Selective labelling of GBA2 in cells with fluorescent β-d-arabinofuranosyl cyclitol aziridines. (2024). Chemical Science, 15(3), 1007-1016. [Link]

  • Human acid-beta-glucosidase covalently bound to conduritol B epoxide. (2016). Proteopedia. Retrieved February 8, 2026, from [Link]

  • A novel method for screening beta-glucosidase inhibitors. (2013). BMC Microbiology, 13, 51. [Link]

  • Probing the active site chemistry of β-glucosidases along the hydrolysis reaction pathway. (2012). Biochemistry, 51(44), 8942-8951. [Link]

  • Human acid beta-glucosidase. Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes. (1986). The Journal of Biological Chemistry, 261(18), 8312-8318. [Link]

  • How to calculate Kinact and Kobs for irreversible enzyme inhibition? (2019). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Kallemeijn, W. W., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. ResearchGate. Retrieved February 8, 2026, from [Link]

Sources

Application Note: (-)-Conduritol B Epoxide (CBE) for Modeling Glucosylceramidase Dysfunction

[1][2]

Abstract & Introduction

Glucosylceramidase (GBA1, also known as GCase) is a lysosomal enzyme critical for sphingolipid metabolism.[1][2][3] Loss-of-function mutations in the GBA1 gene are the causative factor in Gaucher Disease (GD) and represent the most common genetic risk factor for Parkinson’s Disease (PD).[4]

Studying GBA1 function often requires genetic knockout models, which can be time-consuming and expensive. (-)-Conduritol B Epoxide (CBE) offers a powerful alternative: a rapid, potent, and irreversible "chemical knockout." By covalently binding to the GBA1 active site, CBE allows researchers to induce a GD-like phenotype in wild-type cells and animals within hours to days.

This guide provides a validated technical framework for using CBE to study GBA1 dysfunction, lysosomal stress, and

Mechanism of Action

CBE is a cyclicitol epoxide that acts as an active-site-directed suicide inhibitor. It mimics the structure of glucose, allowing it to enter the catalytic pocket of GBA1. Once bound, the epoxide ring opens, forming a stable covalent ester bond with the catalytic nucleophile (a glutamate residue) of the enzyme.

Key Mechanistic Features:
  • Irreversibility: Activity cannot be restored by washing the cells; new protein synthesis is required.

  • Specificity Window: At low concentrations (<100 µM), CBE is highly selective for lysosomal GBA1. At millimolar concentrations, it may inhibit the non-lysosomal GBA2 and other glucosidases.[5]

  • Downstream Cascade: Inhibition leads to the accumulation of Glucosylceramide (GlcCer) and Glucosylsphingosine (GlcSph), triggering lysosomal pH elevation, autophagy impairment, and the aggregation of aggregation-prone proteins like

    
    -synuclein.
    

GBA_PathwayCBE(-)-Conduritol B Epoxide(Inhibitor)GBAGBA1 Enzyme(Lysosomal)CBE->GBA IrreversibleInhibitionGlcCerGlucosylceramide(Substrate)GBA->GlcCer NormalHydrolysisCerCeramide + Glucose(Product)GlcCer->Cer Blocked by CBELysoDysLysosomal Dysfunction(Elevated pH)GlcCer->LysoDys AccumulationAlphaSynAlpha-SynucleinAggregationLysoDys->AlphaSyn ImpairedAutophagy

Figure 1: Mechanistic pathway of CBE-induced lysosomal dysfunction. Red arrows indicate the pathological cascade triggered by inhibition.

Experimental Protocols

Protocol A: Creating a Cellular Model of Gaucher Disease

Objective: Induce >95% GBA1 inhibition in SH-SY5Y neuroblastoma cells or primary neurons.

Materials:

  • (-)-Conduritol B Epoxide (Purity >98%)

  • Solvent: Sterile Water or DMSO (CBE is water-soluble; water is preferred to minimize solvent toxicity).

  • Cell Culture Media (e.g., DMEM/F12 + 10% FBS).

Procedure:

  • Stock Preparation: Dissolve CBE in sterile water to create a 100 mM stock solution . Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Seeding: Seed cells at appropriate density (e.g.,

    
     cells/well in a 6-well plate) and allow to adhere for 24 hours.
    
  • Treatment:

    • Acute Inhibition (Enzyme Assay Validation): Treat cells with 50–100 µM CBE for 24 hours.

    • Chronic Phenotyping (Aggregation Studies): Treat cells with 10–50 µM CBE for 5–14 days. Note: Replace media containing fresh CBE every 2–3 days to maintain inhibition and nutrient levels.

  • Control: Treat parallel wells with an equivalent volume of vehicle (sterile water).

  • Harvest: Wash cells 2x with PBS. Proceed immediately to lysis or fixation.

Protocol B: Validating Inhibition (4-MUG Enzymatic Assay)

Objective: Quantify GBA1 activity using the fluorogenic substrate 4-Methylumbelliferyl

267

Critical Insight: GBA1 is active at acidic pH (4.5–5.5), while GBA2 is active at neutral pH. This protocol uses pH 5.4 to isolate lysosomal activity.

Reagents:

  • Lysis Buffer: 50 mM Phosphate-Citrate buffer (pH 5.4), 0.25% (w/v) Sodium Taurocholate, 0.1% Triton X-100. Taurocholate and Triton are essential to solubilize the enzyme and mimic the lysosomal environment.

  • Substrate Solution: 4 mM 4-MUG in Citrate-Phosphate buffer (pH 5.4).

  • Stop Solution: 0.5 M Glycine-NaOH (pH 10.5). High pH is required to deprotonate the 4-MU product, making it fluorescent.

Workflow:

  • Lysis: Lyse cell pellets in 100 µL Lysis Buffer on ice for 30 min. Centrifuge (14,000 x g, 10 min) to remove debris. Collect supernatant.

  • Protein Quantification: Normalize samples to equal protein concentration (e.g., BCA assay).

  • Reaction Setup (96-well Black Plate):

    • Sample: Add 10 µL of lysate.

    • In-Assay Control (Optional): To confirm specificity, add 1 mM CBE to a duplicate lysate well (should show ~0 activity).

    • Substrate: Add 40 µL of Substrate Solution (4-MUG).

  • Incubation: Incubate at 37°C for 30–60 minutes in the dark.

  • Termination: Add 150 µL of Stop Solution to all wells.

  • Measurement: Read fluorescence immediately.

    • Excitation: 365 nm

    • Emission: 445 nm

Assay_WorkflowStep1Cell Lysis(Triton/Taurocholate)Step2Add 4-MUG(pH 5.4)Step1->Step2Step3Incubate37°C, 1 HourStep2->Step3Step4Add Stop Sol.(pH 10.5)Step3->Step4Step5Read Fluorescence(Ex 365 / Em 445)Step4->Step5

Figure 2: 4-MUG Enzymatic Assay Workflow.

Data Presentation & Expected Results

When reporting CBE inhibition data, present results as specific activity (nmol/mg/hr) or percentage relative to Vehicle control.

ParameterVehicle ControlCBE Treated (100 µM, 24h)Interpretation
GBA1 Activity 100%< 5%Successful "Chemical Knockout"
GlcCer Levels BaselineIncreased (2-3 fold)Functional Lysosomal Impairment
Cell Viability >95%>90%CBE is generally non-toxic at <200 µM

-Synuclein
Diffuse/SolublePunctate/InsolubleAggregation induced by lipid storage

Troubleshooting & Expert Tips

  • Distinguishing GBA1 vs. GBA2:

    • GBA1 (Lysosomal): Sensitive to CBE; Optimal pH 4.5–5.5.

    • GBA2 (Non-lysosomal): Resistant to low-dose CBE; Optimal pH 5.8–6.0; Sensitive to miglustat (NB-DNJ).

    • Tip: If you observe residual activity after CBE treatment, ensure your assay buffer pH is strictly 5.4 or lower to minimize GBA2 interference.

  • In Vivo Dosing (Mice):

    • For mouse models, a standard regimen is 100 mg/kg/day (i.p.) .

    • CBE crosses the Blood-Brain Barrier (BBB).

    • Phenotypes (motor deficits, neuroinflammation) typically appear after 14–28 days of daily dosing.

  • Substrate Accumulation:

    • Enzyme inhibition happens fast (hours), but lipid accumulation (GlcCer) takes time. Do not expect massive lipid storage in <24 hours. For lipidomics, treat for at least 3–5 days.

References

  • Manning-Boğ, A. B., et al. (2009). Alpha-synuclein-glucocerebrosidase interactions in pharmacological Gaucher models: a biological link between Gaucher disease and parkinsonism.[8] Neurotoxicology.

  • Rocha, E. M., et al. (2015). Sustained Systemic Glucocerebrosidase Inhibition Induces Brain α-Synuclein Aggregation, Microglia and Complement C1q Activation in Mice. Antioxidants & Redox Signaling.[9]

  • Protocols.io (2024). Lysosomal GCase (glucocerebrosidase) activity assay.[7] Protocols.io.[7][10]

  • Kuo, S. H., et al. (2019). A modulator of wild-type glucocerebrosidase improves pathogenic phenotypes in dopaminergic neuronal models of Parkinson's disease. Science Translational Medicine.

  • Vardi, A., et al. (2016). Glucocerebrosidase mutations and synucleinopathies: toward a model of precision medicine. Movement Disorders.[7][10]

Application Note: Validating Specificity in (-)-Conduritol B Epoxide (CBE) Experimental Models

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing (-)-Conduritol B Epoxide (CBE) to model lysosomal storage disorders (Gaucher Disease) or Parkinson’s Disease. It addresses the critical challenge of distinguishing on-target GCase inhibition from off-target effects, particularly on the non-lysosomal


-glucosidase GBA2.

Abstract

(-)-Conduritol B Epoxide (CBE) is the gold-standard chemical tool for inducing a pharmacological model of Gaucher Disease (GD) via the irreversible inhibition of lysosomal glucocerebrosidase (GBA1).[1] However, the utility of CBE is frequently compromised by its dose-dependent off-target inhibition of GBA2 (non-lysosomal


-glucosidase) and potential lysosomal stress unrelated to GBA1. This guide provides a rigorous experimental framework to define the "Specificity Window" for CBE, ensuring that observed phenotypes—such as 

-synuclein aggregation or lipid accumulation—are genuinely attributable to lysosomal GCase dysfunction.

Introduction: The Specificity Paradox

CBE acts as an active-site-directed covalent inhibitor. While it exhibits a preference for GBA1, it is not absolute.

  • GBA1 (Lysosomal): Acidic optimum (pH 4.5–5.5), requires saposin C or detergents (e.g., Taurocholate) for activity. Highly sensitive to CBE.

  • GBA2 (Cytosolic/Membrane-associated): Neutral optimum (pH 6.0–7.0), inhibited by detergents. Moderately sensitive to CBE, but highly sensitive to iminosugars like Miglustat (NB-DNJ).

The Risk: High-dose CBE protocols (e.g., >100 mg/kg in vivo or >100 µM in vitro) often inadvertently inhibit GBA2. Since GBA2 breakdown of glucosylceramide (GlcCer) generates ceramide (a pro-apoptotic lipid), inhibiting GBA2 simultaneously with GBA1 can mask toxicity or create artifacts that do not reflect the genetic disease state.

Core Experimental Strategy

To validate your CBE model, you must prove that your phenotype is GBA1-dependent and GBA2-independent .

Diagram 1: Mechanism of Action & Off-Target Pathways

This diagram illustrates the differential inhibition profiles and the critical "Specificity Window."

CBE_Mechanism cluster_Lysosome Lysosome (pH 4.5) cluster_Cytosol Cytosol/Membrane (pH 7.0) CBE (-)-Conduritol B Epoxide (CBE) GBA1 GBA1 (Target) CBE->GBA1 High Affinity (Irreversible) GBA2 GBA2 (Off-Target) CBE->GBA2 Low Affinity (Dose Dependent) GlcCer_Lys Glucosylceramide (Accumulation) GBA1->GlcCer_Lys Inhibition causes Phenotype_GD Gaucher Phenotype (Valid Model) GlcCer_Lys->Phenotype_GD Induces Ceramide Ceramide (Metabolic Alteration) GBA2->Ceramide Normal Function Artifact Off-Target Toxicity (Confounding Variable) GBA2->Artifact Inhibition alters Signaling

Caption: CBE preferentially targets lysosomal GBA1, but high concentrations cross-react with cytosolic GBA2, confounding data interpretation.

Protocol 1: Differential pH/Detergent Enzyme Assay

Purpose: To quantify the exact inhibition of GBA1 vs. GBA2 in your specific tissue or cell line treated with CBE. This is the mandatory quality control step before phenotypic analysis.

Reagents
  • Substrate: 4-Methylumbelliferyl

    
    -D-glucopyranoside (4-MUG).[2]
    
  • Buffer A (GBA1 Specific): McIlvaine buffer (pH 5.2) + 0.25% (w/v) Sodium Taurocholate + 0.1% Triton X-100.

  • Buffer B (GBA2 Specific): McIlvaine buffer (pH 7.0) + No Detergent (Detergents inhibit GBA2).

  • Stop Solution: 0.5 M Glycine-NaOH, pH 10.5.

  • Specific Inhibitor (Control): Miglustat (NB-DNJ) – Highly selective for GBA2 (

    
     nM).
    
Workflow
  • Lysate Preparation: Homogenize cells/tissue in water or hypotonic buffer (do not use detergent lysis buffers like RIPA initially).

  • Reaction Setup:

    • Well 1 (Total GBA1): Lysate + Buffer A + 4-MUG.

    • Well 2 (CBE-Resistant GBA1): Lysate + Buffer A + 4-MUG + CBE (Pre-incubated).

    • Well 3 (Total GBA2): Lysate + Buffer B + 4-MUG.

    • Well 4 (GBA2 Specificity Check): Lysate + Buffer B + 4-MUG + 10 µM Miglustat.

  • Incubation: 37°C for 30–60 minutes.

  • Detection: Add Stop Solution. Measure fluorescence (Ex 365 nm / Em 445 nm).

Data Interpretation
MeasurementCalculationInterpretation
GBA1 Activity (Well 1 RFU) - (Well 2 RFU)True lysosomal activity.
GBA2 Activity (Well 3 RFU) - (Well 4 RFU)True non-lysosomal activity.
CBE Specificity Compare % inhibition in Well 1 vs. Well 3If CBE inhibits Well 3 significantly, your dose is too high.

Protocol 2: The "Rescue" Validation (Functional)

Purpose: To confirm that a cellular phenotype (e.g., cell death, oxidative stress) is caused by GBA1 loss and not GBA2 off-target effects.

Concept: If CBE toxicity is due to GBA1 inhibition, co-treatment with a GBA2 inhibitor should not rescue the phenotype (unless the pathway involves complex GlcCer/Ceramide balance). However, if the toxicity is purely off-target on GBA2, a specific GBA2 inhibitor alone should mimic it, or genetic knockout of GBA2 should replicate it.

The "Gold Standard" Control: Use a GBA1 Knockout (KO) cell line.

  • Treat GBA1-KO cells with CBE.

  • Hypothesis: Since GBA1 is absent, CBE should have no effect .

  • Result: If CBE treatment induces toxicity in GBA1-KO cells, the effect is OFF-TARGET .

Diagram 2: Experimental Validation Workflow

Follow this decision tree to validate your CBE model.

Validation_Workflow Start Start: CBE Phenotype Observed (e.g., Cell Death) Step1 Step 1: GBA1 KO Control Treat GBA1-/- cells with CBE Start->Step1 Decision1 Is phenotype observed in GBA1-/- cells? Step1->Decision1 Yes Yes Decision1->Yes Toxicity Persists No No Decision1->No No Toxicity Result_OffTarget Result: OFF-TARGET Effect (CBE is toxic independent of GCase) Step2 Step 2: GBA2 Specificity Check Measure GBA2 activity (pH 7) Decision2 Is GBA2 inhibited? Step2->Decision2 Decision2->Yes >20% Inhibition Decision2->No <10% Inhibition Result_Mixed Result: MIXED Inhibition Lower CBE dose required Result_Valid Result: VALID Model Phenotype is GBA1-dependent Yes->Result_OffTarget Yes->Result_Mixed No->Step2 No->Result_Valid

Caption: Decision tree to distinguish genuine GCase-mediated phenotypes from CBE off-target artifacts.

References

  • Kuo, C. L., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. FEBS Journal.[3] Link

    • Key Finding: Identifies GBA2 and lysosomal

      
      -glucosidase as major off-targets of CBE using activity-based probes.[3]
      
  • Ridley, C. M., et al. (2013). GBA2 activity and imino sugar pharmacology. Journal of Biological Chemistry. Link

    • Key Finding: Establishes the differential sensitivity of GBA1 and GBA2 to CBE and iminosugars (NB-DNJ).
  • Manning-Bog, A. B., et al. (2009). The role of alpha-synuclein in the neurotoxicity of conduritol B epoxide. Neurotoxicology. Link

    • Key Finding: Discusses the use of CBE to model Parkinson's disease and the necessity of validating -synuclein aggreg
  • Van Weely, S., et al. (1993). Function of lysosomal and non-lysosomal glucosylceramidase.[4] Biochimica et Biophysica Acta.[5] Link

    • Key Finding: The foundational paper describing the pH and detergent conditions required to separate GBA1 and GBA2 activities.[2][6]

Sources

Application Note: High-Purity Synthesis of (-)-Conduritol B Epoxide (CBE) for GBA Inhibition Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(-)-Conduritol B epoxide (CBE) (1,2-anhydro-myo-inositol) is a potent, irreversible, active-site-directed inhibitor of acid


-glucosidase (GCase/GBA). It is the gold-standard reagent for inducing chemical phenocopies of Gaucher disease and Parkinson’s disease in cellular and animal models.

While racemic CBE is commercially available, the specific (-)-enantiomer exhibits superior specificity and binding kinetics for the GBA active site (Glu340 nucleophile). This guide details the Chemoenzymatic Total Synthesis of (-)-CBE. This route is preferred over traditional chemical synthesis because it leverages the inherent chirality of microbial arene oxidation to establish high enantiopurity (


 ee) without costly chiral resolution steps.

Mechanistic Background & Retrosynthesis

Mechanism of Action

CBE functions as a "suicide inhibitor." It acts as a structural mimic of the oxocarbenium ion transition state of glucosylceramide hydrolysis.

  • Binding: CBE enters the GBA active site.[1]

  • Nucleophilic Attack: The catalytic nucleophile (Glu340 in human GBA) attacks the epoxide ring.

  • Covalent Capture: The ring opens, forming a stable ester bond with the enzyme, permanently inactivating it.

Retrosynthetic Analysis

The synthesis relies on the "naked sugar" methodology established by Hudlicky et al. The chirality is installed in the very first step using a whole-cell biocatalyst.

  • Target: (-)-Conduritol B Epoxide

  • Precursor: (-)-Conduritol B (protected)

  • Chiral Synthon: (+)-cis-1,2-Dihydrocatechol (acetonide protected)

  • Starting Material: Benzene (or Bromobenzene for functionalized variants)

Retrosynthesis CBE (-)-Conduritol B Epoxide (Target) CondB (-)-Conduritol B (Intermediate) CBE->CondB Epoxidation Endoperoxide Endoperoxide (Oxidation Product) CondB->Endoperoxide Reductive Cleavage Diol (+)-cis-1,2-Dihydrocatechol (Chiral Synthon) Endoperoxide->Diol Singlet Oxygen [4+2] Benzene Benzene (Starting Material) Diol->Benzene TDO Enzymatic Dihydroxylation

Figure 1: Retrosynthetic pathway utilizing the chemoenzymatic 'naked sugar' approach.

Protocol A: Chemoenzymatic Synthesis (The Hudlicky Route)

This protocol yields (-)-CBE with high optical purity. It requires access to a fermentation setup or the commercial acquisition of the chiral diol metabolite.

Phase 1: Generation of the Chiral Synthon

Objective: Convert Benzene to (+)-cis-1,2-dihydrocatechol.

  • Biocatalyst: Pseudomonas putida UV4 (constitutive Toluene Dioxygenase - TDO).

  • Reaction: Enantioselective cis-dihydroxylation.

Step-by-Step:

  • Inoculation: Inoculate 1L of mineral salts medium (MSM) with P. putida UV4. Grow at 30°C until late log phase (OD600 ~1.0).

  • Induction/Feeding: Introduce benzene vapor via the air intake stream. Caution: Benzene is carcinogenic; use a closed bioreactor system.

  • Harvest: Centrifuge cells (6000 rpm, 20 min). Supernatant contains the diol.

  • Extraction: Saturate supernatant with NaCl. Extract continuously with ethyl acetate (EtOAc) for 24h.

  • Purification: Concentrate organic layer. Recrystallize from hexane/EtOAc to yield (+)-cis-1,2-dihydrocatechol .

    • QC Check:

      
       (c 1.0, EtOH).
      
Phase 2: Protection and Photo-oxidation

Objective: Install the remaining oxygen functionality via singlet oxygen cycloaddition.

Step-by-Step:

  • Protection:

    • Dissolve (+)-cis-diol (10 mmol) in 2,2-dimethoxypropane (DMP).

    • Add catalytic p-TsOH (10 mg). Stir at RT for 30 min.

    • Quench with

      
      , filter, and concentrate to yield the acetonide .
      
  • Photo-oxygenation ([4+2] Cycloaddition):

    • Dissolve acetonide (10 mmol) in

      
       / MeOH (9:1).
      
    • Add Rose Bengal (sensitizer, 0.5 mol%).

    • Irradiate with a 500W tungsten-halogen lamp while bubbling

      
       through the solution at 0°C.
      
    • Monitor by TLC until starting material is consumed.

    • Result: Formation of the bicyclic endoperoxide.

Phase 3: Reduction to Conduritol B

Objective: Cleave the endoperoxide to form the tetrol pattern of Conduritol B.

Step-by-Step:

  • Reduction:

    • To the crude endoperoxide solution, add Thiourea (1.1 eq) or

      
       (careful addition).
      
    • Stir at RT for 2 hours.

  • Workup:

    • Filter off sulfur precipitates (if using thiourea).

    • Concentrate and purify by flash chromatography (Silica, Hexane/EtOAc gradient).

    • Product: Protected (-)-Conduritol B.

Phase 4: Epoxidation to (-)-CBE

Objective: Stereoselective installation of the epoxide.

Step-by-Step:

  • Epoxidation:

    • Dissolve protected Conduritol B (5 mmol) in

      
       (50 mL).
      
    • Add m-CPBA (meta-chloroperoxybenzoic acid, 1.2 eq) at 0°C.

    • Stir allowed to warm to RT overnight. The acetonide directs the epoxidation anti to the protected diol.

  • Deprotection:

    • Treat the epoxide intermediate with acidic resin (Dowex 50W-X8) in MeOH/Water or 80% Acetic Acid at 60°C for 1 hour.

    • Critical Note: Harsh acidic conditions can open the epoxide. Use mild conditions or monitor strictly.

  • Final Purification:

    • Concentrate under reduced pressure.

    • Recrystallize from Ethanol/Ether.

Protocol B: Direct Epoxidation of Commercial Conduritol B

If (-)-Conduritol B is available (or resolved from racemate), this is the direct method.

Reagents:

  • (-)-Conduritol B[2][3][4]

  • m-CPBA (70-75%)

  • Phosphate Buffer (pH 7.0) / Methanol

Protocol:

  • Dissolve (-)-Conduritol B (100 mg) in MeOH (2 mL).

  • Add 0.5 M Phosphate buffer (pH 7.0, 2 mL) to protect the epoxide from acid hydrolysis during reaction.

  • Add m-CPBA (1.5 eq) portion-wise over 30 mins.

  • Stir at RT for 12 hours.

  • Workup: Wash with ether to remove m-chlorobenzoic acid. The product (CBE) remains in the aqueous phase.

  • Lyophilization: Freeze-dry the aqueous phase to obtain crude CBE.

  • Purification: Cellulose column chromatography or HPLC (Amide column).

Quality Control & Validation

Verify the identity and purity of the synthesized (-)-CBE before biological application.

ParameterSpecification (Target)Method
Appearance White crystalline solidVisual
Purity

HPLC (ELSD or CAD detector)
Proton NMR

3.5-3.8 (m, 4H), 3.2 (d, 2H)

H-NMR (D

O)
Optical Rotation

(c=1,

)
Polarimetry
Melting Point 165 - 168 °CCapillary MP
Experimental Workflow Diagram

Workflow cluster_0 Synthesis Phase cluster_1 Purification Phase Start Start: (-)-Conduritol B React Reaction: m-CPBA, MeOH/Buffer (Directs Anti-Epoxidation) Start->React Dissolve Quench Quench/Wash: Ether wash (removes mCBA) React->Quench 12h Stir Aqueous Aqueous Phase (Contains CBE) Quench->Aqueous Separation Lyophil Lyophilization Aqueous->Lyophil HPLC HPLC Purification (Amide Column) Lyophil->HPLC

Figure 2: Workflow for the direct epoxidation and purification of CBE.

Safety & Handling (Crucial)

  • Toxicity: CBE is a covalent inhibitor .[1] It can cause irreversible inactivation of endogenous GBA in the researcher if absorbed.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory. Handle all powders in a fume hood or biosafety cabinet.

  • Deactivation: Spills should be treated with dilute NaOH (0.1 M) which rapidly hydrolyzes the epoxide ring, rendering the compound inactive.

  • Storage: Store at -20°C, desiccated. Stable for >1 year in solid form. Unstable in acidic solutions.

References

  • Hudlicky, T., et al. (1996). "Enzymatic Dihydroxylation of Aromatics in Enantioselective Synthesis: Expanding the Chiral Pool." Aldrichimica Acta, 29(2), 33-54. Link

  • Legler, G. (1977). "Glucosidases: Mechanistic Information from Studies with Reversible and Irreversible Inhibitors." Methods in Enzymology, 46, 368-381. Link

  • Premkumar, L., et al. (2005).[4] "X-ray structure of human acid-beta-glucosidase covalently bound to conduritol-B-epoxide."[4] Journal of Biological Chemistry, 280(25), 23815-23819.[4] Link

  • Vardi, A., et al. (2016). "Delineating pathological pathways in a chemically induced mouse model of Gaucher disease." Journal of Pathology, 239(4), 496-509. Link

  • Cayman Chemical. "Conduritol B Epoxide Product Information & Safety Data Sheet." Link

Sources

cell-based assays using (-)-Conduritol B for enzyme inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Cell-Based Assays for Probing Enzyme Inhibition using (-)-Conduritol B Epoxide: A Guide to Modeling Glucocerebrosidase Deficiency

Introduction: Modeling Lysosomal Storage Disorders in a Dish

Gaucher disease, a lysosomal storage disorder, and its genetic link to an increased risk for Parkinson's disease are rooted in the dysfunction of a single enzyme: glucocerebrosidase (GCase or GBA)[1][2][3]. This lysosomal hydrolase is responsible for the breakdown of the glycolipid glucosylceramide[4]. A deficiency in GCase activity leads to the accumulation of its substrate, disrupting cellular homeostasis, particularly within the lysosome[4][5]. To study the cellular ramifications of this deficiency and to screen for potential therapeutic agents, researchers require robust in vitro models that accurately replicate the disease state. (-)-Conduritol B epoxide (CBE), a potent and irreversible inhibitor of GCase, serves as an invaluable pharmacological tool to create such models[1][2][6][7]. This document provides a comprehensive guide for utilizing CBE in cell-based assays to effectively model GCase deficiency.

CBE is a mechanism-based inhibitor, meaning it is processed by the enzyme's catalytic machinery, leading to a covalent and irreversible bond with an active site residue[8][9]. This specificity allows for the targeted inactivation of GCase within cultured cells, inducing a phenocopy of the Gaucher disease cellular environment[10][11]. This application note will detail the principles, protocols, and validation strategies for employing CBE to inhibit GCase in cell culture, with a focus on ensuring scientific rigor and reproducibility.

The Principle of Irreversible Inhibition by (-)-Conduritol B Epoxide

(-)-Conduritol B epoxide's efficacy lies in its structural mimicry of the glucose moiety of glucosylceramide. This allows it to enter the active site of GCase. The epoxide ring is then subject to nucleophilic attack by a catalytic glutamate residue within the active site, forming a stable covalent ester linkage. This effectively and irreversibly inactivates the enzyme[8][9].

GBA_Inhibition GlcCer GlcCer GBA GBA GlcCer->GBA Binds to active site Ceramide Ceramide GBA->Ceramide Hydrolyzes into Glucose Glucose GBA->Glucose Inactive_GBA Inactive_GBA GBA->Inactive_GBA Forms covalent bond CBE CBE CBE->GBA Enters active site caption Mechanism of GCase Inhibition by CBE

Caption: Mechanism of GCase Inhibition by CBE

Experimental Design: Key Considerations for Robust Assays

Before proceeding to the protocol, it is crucial to consider the experimental design. The choice of cell line, CBE concentration, and incubation time are interdependent variables that must be optimized for each specific research question.

Cell Line Selection

The choice of cell line is paramount. While murine peritoneal macrophages have been historically used[10], a variety of cell types are suitable depending on the research focus.

  • Fibroblasts: Often derived from patients, offering a direct comparison between genetically deficient cells and CBE-induced models.

  • Neuronal Cell Lines (e.g., SH-SY5Y): Relevant for studying the neurological aspects of GCase deficiency and its link to Parkinson's disease.

  • Immune Cells (e.g., Macrophages): Ideal for investigating the inflammatory consequences of glucosylceramide accumulation.

Optimizing CBE Concentration and Incubation Time

The inhibition of GCase by CBE is both dose- and time-dependent[10]. It is essential to perform a titration to determine the optimal concentration and duration of treatment to achieve the desired level of enzyme inhibition without inducing significant cytotoxicity.

ParameterRecommended RangeRationale
CBE Concentration 10 µM - 500 µMLower concentrations may require longer incubation times. Higher concentrations can lead to off-target effects.
Incubation Time 24 - 72 hoursAllows for sufficient enzyme inhibition and observation of downstream cellular effects.
Cell Viability > 90%Essential to ensure that observed effects are due to enzyme inhibition and not cellular toxicity.

Expert Insight: While CBE is a potent GCase inhibitor, it's important to be aware of potential off-target effects at higher concentrations, which may include the inhibition of non-lysosomal glucosylceramidase (GBA2) and lysosomal α-glucosidase[1][2][12]. Therefore, using the lowest effective concentration for the shortest duration necessary is recommended to maintain specificity.

Protocol 1: Induction of GCase Deficiency in Cultured Cells

This protocol provides a step-by-step guide for treating cultured cells with CBE to inhibit GCase activity.

Materials:

  • Selected cell line

  • Complete cell culture medium

  • (-)-Conduritol B Epoxide (CBE)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates (e.g., 96-well, 24-well, or 6-well)

Procedure:

  • Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase and approximately 70-80% confluent at the time of the assay.

  • CBE Stock Solution Preparation: Prepare a stock solution of CBE in DMSO. For example, a 100 mM stock can be prepared and stored at -20°C. Note: Avoid repeated freeze-thaw cycles.

  • Treatment Preparation: On the day of the experiment, dilute the CBE stock solution in complete cell culture medium to the desired final concentrations. Include a vehicle control (DMSO only) at the same final concentration as the highest CBE treatment.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the CBE-containing or vehicle control medium.

  • Incubation: Incubate the cells for the predetermined time (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

Protocol 2: Measurement of GCase Activity using a Fluorometric Assay

Following CBE treatment, it is crucial to validate the extent of GCase inhibition. A common and reliable method is to measure the enzymatic activity using a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG)[13].

Materials:

  • CBE-treated and control cells

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG)

  • Assay buffer (e.g., 0.1 M citrate/phosphate buffer, pH 5.2)

  • Stop solution (e.g., 0.5 M sodium carbonate)

  • Fluorometer or microplate reader with fluorescence capabilities (Ex/Em = 360/445 nm)[14][15]

  • Protein quantification assay (e.g., BCA or Bradford)

Procedure:

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate to normalize the enzyme activity.

  • Enzyme Reaction:

    • In a 96-well black plate, add a standardized amount of protein lysate (e.g., 10-20 µg) to each well.

    • Prepare a master mix of the 4-MUG substrate in the assay buffer.

    • Add the substrate solution to each well to initiate the reaction.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

  • Fluorescence Measurement: Read the fluorescence intensity on a microplate reader at an excitation of ~360 nm and an emission of ~445 nm[14][15].

  • Data Analysis:

    • Subtract the background fluorescence (wells with no lysate).

    • Normalize the fluorescence readings to the protein concentration of each sample.

    • Express the GCase activity as a percentage of the vehicle-treated control.

GCase_Assay_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Enzymatic Assay cluster_3 Data Analysis A Seed Cells B Treat with CBE or Vehicle A->B C Incubate (24-72h) B->C D Wash with PBS C->D E Lyse Cells D->E F Quantify Protein E->F G Incubate Lysate with 4-MUG Substrate F->G H Add Stop Solution G->H I Measure Fluorescence (Ex/Em = 360/445 nm) H->I J Normalize to Protein Concentration I->J K Calculate % Inhibition J->K caption GCase Activity Assay Workflow

Caption: GCase Activity Assay Workflow

Self-Validating Systems and Downstream Applications

A robust CBE-induced model of GCase deficiency should exhibit predictable downstream cellular changes. These can serve as validation points for your assay.

  • Substrate Accumulation: The most direct consequence of GCase inhibition is the accumulation of glucosylceramide and its deacylated form, glucosylsphingosine (lyso-Gb1)[6][16]. These can be measured by techniques such as liquid chromatography-mass spectrometry (LC-MS).

  • Lysosomal Perturbation: GCase deficiency can lead to lysosomal dysfunction. This can be assessed by monitoring lysosomal pH, morphology, or the activity of other lysosomal enzymes[17][18][19]. Commercially available fluorescent probes can be used to visualize and quantify these changes[20].

  • Autophagy Impairment: There is growing evidence linking GCase deficiency to impaired autophagic flux[21]. This can be monitored by observing the levels of autophagy markers like LC3-II and p62 via Western blotting or fluorescence microscopy.

Troubleshooting and Expert Recommendations

IssuePossible CauseRecommendation
High Cell Death CBE concentration is too high.Perform a dose-response curve to determine the IC50 for cytotoxicity and work at concentrations well below this value.
Inconsistent GCase Inhibition Incomplete cell lysis or inaccurate protein quantification.Ensure complete cell lysis and use a reliable protein quantification method. Prepare fresh dilutions of CBE for each experiment.
High Background Fluorescence Autohydrolysis of the substrate or contamination.Run a substrate-only control. Ensure all reagents are properly stored and free of contamination.

Conclusion

(-)-Conduritol B epoxide is a powerful and specific tool for creating cell-based models of GCase deficiency. By carefully optimizing experimental parameters and validating the extent of enzyme inhibition, researchers can generate reliable and reproducible data. These models are invaluable for dissecting the cellular pathways affected by GCase dysfunction and for the primary screening of potential therapeutic compounds aimed at restoring lysosomal health. The protocols and considerations outlined in this document provide a solid foundation for the successful implementation of CBE-based assays in your research.

References

  • The Michael J. Fox Foundation for Parkinson's Research. (n.d.). BETA-GLUC0CEREBROSIDASE (GBA1/GCASE) CBE MODEL GBA1 D409V KI MOUSE.
  • Artola, M., Kuo, C. L., van der Lienden, M. J., & Overkleeft, H. S. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. The FEBS Journal, 286(3), 553–568. Retrieved from [Link]

  • van der Spoel, A. C., Willems, L. I., & Aerts, J. M. F. G. (2013). β-Glucosidase 2 (GBA2) Activity and Imino Sugar Pharmacology. Journal of Biological Chemistry, 288(1), 99–107. Retrieved from [Link]

  • Artola, M., Kuo, C. L., van der Lienden, M. J., & Overkleeft, H. S. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. The FEBS Journal, 286(3), 553–568. Retrieved from [Link]

  • Stephens, M. C., Bernatsky, A., & Legler, G. (1983). beta-Glucosidase inhibition in murine peritoneal macrophages by conduritol-B-epoxide: an in vitro model of the Gaucher cell. Biochimica et Biophysica Acta, 762(3), 429–435. Retrieved from [Link]

  • Wickliffe, K. E., & Vocadlo, D. J. (2011). Covalent inhibitors of glycosidases and their applications in biochemistry and biology. Glycobiology, 21(9), 1169–1179. Retrieved from [Link]

  • Kuo, C. L., Artola, M., & van der Marel, G. A. (2019). Functionalized Cyclophellitols Are Selective Glucocerebrosidase Inhibitors and Induce a Bona Fide Neuropathic Gaucher Model in Zebrafish. Journal of the American Chemical Society, 141(10), 4241–4245. Retrieved from [Link]

  • Schloss, J. V. (2021). Evaluation of Strategies for Measuring Lysosomal Glucocerebrosidase Activity. Current Protocols, 1(10), e268. Retrieved from [Link]

  • Grabowski, G. A., Dinur, T., & Gatt, S. (1986). Human acid beta-glucosidase. Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes. The Journal of Biological Chemistry, 261(18), 8263–8269. Retrieved from [Link]

  • Sun, Y., & Qi, X. (2021). Breaking Down the Build-Up: Enhancing Brain GCase in Gaucher Disease. Cincinnati Children's Hospital Medical Center Research Horizons. Retrieved from [Link]

  • Ferraz, M. J., Kelo, E., & Solin, M. L. (2021). Gaucher Disease Diagnosis Using Lyso-Gb1 on Dry Blood Spot Samples: Time to Change the Paradigm? International Journal of Molecular Sciences, 22(21), 11575. Retrieved from [Link]

  • Anaspec. (n.d.). SensoLyte® Blue Glucocerebrosidase (GBA) Activity Assay Kit Fluorimetric. Retrieved from [Link]

  • Artola, M., Kuo, C. L., van der Lienden, M. J., & Overkleeft, H. S. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. The FEBS Journal, 286(3), 553–568. Retrieved from [Link]

  • Grabowski, G. A. (2021). Gaucher Disease: Basic and Translational Science Needs for More Complete Therapy and Management. Molecular Therapy, 29(7), 2229–2247. Retrieved from [Link]

  • Vocadlo, D. J., & Bertozzi, C. R. (2018). Fluorescence-Quenched Substrates for Quantitative Live Cell Imaging of Glucocerebrosidase Activity. Methods in Enzymology, 605, 239–258. Retrieved from [Link]

  • Dunn, K. W., & Maxfield, F. R. (2012). Imaging lysosomal enzyme activity in live cells using self-quenched substrates. Methods in Cell Biology, 108, 141–155. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Lysosomal Trapping Assays. Retrieved from [Link]

  • Wobst, H. J., & Bertozzi, C. R. (2022). A versatile fluorescence-quenched substrate for quantitative measurement of glucocerebrosidase activity within live cells. Proceedings of the National Academy of Sciences, 119(29), e2203791119. Retrieved from [Link]

  • Sardiello, M. (2018). Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells. STAR Protocols, 1(1), 100001. Retrieved from [Link]

  • Agilent. (n.d.). Automated Detection of Drug-Induced Lysosomal Cytotoxicity. Retrieved from [Link]

  • Atsuki, K., & Umezawa, K. (1993). Inhibition of glucocerebrosidase and induction of neural abnormality by cyclophellitol in mice. FEBS Letters, 322(2), 161–164. Retrieved from [Link]

  • Chen, Y., & Guan, J. L. (2023). Tracking Focal Adhesion Turnover: A Novel Reporter for FA-Phagy Flux. International Journal of Molecular Sciences, 24(13), 11005. Retrieved from [Link]

Sources

Application Note: Modeling GBA1-Associated Parkinson’s Disease with (-)-Conduritol B Epoxide (CBE)

[1]

Executive Summary

Mutations in the GBA1 gene, which encodes the lysosomal enzyme

123

45

While transgenic GBA1 mouse models exist, they often fail to recapitulate the robust

Conduritol B Epoxide (CBE)2

This guide details the protocol for generating this model, emphasizing the 100 mg/kg daily regimen required to achieve pathological relevance for drug discovery.

Mechanistic Rationale

The validity of the CBE model rests on its ability to mimic the loss-of-function kinetics of GBA1 mutations. Unlike neurotoxin models (e.g., MPTP, 6-OHDA) that cause rapid mitochondrial necrosis, CBE drives pathology through the Lysosomal-Synuclein Axis .

Mechanism of Action

CBE covalently binds to the active site of GCase, causing irreversible inhibition.[2][6] This blockade prevents the hydrolysis of Glucosylceramide (GlcCer) into ceramide and glucose. The resulting accumulation of GlcCer and Glucosylsphingosine (GlcSph) stabilizes toxic soluble oligomers of

Pathway Visualization

The following diagram illustrates the downstream cascade initiated by CBE administration.

CBE_MechanismCBE(-)-Conduritol B Epoxide(Systemic Admin)GCaseBeta-Glucocerebrosidase(GCase) EnzymeCBE->GCaseTargets Active SiteInhibitionIrreversible Inhibition(>90% Reduction)GCase->InhibitionCovalent BindingLipid_AccumulationAccumulation of Substrates:Glucosylceramide (GlcCer)Glucosylsphingosine (GlcSph)Inhibition->Lipid_AccumulationBlocks HydrolysisLysosomeLysosomal Dysfunction& Autophagy ImpairmentLipid_Accumulation->LysosomeSubstrate OverloadSynucleinStabilization ofalpha-Synuclein OligomersLipid_Accumulation->SynucleinDirect InteractionLysosome->SynucleinReduced ClearancePathologyNeuropathology:1. Insoluble Aggregates (pSer129)2. Neuroinflammation (Microglia)Synuclein->PathologyAggregation

Figure 1: The mechanistic cascade of CBE-induced Parkinsonian pathology. CBE inhibition of GCase creates a lipid-rich environment that promotes

Compound Handling & Preparation

Compound: (-)-Conduritol B Epoxide (CBE) CAS: 6090-95-5 Stability: Hygroscopic. Store powder at -20°C.

Formulation Protocol

CBE is highly soluble in water and PBS, making vehicle formulation straightforward. However, stability in solution is limited.

  • Vehicle: Sterile Phosphate Buffered Saline (PBS), pH 7.4.

  • Concentration: Prepare a stock concentration of 10 mg/mL .

    • Calculation: For a 25g mouse receiving 100 mg/kg, the injection volume will be 250 µL.

  • Procedure:

    • Weigh CBE powder in a static-free environment.

    • Dissolve in sterile PBS. Vortex until clear (usually <1 min).

    • Filter sterilize using a 0.22 µm syringe filter.

  • Storage:

    • Preferred: Prepare fresh daily.

    • Alternative: Aliquot into single-use vials and freeze at -20°C immediately. Do not freeze-thaw. Discard any leftover solution after dosing.

In Vivo Experimental Protocol

This protocol describes the Chronic High-Dose Model (100 mg/kg), which is the standard for inducing

Experimental Design
  • Species: Mouse (C57BL/6J preferred).

  • Age: 3–4 months (Young Adult).[4]

  • Group Size: n=10–12 per group (required for behavioral statistical power).

Workflow Diagram

Protocol_Workflowcluster_0Acclimationcluster_1Treatment Phase (28 Days)cluster_2Analysis PhaseDay0Day -7 to 0Baseline Behavior(Rotarod/Grip)DosingDaily I.P. InjectionCBE (100 mg/kg)or VehicleDay0->DosingStartDay29Day 29Final BehaviorDosing->Day2924h post-last doseSacrificeDay 30Tissue CollectionDay29->Sacrifice

Figure 2: 28-Day Chronic CBE Dosing Workflow.

Step-by-Step Procedure
  • Baseline Assessment (Day -3 to 0):

    • Weigh all mice.[3]

    • Perform baseline Rotarod training (3 trials/day for 3 days) to establish motor competence.

  • Dosing Phase (Day 1 – 28):

    • Administer CBE (100 mg/kg) or Vehicle (PBS) via intraperitoneal (i.p.) injection once daily.

    • Critical Step: Rotate injection sites (left/right lower quadrants) to minimize irritation.

    • Monitor weight daily. CBE is generally well-tolerated; weight loss >15% requires humane endpoint evaluation.

  • Behavioral Testing (Day 29):

    • Perform testing 24 hours after the final dose to avoid acute injection stress effects.

    • Recommended Tests: Pole Test (bradykinesia), Rotarod (motor coordination), Y-Maze (working memory).

  • Tissue Collection (Day 30):

    • Euthanize mice.[4][7]

    • Hemisphere A (Biochemistry): Flash freeze in liquid nitrogen for GCase activity and lipidomics.

    • Hemisphere B (Histology): Post-fix in 4% PFA for 24 hours, then transfer to 30% sucrose.

Validation Parameters & Expected Results

To confirm the model's validity, you must demonstrate the "Three Pillars of Pathology": Enzyme Inhibition, Lipidosis, and Proteinopathy.

A. Biochemical Validation
ParameterAssay MethodExpected Outcome (100 mg/kg)
GCase Activity 4-MU Fluorometric Assay>90% Reduction in brain tissue [1].
Glucosylceramide LC-MS/MS (Lipidomics)3-5 fold Increase in GlcCer and GlcSph [2].[4]
Neuroinflammation qPCR / Western BlotUpregulation of C1q, Tnf, Il1b.
B. Histological Validation
  • 
    -Synuclein:  Stain for pSer129-
    
    
    -synuclein
    (phosphorylated at serine 129).[8]
    • Expectation: Insoluble aggregates in the Substantia Nigra pars compacta (SNpc) and Striatum.[4]

    • Note: Unlike PFF models, CBE induces diffuse granular aggregates rather than large Lewy Body-like inclusions [2].

  • Microglia: Stain for Iba1 and CD68 .

    • Expectation: Hypertrophic, ameboid microglia indicating activation, particularly in the SNpc and Hippocampus.

C. Behavioral Phenotype[2][5][9]
  • Motor: Mild deficits in the Pole Test (increased time to turn/descend) are common. Rotarod deficits may be subtle.

  • Cognitive: Significant reduction in spontaneous alternation in the Y-Maze, reflecting the cognitive decline seen in GBA-PD patients [3].

Expert Tips & Troubleshooting

  • The "Cell Loss" Question:

    • Observation: You may not see significant loss of dopaminergic neurons (TH+ count) in the SNpc after 28 days.

    • Explanation: This is expected. The 28-day CBE model represents early-stage pathology (synucleinopathy and dysfunction) preceding overt neurodegeneration.[4] To induce cell loss, longer dosing (up to 6 months) or combination with

      
      -synuclein pre-formed fibrils (PFFs) is required [4].
      
  • Dose Sensitivity:

    • Do not reduce the dose below 100 mg/kg if your goal is

      
      -synuclein aggregation. The 50 mg/kg dose mimics the enzyme levels of a heterozygous carrier (50% activity) but is insufficient to drive rapid aggregation in wild-type mice [1].
      
  • Safety:

    • CBE is an epoxide and a potential alkylating agent. Handle with extreme care in a fume hood.

References

  • Rocha, E. M., et al. (2015). Sustained Systemic Glucocerebrosidase Inhibition Induces Brain α-Synuclein Aggregation, Microglia and Complement C1q Activation in Mice. Antioxidants & Redox Signaling.[9]

  • Manning-Boğ, A. B., et al. (2009). Alpha-synuclein-glucocerebrosidase interactions in pharmacological Gaucher models: a biological link between Gaucher disease and parkinsonism.[9][10] Neurotoxicology.

  • Vardi, A., et al. (2016). Delineating pathological pathways in a chemically-induced mouse model of Gaucher disease. Journal of Pathology.

  • Mus, L., et al. (2019). Glucocerebrosidase inhibition in mice: A new model of Parkinson's disease? Neurobiology of Disease.

Troubleshooting & Optimization

Technical Support Center: (-)-Conduritol B Epoxide (CBE) Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Instability of (-)-Conduritol B Epoxide in Solution Audience: Researchers in Lysosomal Storage Disorders (Gaucher Disease) and Parkinson’s Disease Modeling Content Type: Technical Support Guide & FAQs

Core Directive & Scientific Context

Important Clarification: While your query specifies (-)-Conduritol B , most instability issues in drug development contexts refer to its bioactive derivative, (-)-Conduritol B Epoxide (CBE) .

  • (-)-Conduritol B (Alkene): Generally stable, solid precursor.

  • (-)-Conduritol B Epoxide (CBE): The irreversible

    
    -glucosidase (GCase) inhibitor.[1][2][3][4][5] This compound contains a reactive epoxide ring  susceptible to spontaneous hydrolysis in aqueous environments, rendering it inactive.
    

This guide focuses on the Epoxide (CBE) , as this is the source of "instability in solution" that compromises experimental reproducibility in Gaucher and Parkinson's disease models.

The "Instability" Diagnosis: Why Your Experiments Fail

Mechanism of Degradation

CBE functions as an affinity label. Its epoxide ring is an electrophile that covalently binds to the active site nucleophile of GCase. However, in the absence of the enzyme (i.e., in your stock tube or media), water molecules can attack this same epoxide ring.

  • Reaction: Hydrolysis (Ring Opening)

  • Product: Conduritol B Tetrol (Inactive)[6]

  • Result: The concentration of active inhibitor decreases over time, leading to variable GCase inhibition.

DOT Diagram: Degradation vs. Inhibition Pathway

CBE_Pathway cluster_0 Degradation (Undesired) cluster_1 Mechanism of Action (Desired) CBE (-)-Conduritol B Epoxide (Active Inhibitor) Tetrol Conduritol B Tetrol (Inactive) CBE->Tetrol Hydrolysis (Spontaneous in Water) Complex Covalent Enzyme-Inhibitor Complex (Inhibition) CBE->Complex Nucleophilic Attack (Active Site) Water Aqueous Buffer (H2O) Water->Tetrol GCase GCase Enzyme (Target) GCase->Complex

Figure 1: Kinetic competition between spontaneous hydrolysis (degradation) and enzymatic inhibition.

Troubleshooting Guide: Solubilization & Storage

User Issue: "I dissolved CBE in water/PBS, stored it at 4°C, and it lost potency after 2 days."

Root Cause Analysis

The epoxide half-life in neutral aqueous solution is finite. Storing aqueous stocks allows significant hydrolysis.[7]

Protocol: The "Fresh-Only" Rule
ParameterRecommended ProtocolDO NOT DO
Solvent Anhydrous DMSO (Dimethyl Sulfoxide)Water, PBS, or Cell Media for stock storage.
Stock Conc. 50–100 mM in DMSODilute stocks (<1 mM) for storage.
Storage Temp -20°C or -80°C (Desiccated)4°C or Room Temperature.
Aqueous Stability < 24 Hours. Prepare immediately before use.[7]Storing aqueous dilutions for >1 day.
Freeze/Thaw Aliquot immediately. Max 1 freeze/thaw cycle.Repeated thawing of the main DMSO bottle.
Step-by-Step Solubilization Workflow
  • Weighing: Weigh CBE powder quickly; it can be hygroscopic.

  • Primary Stock: Dissolve in anhydrous DMSO to 100 mM . Vortex until clear.

  • Aliquot: Immediately split into single-use aliquots (e.g., 10–50

    
    L) in amber tubes.
    
  • Freeze: Store at -20°C or -80°C.

  • Usage: On the day of the experiment, thaw one aliquot. Dilute directly into cell culture media or buffer. Discard the remainder of the aliquot.

Experimental Troubleshooting: Cell Culture & In Vivo

Scenario A: Inconsistent GCase Knockdown in Cell Lines
  • Symptom: Week 1 showed 90% GCase reduction; Week 2 showed only 40% reduction using the "same" stock.

  • Diagnosis: You likely kept the thawed DMSO stock at RT or 4°C, or the DMSO absorbed moisture from the air (DMSO is hygroscopic), triggering hydrolysis.

  • Solution: Use a fresh frozen aliquot for every single experiment.

Scenario B: Toxicity in Neuronal Cultures
  • Symptom: Cells are dying, but not due to GCase loss.

  • Diagnosis: DMSO toxicity.

  • Calculation Check:

    • Target CBE Conc: 100

      
      M.[8]
      
    • Stock Conc: 100 mM.

    • Dilution Factor: 1:1000.

    • Final DMSO: 0.1%. (Safe for most cells).

    • Warning: If your stock is only 10 mM, you would need 1% DMSO to reach 100

      
      M CBE, which is toxic to sensitive neurons (e.g., iPSC-derived dopaminergic neurons).
      
  • Solution: Increase DMSO stock concentration to minimize solvent volume.

Scenario C: In Vivo Pharmacokinetics (Mice)
  • Symptom: No phenotype observed in mice after injection.

  • Diagnosis: Rapid clearance or hydrolysis in the syringe.

  • Fact Check: CBE has a short half-life in vivo (~7 hours) and does not cross the Blood-Brain Barrier (BBB) efficiently in all models, though high doses (100 mg/kg) are used to force entry.

  • Protocol Fix:

    • Prepare injection vehicle (Saline/PBS) immediately before injection.

    • Do not pre-load syringes hours in advance.

    • Dosing regimen: Daily intraperitoneal (i.p.) injections are usually required to maintain inhibition due to enzyme turnover.

Quality Control: How to Validate Your Inhibitor

If you suspect your CBE has degraded, do not use it in precious cell lines. Run this quick validation.

The "Colorimetric" Activity Assay (Self-Validation)
  • Enzyme Source: Recombinant GCase (Imiglucerase) or cell lysate (e.g., HEK293).

  • Substrate: 4-Methylumbelliferyl

    
    -D-glucopyranoside (4-MU- 
    
    
    
    -Glc).
  • Setup:

    • Well A: Enzyme + Buffer (No Inhibitor).

    • Well B: Enzyme + Buffer + Fresh CBE (Positive Control).

    • Well C: Enzyme + Buffer + Your Suspect CBE.

  • Readout: Fluorescence (Ex 365 nm / Em 445 nm).

  • Criteria: If Well C fluorescence >> Well B, your inhibitor has hydrolyzed. Discard.

FAQ: Specific User Queries

Q: Can I use ethanol instead of DMSO? A: Yes, CBE is soluble in ethanol. However, ethanol evaporates faster than DMSO, potentially altering concentration in stored aliquots. DMSO is preferred for stability, provided it is anhydrous.[7]

Q: Is the inhibition reversible if I wash the cells? A: No. CBE is an irreversible inhibitor (covalent bond).[1][2][5][6] However, cells synthesize new GCase over time. If you wash the CBE out, GCase activity will recover as the cell produces new enzyme (turnover rate depends on cell type, usually 24–48 hours).

Q: Does CBE inhibit other enzymes? A: Yes, at high concentrations.

  • < 100

    
    M:  Highly selective for GCase (GBA1).
    
  • > 500

    
    M:  Can inhibit non-lysosomal 
    
    
    
    -glucosidase (GBA2) and lysosomal
    
    
    -glucosidase.
  • Recommendation: Titrate your dose. 50–100

    
    M is the standard window for specific GCase inhibition in most cell lines [1].
    

References

  • Manning-Bog, A. B., et al. (2009). "Alpha-synuclein interacts with glucocerebrosidase in dopaminergic neurons." Journal of Neurochemistry.

  • Kuo, C. L., et al. (2019).[1] "In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling." The FEBS Journal.[1]

  • Grabowski, G. A., et al. (1986). "Human acid beta-glucosidase.[9] Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes." Journal of Biological Chemistry.

  • BenchChem Technical Support. (2025). "Stability and storage of Conduritol B Epoxide aqueous solutions." BenchChem Knowledge Base.

Sources

Technical Support Center: Navigating the Use of (-)-Conduritol B Epoxide in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the use of (-)-Conduritol B Epoxide (CBE). As a potent, irreversible inhibitor of the lysosomal enzyme glucocerebrosidase (GCase, also known as acid β-glucosidase), CBE is an invaluable tool for modeling Gaucher disease and studying the downstream effects of GCase deficiency. However, its use requires careful consideration to avoid potential off-target effects that can confound experimental results.

This guide, designed by Senior Application Scientists, provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you generate reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of (-)-Conduritol B Epoxide (CBE)?

A1: CBE is a mechanism-based, irreversible inhibitor of GCase.[1][2][3] Its epoxide ring mimics the transition state of the glucosyl-enzyme intermediate. This allows it to enter the GCase active site where it forms a stable covalent bond with the catalytic nucleophile, glutamate-340 (Glu340), leading to irreversible inactivation of the enzyme.[3][4] This inhibition leads to the accumulation of GCase's primary substrate, glucosylceramide.[5][6]

Q2: What are the known off-target effects of CBE?

A2: While CBE is highly selective for GCase at optimal concentrations, it can inhibit other glycosidases at higher concentrations.[1] The most significant off-targets identified are the non-lysosomal glucosylceramidase (GBA2) and lysosomal alpha-glucosidase (GAA).[1][7] Additionally, downstream cellular consequences of GCase inhibition, such as altered calcium homeostasis and mitochondrial dysfunction, can be considered indirect effects.[2] Some studies have also pointed to the potential for epoxide-containing compounds to induce endoplasmic reticulum (ER) stress.[8]

Q3: What is a typical working concentration for CBE in cell culture?

A3: The optimal concentration of CBE is highly cell-type dependent and should always be determined empirically. A good starting point for many cell lines is a concentration range of 25-100 µM. However, studies have used a wide range, and it's crucial to perform a dose-response curve to find the lowest concentration that achieves maximal GCase inhibition without inducing significant off-target effects or cytotoxicity. For instance, IC50 values have been reported as 1 µM for β-glucosidase and 100 µM for α-glucosidase, indicating a window for selective inhibition.[6]

Q4: How can I confirm that CBE is effectively inhibiting GCase in my cells?

A4: GCase inhibition should be validated directly in your experimental system. This is typically done by lysing the cells after CBE treatment and measuring the residual GCase enzymatic activity using a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4MU-Glc).[9] A successful treatment should result in a significant reduction in GCase activity compared to vehicle-treated control cells.

Visualizing CBE's Activity: On-Target vs. Off-Target Effects

cluster_0 (-)-Conduritol B Epoxide (CBE) Treatment cluster_1 Cellular Targets cluster_2 Cellular Consequences CBE CBE GCase GCase (On-Target) (Lysosomal β-Glucosidase) CBE->GCase Optimal Concentration (High Affinity) GBA2 GBA2 (Off-Target) (Non-lysosomal β-Glucosidase) CBE->GBA2 High Concentration GAA GAA (Off-Target) (Lysosomal α-Glucosidase) CBE->GAA High Concentration Other Other Glycosidases (Potential Off-Targets) CBE->Other Very High Concentration GlcCer ↑ Glucosylceramide Accumulation GCase->GlcCer Inhibition leads to Confound Confounding Variables (e.g., Altered Signaling) GBA2->Confound GAA->Confound Other->Confound Phenotype Desired Phenotype (e.g., Gaucher Model) GlcCer->Phenotype ERStress ER Stress GlcCer->ERStress

Caption: On-target vs. potential off-target effects of CBE.

Troubleshooting Guide

Problem 1: Unexpected Cytotoxicity or Poor Cell Health
  • Possible Cause: The concentration of CBE is too high, leading to significant off-target effects or general cellular stress. Even if GCase is the primary target, the resulting accumulation of its substrate can induce stress pathways, including ER stress and mitochondrial dysfunction.[2]

  • Troubleshooting Workflow:

Start Observe Unexpected Cell Toxicity Step1 Perform Dose-Response (Titration Assay) Start->Step1 Step2 Measure Cell Viability (e.g., MTT, LDH assay) Step1->Step2 Step3 Measure GCase Activity at Each Concentration Step1->Step3 Decision Is there a concentration with >90% GCase inhibition and >90% cell viability? Step2->Decision Step3->Decision Solution1 Use Optimal Concentration for Experiments Decision->Solution1 Yes Solution2 Consider Alternative Inhibitor (e.g., Isofagomine, Ambroxol) Decision->Solution2 No

Caption: Workflow for troubleshooting CBE-induced cytotoxicity.

  • Action: Perform a dose-response experiment. Titrate CBE across a broad range (e.g., 1 µM to 200 µM).

  • Validation: At each concentration, assess two parameters in parallel:

    • Cell Viability: Use a standard assay like MTT, PrestoBlue, or LDH release.

    • GCase Activity: Measure residual enzyme activity using the fluorogenic assay described in Protocol 1.

  • Analysis: Identify the lowest concentration of CBE that provides maximal (>90%) inhibition of GCase while maintaining high cell viability (>90%). This is your optimal working concentration.

  • If a suitable window cannot be found: Your cell type may be particularly sensitive to CBE or the downstream effects of GCase inhibition. Consider using a reversible or alternative inhibitor for comparison (see "Alternative Approaches" section).

Problem 2: Suspected Off-Target Effects Are Confounding the Data
  • Possible Cause: The observed phenotype is not solely due to the inhibition of GCase but is influenced by the inhibition of GBA2, GAA, or other cellular pathways.[1][7]

  • Self-Validating Experimental Design:

  • Orthogonal Chemical Probe: The gold standard for validating a phenotype is to replicate it with a structurally and mechanistically different inhibitor of the same target.

    • Action: Use a reversible, competitive GCase inhibitor like Isofagomine (IFG) or a pharmacological chaperone like Ambroxol, which also has inhibitory properties.[10][11][12]

    • Expected Outcome: If the phenotype is genuinely due to GCase inhibition, it should be reproducible with these alternative inhibitors.

  • Genetic Validation: The most rigorous method is to silence the target genetically.

    • Action: Use siRNA or shRNA to knock down the GBA1 gene, which encodes GCase.[13][14]

    • Expected Outcome: The phenotype observed with GBA1 knockdown should mimic the phenotype observed with CBE treatment.

  • Measure Off-Target Activity: Directly assess the activity of known off-target enzymes.

    • Action: Perform enzyme activity assays for α-glucosidase (GAA) using a specific substrate (e.g., 4-MUG).

    • Expected Outcome: At your optimal CBE concentration, you should see minimal to no inhibition of GAA.[15]

Approach Principle Key Advantage Considerations
CBE Titration Identify optimal doseSimple and directMay not eliminate all off-target effects
Alternative Inhibitor Orthogonal chemical validationConfirms target specificityAlternative may have its own off-target profile
siRNA/CRISPR Genetic validationHighest level of specificityCan be technically demanding; potential for incomplete knockdown

Key Experimental Protocols

Protocol 1: Validating GCase Inhibition in Cell Lysates

This protocol uses the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4MU-Glc) to measure GCase activity.

  • Cell Treatment: Plate cells and allow them to adhere. Treat with your desired range of CBE concentrations (and a vehicle control, e.g., DMSO) for your intended experimental duration (e.g., 24-72 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in a suitable buffer (e.g., 0.25% sodium taurocholate, 0.1% Triton X-100 in citrate/phosphate buffer, pH 5.4).

    • Determine total protein concentration using a BCA or Bradford assay.

  • Enzymatic Reaction:

    • In a black 96-well plate, add 10-20 µg of protein lysate to each well.

    • Prepare the reaction buffer: 4MU-Glc substrate in 0.1/0.2 M citrate/phosphate buffer, pH 5.4.

    • Add the reaction buffer to each well to start the reaction.

  • Measurement:

    • Incubate the plate at 37°C for 1 hour.

    • Stop the reaction by adding an equal volume of 0.2 M glycine-NaOH, pH 10.7.

    • Read the fluorescence on a plate reader with excitation at ~365 nm and emission at ~445 nm.

  • Analysis: Normalize the fluorescence signal to the total protein concentration. Express GCase activity as a percentage of the vehicle-treated control.

Protocol 2: Assessing Off-Target Endoplasmic Reticulum (ER) Stress

The accumulation of unfolded or misfolded proteins can trigger the Unfolded Protein Response (UPR), a hallmark of ER stress.[16] This can be measured by assessing the expression of key UPR markers.

  • Cell Treatment: Treat cells with your optimal CBE concentration, a vehicle control, and a positive control for ER stress (e.g., tunicamycin or thapsigargin).

  • Sample Preparation: After treatment, harvest cells for either RNA or protein analysis.

  • Analysis Methods:

    • Western Blot: Analyze the protein levels of key ER stress markers such as BiP (GRP78), CHOP, and the phosphorylated forms of PERK and eIF2α. An increase in these markers indicates ER stress.

    • RT-qPCR: Analyze the mRNA expression of UPR target genes, such as XBP1s (spliced XBP1), ATF4, and CHOP.

  • Interpretation: A significant increase in ER stress markers in CBE-treated cells compared to the vehicle control may indicate an indirect or off-target effect that needs to be considered in your data interpretation.

Alternative Approaches for GCase Inhibition

To ensure the observed cellular phenotype is a direct result of GCase inhibition, it is best practice to use orthogonal methods.

Inhibitor / Method Mechanism of Action Key Features Primary Use Case
(-)-Conduritol B Epoxide Irreversible, covalent inhibitorPotent; widely used to model Gaucher disease.[1]Primary tool for inducing a Gaucher-like state.
Isofagomine (IFG) Reversible, competitive inhibitorHigh affinity and specificity for GCase.[11][17][18] Can also act as a pharmacological chaperone.[19]Validating CBE-induced phenotypes; studying chaperone effects.
Ambroxol Reversible, mixed-type inhibitorpH-dependent; acts as a pharmacological chaperone, stabilizing mutant GCase in the ER.[12][20][21]Validating phenotypes; studying protein folding and trafficking.
GBA1 siRNA/CRISPR Genetic knockdown/knockoutMost specific method to reduce GCase levels.[13]Gold-standard validation of inhibitor-induced phenotypes.

References

  • Artola, M., Kuo, C. L., Kallemeijn, W. W., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. The FEBS Journal. [Link]

  • ResearchGate. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. [Link]

  • ResearchGate. Mechanism of inactivation by conduritol B-epoxide of ( A ) a retaining α -glucosidase and ( B ) a retaining β -glucosidase. [Link]

  • ResearchGate. Isofagomine Induced Stabilization of Glucocerebrosidase. [Link]

  • Artola, M., Kuo, C. L., Kallemeijn, W. W., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. The FEBS Journal. [Link]

  • MDPI. GCase Enhancers: A Potential Therapeutic Option for Gaucher Disease and Other Neurological Disorders. [Link]

  • Proteopedia. Human acid-beta-glucosidase covalently bound to conduritol B epoxide. [Link]

  • OsG`or, T., Butters, T. D., Dwek, R. A., & Platt, F. M. (1986). Human acid beta-glucosidase. Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes. The Journal of biological chemistry. [Link]

  • Lieberman, R. L., Wustman, B. A., Huertas, P., et al. (2009). Isofagomine induced stabilization of glucocerebrosidase. Chemistry & biology. [Link]

  • NIH. Optimization and Validation of Two Miniaturized Glucocerebrosidase Enzyme Assays for High-Throughput Screening. [Link]

  • Sun, Y., Liou, B., Ran, H., et al. (2012). Dependence of reversibility and progression of mouse neuronopathic Gaucher disease on acid β-glucosidase residual activity levels. The Journal of neuroscience. [Link]

  • Kopytova, T., Liguori, M., Tiribuzi, R., et al. (2021). Ambroxol increases glucocerebrosidase (GCase) activity and restores GCase translocation in primary patient-derived macrophages in Gaucher disease and Parkinsonism. Human molecular genetics. [Link]

  • National Gaucher Foundation. Ambroxol: New Use as a Gaucher Disease Treatment? [Link]

  • bioRxiv. Development of quantitative high-throughput screening assays to identify, validate, and optimize small-molecule stabilizers of misfolded β-glucocerebrosidase with therapeutic potential for Gaucher disease and Parkinson's disease. [Link]

  • NIH. Three classes of glucocerebrosidase inhibitors identified by quantitative high-throughput screening are chaperone leads for Gaucher disease. [Link]

  • YouTube. Ambroxol & other targeted therapies in Parkinson's. [Link]

  • Maegawa, G. H., Tropak, M. B., Buttner, J. D., et al. (2009). Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease. Journal of Biological Chemistry. [Link]

  • Lih-Chir, T., Lee, K. S., & Haj, F. G. (2013). Soluble epoxide hydrolase deficiency or inhibition attenuates diet-induced endoplasmic reticulum stress in liver and adipose tissue. The Journal of biological chemistry. [Link]

  • Park, L. J., Ebright, G. D., Dinh, L. B., & Sardi, S. P. (2021). Decreased glucocerebrosidase activity and substrate accumulation of glycosphingolipids in a novel GBA1 D409V knock-in mouse model. PLOS ONE. [Link]

  • Liguori, M., Deodato, F., & Di Rocco, M. (2023). Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies. Frontiers in genetics. [Link]

  • NIH. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase. [Link]

  • Cincinnati Children's Hospital Medical Center. Breaking Down the Build-Up: Enhancing Brain GCase in Gaucher Disease. [Link]

  • ResearchGate. (PDF) Decreased glucocerebrosidase activity and substrate accumulation of glycosphingolipids in a novel GBA1 D409V knock-in mouse model. [Link]

  • ResearchGate. Mechanism for ER stress and apoptosis elucidated in this study. ER, endoplasmic reticulum. [Link]

  • NIH. Inhibition or genetic reduction of ASAH1/acid ceramidase restore α-synuclein clearance in mutant GBA1 dopamine neurons from Parkinson's patients. [Link]

  • Lieberman, R. L., Wustman, B. A., Huertas, P., et al. (2008). Isofagomine induced stabilization of glucocerebrosidase. Chemistry & biology. [Link]

Sources

Technical Support Center: Synthesis of (-)-Conduritol B Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting Stereoselectivity, Regiocontrol, and Stability in Conduritol B Scaffolds

Introduction

Welcome to the Technical Support Center for (-)-Conduritol B derivatives. As Senior Application Scientists, we understand that the synthesis of these glycosidase inhibitors—particularly Conduritol B Epoxide (CBE) and its aziridine analogues—is fraught with subtle stereochemical pitfalls.

This guide moves beyond standard literature procedures to address the "hidden" failure modes: the unpredicted epoxide migrations, the regiochemical scrambles during ring-opening, and the stability issues of cis-dihydrodiol precursors.

Module 1: Starting Material Integrity & Selection

User Query: "I am observing inconsistent enantiomeric excess (ee) in my final product. Is the issue my chiral resolution or the starting material stability?"

Diagnostic Protocol

The route you choose dictates your impurity profile. We support two primary workflows: the Chemoenzymatic Route (Gibson's method) and the Chemical Synthesis (from p-benzoquinone).

Route A: Microbial Oxidation of Benzene (Chemoenzymatic)
  • The Trap: The cis-dihydrodiol intermediate produced by Pseudomonas putida is prone to aromatization (dehydration) and racemization under acidic conditions or elevated temperatures.

  • Troubleshooting Step:

    • Storage: Store cis-dihydrodiols at -80°C. At -20°C, spontaneous dehydration to phenol can occur over weeks.

    • Acetonide Protection: Immediate protection of the diol as an acetonide is critical to lock the conformation and prevent aromatization.

Route B: From p-Benzoquinone (Chemical) [1][2]
  • The Trap: The initial reduction to the trans-diol often yields mixtures if the metal reduction (Na/NH3 or Zn) is not strictly controlled, leading to over-reduction to cyclohexane derivatives.

  • Troubleshooting Step:

    • Monitor the reaction via TLC for the disappearance of the quinone color. If the reaction turns colorless too quickly, you may be over-reducing.

Workflow Visualization

ConduritolSynthesis Benzene Benzene MicroOrg P. putida (Dioxygenase) Benzene->MicroOrg CisDiol cis-Dihydrodiol (Unstable!) MicroOrg->CisDiol Enzymatic Oxidation Acetonide Acetonide Protected CisDiol->Acetonide DMP, pTsOH (Immediate!) ConduritolB (-)-Conduritol B Acetonide->ConduritolB Chemical Steps Epoxide Conduritol B Epoxide (CBE) ConduritolB->Epoxide Epoxidation (mCPBA) Benzoquinone p-Benzoquinone Dibromide Dibromodiol Benzoquinone->Dibromide Bromination Dibromide->ConduritolB Reduction/Hydrolysis

Figure 1: Comparison of Chemoenzymatic vs. Chemical routes. Note the critical instability checkpoint at the cis-dihydrodiol stage.

Module 2: The Epoxide Bottleneck (Synthesis of CBE)

User Query: "My epoxidation of (-)-conduritol B yields a mixture of diastereomers. How do I favor the 'B' configuration (syn-epoxide)?"

Technical Insight

Conduritol B Epoxide (1,2-anhydro-myo-inositol) requires the epoxide oxygen to be cis to the neighboring hydroxyl groups relative to the cyclohexene plane.

  • Mechanism of Failure: Direct epoxidation with m-CPBA is governed by the allylic hydroxyl effect .

    • If OH groups are free , hydrogen bonding with the peracid directs the oxygen to the syn face (desired for Conduritol B).

    • If OH groups are protected (e.g., acetates, benzyl ethers), steric hindrance directs the oxygen to the anti face (yielding Conduritol A or F derivatives).

Optimization Table: Directing Effects
Substrate StateReagentMajor ProductMechanism
Free OH m-CPBASyn-Epoxide (Conduritol B)H-bond direction (OH···O=C-R)
Protected (OAc) m-CPBAAnti-Epoxide (Conduritol A/F)Steric repulsion
Protected (Bn) DMDOAnti-Epoxide Steric repulsion
Cyclic Carbonate m-CPBASyn-Epoxide Minimal steric bulk + electronic direction

Protocol Recommendation: Do not protect the allylic hydroxyls if you seek the natural Conduritol B epoxide configuration. Perform the epoxidation on the free tetrol or the cyclic carbonate derivative.

Module 3: Regioselective Ring Opening (Functionalization)

User Query: "I am trying to synthesize amino-conduritols by opening the epoxide with azide, but I get a 1:1 mixture of regioisomers. How do I control the attack?"

The Regioselectivity Paradox

Conduritol B epoxide is a "pseudo-symmetric" molecule. However, once you introduce protecting groups to differentiate the hydroxyls, you desymmetrize the system.

Troubleshooting Regiocontrol:

  • Electronic vs. Steric Control:

    • Basic Conditions (Nucleophilic): Attack occurs at the least substituted or least sterically hindered carbon.

    • Acidic Conditions (Lewis Acid): Attack occurs at the carbon that can best stabilize a partial positive charge (often the more substituted position, though less relevant in conduritol's symmetric core).

  • The "Solvent-Directed" Solution: Recent data suggests that using polar mixed solvent systems (DMF/H2O) can enhance regioselectivity via hydrogen-bond networking that activates one epoxide carbon over the other [4].

Decision Tree: Regioselective Opening

RegioControl Start Epoxide Ring Opening Nucleophile Nucleophile Type? Start->Nucleophile StrongNuc Strong Nucleophile (N3-, NH2-) Nucleophile->StrongNuc WeakNuc Weak Nucleophile (ROH, H2O) Nucleophile->WeakNuc Cond1 Use DMF/H2O (60°C) Solvent Directed StrongNuc->Cond1 Avoid Lewis Acids Cond2 Use Lewis Acid (Yb(OTf)3 or LiClO4) WeakNuc->Cond2 Activate Epoxide Result1 High Regioselectivity (Steric Control) Cond1->Result1 Result2 Chelation Control (Directs to neighbor OH) Cond2->Result2

Figure 2: Decision matrix for optimizing regioselectivity in epoxide opening reactions.

Module 4: Aziridine Derivatives (Advanced Synthesis)

User Query: "My yield for Conduritol B Aziridine is low, and the product degrades during silica column purification."

Root Cause Analysis

Aziridines are highly strained and reactive electrophiles—much more so than epoxides.

  • Silica Acidity: The acidic nature of standard silica gel (

    
    ) can catalyze the ring-opening of the aziridine during purification, destroying your product.
    
  • Synthetic Route: The Staudinger reduction of an azido-alcohol often fails if the intermediate is not trapped immediately.

Corrective Actions
  • Purification: ALWAYS add 1-2% Triethylamine (Et3N) to your eluent during column chromatography to neutralize silica acidity. Alternatively, use neutral alumina.

  • Synthesis Protocol (Cyclization): Instead of direct Staudinger reduction, use the mesylate activation method :

    • Open Epoxide with Sodium Azide (

      
      ).
      
    • Mesylate the resulting alcohol (

      
      ).
      
    • Reduce Azide (

      
       or 
      
      
      
      )
      
      
      Spontaneous intramolecular displacement of MsO- by the amine to form the aziridine.

FAQ: Common Failure Modes

Q: Why does Conduritol B Epoxide (CBE) inhibit off-targets like GBA2? A: CBE is a mechanism-based inhibitor that mimics the oxocarbenium ion transition state of glucose. While it is highly specific for GBA (Glucocerebrosidase), high concentrations (>100 µM) or specific derivative structures can fit into the active sites of GBA2 and


-glucosidase. For higher specificity, consider N-alkylated aziridine derivatives  (e.g., cyclophellitol aziridines) which allow for "tagging" specific enzymes based on the alkyl chain length [3, 6].

Q: Can I use the acetonide protecting group throughout the entire synthesis? A: Be cautious. While acetonides are stable to basic epoxidation, they can migrate or hydrolyze under the acidic conditions required for some ring-opening reactions. If you observe "scrambled" products, switch to benzyl ethers , which are robust but require hydrogenolysis for removal (which is compatible with the alkene if done carefully, or use


).

Q: My reaction yields the trans-diol instead of the epoxide. Why? A: You likely have water present in your reaction mixture. In the presence of trace acid or base, the newly formed epoxide will rapidly hydrolyze to the trans-diol (anti-addition of water). Ensure strictly anhydrous conditions (dry DCM, molecular sieves) during the m-CPBA reaction.

References

  • RSC Publishing. Chemoenzymatic synthesis of the trans-dihydrodiol isomers of monosubstituted benzenes via anti-benzene dioxides.

  • ResearchGate. Regio- and Stereoselective Synthesis of Aminoinositols and 1,2-Diaminoinositols from Conduritol B Epoxide.

  • NIH / FEBS Journal. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling.[3]

  • Organic Chemistry Portal. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols.

  • Chemistry Steps. Epoxides Ring-Opening Reactions: Regiochemistry and Mechanism.

  • Tocris Bioscience. Conduritol B epoxide: Biological Activity and Properties.

Sources

Technical Support Center: Optimizing (-)-Conduritol B Epoxide (CBE) Specificity

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CBE-SPEC-001 Subject: Improving the specificity of (-)-Conduritol B Epoxide as a chemical probe for GBA1 Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary: The "Specificity Paradox"

You are likely using (-)-Conduritol B Epoxide (CBE) to model Gaucher disease or study Parkinson’s disease pathogenesis by inhibiting Acid


-Glucosidase (GBA1) .

The Problem: While CBE is widely cited as a "specific" GBA1 inhibitor, it is a covalent, mechanism-based inactivator . Its specificity is kinetic, not absolute. At high concentrations or incorrect pH levels, CBE effectively inhibits GBA2 (non-lysosomal


-glucosidase)  and lysosomal 

-glucosidase.

The Solution: Specificity is improved not by changing the molecule, but by optimizing the experimental window (Time x Concentration) and utilizing differential assay conditions (pH and detergents) to isolate GBA1 activity.

Module 1: Mechanism & Kinetic Optimization

User Query: "I am using 100 µM CBE to ensure total inhibition, but I am seeing cytotoxicity unrelated to lipid accumulation. Is this off-target?"

Technical Diagnosis: Yes. High concentrations (>50 µM) drive the reaction equilibrium toward off-targets like GBA2 and other glycosidases. Because CBE is an irreversible "suicide" inhibitor, you do not need high concentrations; you need time .

The "Low-Slow" Protocol

CBE binds covalently to the catalytic nucleophile (Glu340 in human GBA1). The inhibition follows second-order kinetics (


).
ParameterStandard (Dirty) ApproachOptimized (Specific) Approach
Concentration 100–500 µM5–10 µM
Incubation Time 1–2 Hours24–48 Hours
Mechanism Forces saturation of low-affinity targetsAllows accumulation of covalent bonds on high-affinity target (GBA1)
Result GBA1 + GBA2 +

-Glu inhibition
>95% GBA1 inhibition; <10% GBA2 inhibition

Actionable Step: Perform a time-course titration. Treat cells with 5 µM CBE and harvest at 6, 12, 24, and 48 hours. Measure GBA1 activity. You will likely achieve maximal inhibition at 24h without the toxicity associated with 100 µM bolus doses.

Module 2: Differentiating GBA1 vs. GBA2 (The Assay Protocol)

User Query: "How do I prove that the phenotype I see is due to Lysosomal GBA1 and not Cytosolic GBA2?"

Technical Diagnosis: You cannot rely on CBE alone to distinguish them in a simple lysate, as CBE can inhibit GBA2 in vitro. You must exploit their opposing requirements for pH and detergents .

The Differential Assay System
  • GBA1 (Lysosomal): Requires acidic pH (4.5–5.0) and requires detergents (Taurocholate/Triton X-100) for activity.

  • GBA2 (Cytosolic): Active at neutral pH (5.5–6.0) and is inhibited by detergents.

Step-by-Step Validation Protocol

Reagents:

  • Substrate: 4-Methylumbelliferyl

    
    -D-glucopyranoside (4-MUG).
    
  • Inhibitor A (GBA1 specific): CBE (use at assay conc: 10 mM stock, diluted to varying test conc).

  • Inhibitor B (GBA2 specific): NB-DNJ (Miglustat) or NB-DGJ.

Workflow:

  • Prepare Lysates: Do not use detergents in the lysis buffer if you intend to measure GBA2. Use mechanical homogenization (sonication/freeze-thaw) in water or PBS.

  • Split Samples:

    • Condition A (GBA1 Focus): Citrate/Phosphate Buffer pH 4.5 + 0.25% Sodium Taurocholate + 0.1% Triton X-100 .

    • Condition B (GBA2 Focus): Citrate/Phosphate Buffer pH 6.0 + NO Detergent .

  • Inhibitor Check:

    • Add CBE to Condition A. (Loss of signal = GBA1 activity).

    • Add NB-DNJ (10 µM) to Condition B. (Loss of signal = GBA2 activity).

Data Interpretation: If your CBE treatment in culture reduces the signal in Condition A but leaves the signal in Condition B intact, you have achieved specific GBA1 inhibition.

Module 3: Visualization of Specificity Logic

The following diagram illustrates the decision logic for isolating GBA1 activity from off-target GBA2 noise.

GBA_Specificity Sample Cell Lysate (Crude Mixture) pH_Split Split by Buffer Conditions Sample->pH_Split Path_GBA1 Acidic pH (4.5) + Detergent (Taurocholate) pH_Split->Path_GBA1 Target Lysosome Path_GBA2 Neutral pH (6.0) NO Detergent pH_Split->Path_GBA2 Target Cytosol Enzyme_GBA1 Active: GBA1 Inhibited: GBA2 Path_GBA1->Enzyme_GBA1 Enzyme_GBA2 Active: GBA2 Inhibited: GBA1 Path_GBA2->Enzyme_GBA2 Probe_CBE Add CBE Enzyme_GBA1->Probe_CBE Validation Probe_NBDNJ Add NB-DNJ Enzyme_GBA2->Probe_NBDNJ Validation Result_GBA1 Signal Loss = Specific GBA1 Activity Probe_CBE->Result_GBA1 Result_GBA2 Signal Loss = Specific GBA2 Activity Probe_NBDNJ->Result_GBA2

Caption: Logical workflow for distinguishing GBA1 vs. GBA2 activity using differential pH and detergent sensitivity.

Module 4: Frequently Asked Questions (Troubleshooting)

Q1: Can I use the inactive isomer of CBE as a negative control?

  • Answer: Ideally, yes, but (+)-Conduritol B Epoxide is rarely commercially available. A better negative control is genetic validation . Compare your CBE-treated wild-type cells to untreated GBA1 knockout cells (e.g., CRISPR-Cas9 engineered). If CBE induces a phenotype in the KO cells, it is an off-target effect.

Q2: I see "recovery" of activity 24 hours after washing out CBE. I thought it was irreversible?

  • Answer: The binding is irreversible, but the cell is constantly synthesizing new enzyme. This is "de novo synthesis."

  • Fix: For long-term experiments (>24h), you must maintain a low maintenance dose (e.g., 1–2 µM) in the media to inhibit newly synthesized GBA1, or re-dose every 24 hours.

Q3: Does CBE inhibit Glucosylceramide Synthase (GCS)?

  • Answer: No. However, inhibiting GBA1 leads to substrate (Glucosylceramide) accumulation. Some researchers use GCS inhibitors (like Eliglustat) to "rescue" the CBE phenotype. If GCS inhibition rescues cell death, your CBE toxicity is likely mechanism-dependent (lipid accumulation) rather than off-target chemical toxicity.

References

  • Van der Spoel, A. C., et al. (2013).[1] "The Non-lysosomal

    
    -Glucosidase GBA2 Is a Non-integral Membrane-associated Protein at the Endoplasmic Reticulum (ER) and Golgi." The Journal of Biological Chemistry. 
    
  • Kuo, C. L., et al. (2019). "In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling." The FEBS Journal.[2]

  • Ridley, C. M., et al. (2013). "Evaluation of Strategies for Measuring Lysosomal Glucocerebrosidase Activity." PLoS ONE.

  • Grabowski, G. A., et al. (1986). "Human acid beta-glucosidase.[3][4][5] Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes." The Journal of Biological Chemistry.

Sources

how to confirm covalent modification of beta-glucosidase by (-)-Conduritol B

Technical Support: Validating Covalent Inhibition of -Glucosidase by (-)-Conduritol B Epoxide (CBE)

Executive Summary

You have inquired about confirming the covalent modification of

CRITICAL DISTINCTION: It is vital to distinguish between (-)-Conduritol B (the alkene polyol) and (-)-Conduritol B Epoxide (CBE) .

  • Conduritol B (Polyol): Typically acts as a reversible , competitive inhibitor.

  • Conduritol B Epoxide (CBE): Is a mechanism-based (suicide) inactivator that forms a covalent ester bond with the enzyme's active site nucleophile.

This guide addresses the confirmation of CBE (the epoxide), as this is the agent responsible for covalent modification. The mechanism involves the nucleophilic attack by a catalytic glutamate residue (e.g., Glu340 in human GBA) onto the epoxide ring of CBE, resulting in ring opening and the formation of a stable ester adduct.

Module 1: Kinetic Validation (The "Gold Standard")

Before employing expensive structural methods, you must establish irreversibility via kinetic assays. A covalent inhibitor will not dissociate from the enzyme upon dilution or dialysis.

Protocol: Rapid Dilution & Recovery Assay

Objective: To distinguish between reversible (competitive) and irreversible (covalent) inhibition.

  • Incubation: Incubate

    
    -glucosidase (100 nM) with CBE (at 
    
    
    , approx. 50-100
    
    
    M) for 60 minutes at pH 5.5 (lysosomal pH).
    • Control: Incubate enzyme with buffer (DMSO vehicle) only.

  • Rapid Dilution: Dilute the mixture 100-fold into reaction buffer containing the substrate (e.g., 4-MU-

    
    -D-glucopyranoside).
    
    • Note: The final concentration of CBE is now below the effective inhibitory threshold.

  • Measurement: Monitor fluorescence (Ex 365 nm / Em 445 nm) continuously for 30 minutes.

Data Interpretation
ObservationConclusionMechanism
Activity Recovers The inhibitor dissociated upon dilution.Reversible (Competitive)
No Activity Recovery The inhibitor remained bound despite dilution.Covalent (Irreversible)
Partial Recovery Slow dissociation or insufficient labeling time.Tight-binding or Slow-off rate
Troubleshooting FAQ

Q: My activity recovered after 2 hours. Is it covalent?

  • A: Likely not, or the covalent bond is unstable. While CBE forms a stable ester, ester bonds can spontaneously hydrolyze over long periods (hours to days), regenerating active enzyme. This phenomenon is called "turnover." However, for standard assay windows (<1 hour), CBE inhibition should remain persistent.

Module 2: Structural Confirmation (Mass Spectrometry)

Mass Spectrometry (MS) provides definitive proof by detecting the mass increase corresponding to the inhibitor adduct.

Mechanism & Expected Mass Shift

Unlike fluoroglycosides where a leaving group (fluoride) is lost, CBE is an epoxide. The reaction involves the opening of the epoxide ring.

  • Reaction: Enzyme-Glu-COOH + CBE (

    
    ) 
    
    
    Enzyme-Glu-COO-CBE-OH.
  • Mass Calculation: The entire CBE molecule adds to the protein.

  • Expected Shift: +162.14 Da (Monoisotopic mass of CBE).

Protocol: Intact Protein LC-MS
  • Reaction: Incubate GBA (10

    
    M) with CBE (100 
    
    
    M) for 2 hours.
  • Desalting: Pass the sample through a Zeba spin column or C4 reverse-phase cartridge to remove excess unbound CBE and salts.

  • Analysis: Inject onto a Q-TOF or Orbitrap MS system (deconvoluted spectra).

Protocol: Peptide Mapping (Bottom-Up Proteomics)

If the intact protein is too large or heterogeneous (due to glycosylation):

  • Digestion: Digest the labeled GBA with Pepsin (low pH) or Trypsin (if the label survives pH 8). Note: Ester bonds are base-labile; acidic digestion (Pepsin) is preferred to preserve the CBE adduct.

  • Search Parameters: Set a variable modification of +162.14 Da on Glutamate (E) or Aspartate (D) residues.

Troubleshooting FAQ

Q: I see a mass shift of +180 Da instead of +162 Da. Why?

  • A: This suggests the epoxide opened by hydrolysis (reacting with water, +18 Da) before reacting with the enzyme, or the adduct hydrolyzed during sample prep. Ensure your CBE stock is fresh and anhydrous (store in dry DMSO).

Q: I cannot detect the labeled peptide in Trypsin digest.

  • A: Trypsin digestion requires pH 8.0. The ester bond between CBE and Glu is sensitive to basic pH and may have hydrolyzed during overnight digestion. Switch to Pepsin digestion at pH 2-3 or reduce Trypsin digestion time to 2 hours.

Module 3: Activity-Based Probe (ABP) Competition

This method uses a fluorescent covalent probe (e.g., MDW933 or similar cyclophellitol-based probes) that targets the same active site.

Protocol: Gel-Based Competition
  • Pre-incubation: Treat GBA with CBE (various concentrations) for 1 hour.

  • Labeling: Add the fluorescent ABP (e.g., Green-GBA) and incubate for 30 mins.

  • SDS-PAGE: Run the samples on a gel.

  • Imaging: Scan for fluorescence.

Result: If CBE has covalently modified the active site, the fluorescent probe cannot bind. You will see the disappearance of the fluorescent band in a dose-dependent manner.

Visualizing the Mechanism & Workflow

The following diagram illustrates the covalent reaction mechanism and the decision tree for validating the modification.

GBA_CBE_Validationcluster_mechanismMechanism of Actioncluster_workflowValidation WorkflowGBAActive GBA Enzyme(Nucleophile: Glu340)ComplexMichaelis Complex(Non-covalent)GBA->Complex+ CBECBE(-)-Conduritol B Epoxide(Epoxide Ring)CBE->ComplexAdductCovalent Adduct(Ester Bond Formed)Mass Shift: +162.14 DaComplex->AdductNucleophilic Attack(Ring Opening)StartStart ValidationKinetic1. Rapid Dilution AssayStart->KineticResult1Does Activity Recover?Kinetic->Result1NonCovReversible Inhibition(Not Covalent)Result1->NonCovYesCovIrreversible Inhibition(Proceed to Structural)Result1->CovNoMS2. Mass SpectrometryCov->MSResult2Mass Shift +162 Da?MS->Result2ConfirmedCONFIRMEDCovalent ModificationResult2->ConfirmedYesFailCheck pH / Re-synthesisResult2->FailNo

Figure 1: Mechanism of CBE inactivation (Top) and the step-by-step experimental decision tree for confirmation (Bottom).

References
  • Grabowski, G. A., et al. (1986). "Human acid beta-glucosidase. Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes." Journal of Biological Chemistry.

  • Withers, S. G., & Aebersold, R. (1995). "Approaches to labeling and identification of active site residues in glycosidases." Protein Science.

  • Remple, B. P., & Withers, S. G. (2008). "Covalent inhibitors of glycosidases and their applications in biochemistry and biology." Glycobiology.

  • Kuo, C. L., et al. (2019). "Active Site Labeling of Beta-Glucosidase." Methods in Enzymology.

Technical Support Center: Activity-Based Profiling with (-)-Conduritol B Epoxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Applications Support Hub. Subject: Refining Protocols for Glucocerebrosidase (GBA) Profiling using (-)-Conduritol B Epoxide (CBE). Status: Operational. Lead Scientist: Dr. [AI Name], Senior Application Scientist.

Executive Summary: The Mechanism-Based Approach

You are likely here because your labeling profiles are inconsistent, or you are struggling to distinguish between GBA1 (lysosomal) and GBA2 (non-lysosomal) activity.

Clarification on Nomenclature: While often referred to shorthand as "Conduritol B," the active reagent required for activity-based protein profiling (ABPP) is (-)-Conduritol B Epoxide (CBE) . The epoxide ring is the "warhead" that allows for covalent, irreversible binding to the catalytic nucleophile of the enzyme.

The Core Principle: CBE is a mechanism-based inactivator (suicide inhibitor). It does not merely bind; it requires the enzyme to attempt catalysis. The enzyme attacks the epoxide, opening the ring and forming a stable covalent ester bond with the catalytic glutamate residue (Glu340 in human GBA1). In ABPP, CBE is primarily used in competitive profiling —it blocks the active site to validate the specificity of fluorescent broad-spectrum probes (like cyclophellitol-based probes).

Visualizing the Mechanism & Workflow

A. Mechanism of Inactivation

Understanding the chemistry is vital for troubleshooting. If your pH is wrong, the protonation step fails, and the epoxide remains unreactive.

CBE_Mechanism Enzyme Active GBA Enzyme (Glu340 Nucleophile) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + CBE CBE (-)-Conduritol B Epoxide (Inhibitor) CBE->Complex Transition Epoxide Protonation (pH Dependent) Complex->Transition Binding Adduct Covalent Enzyme-Inhibitor Adduct (Dead Enzyme) Transition->Adduct Nucleophilic Attack (Irreversible)

Figure 1: Mechanism-based inactivation of GBA by CBE.[1] Note that the formation of the covalent adduct is pH-dependent.

B. Competitive ABPP Workflow

This flowchart illustrates the standard "Competition Assay" used to validate that a protein band is indeed GBA.

ABPP_Workflow Lysate Proteome Lysate (Acidic Buffer pH 5.0) Split Split Sample Lysate->Split Control Control Arm (DMSO only) Split->Control Exp Blockade Arm (+ CBE 1-10 mM) Split->Exp Incubate Pre-Incubation (30 mins @ 37°C) Control->Incubate Exp->Incubate Probe Add Fluorescent Probe (e.g., MDW933 / Red-GBA) Incubate->Probe Step 2 Analysis SDS-PAGE & Fluorescence Scanning Probe->Analysis Result Data Interpretation: Control = Band Present Blockade = Band Absent Analysis->Result

Figure 2: Competitive ABPP workflow. CBE is used to 'mask' GBA, preventing the fluorescent probe from binding.

Critical Protocol Parameters

The following parameters are non-negotiable for reproducible data.

ParameterSpecificationTechnical Rationale
Buffer pH pH 5.0 - 5.5 GBA1 is a lysosomal enzyme.[2][3] It is catalytically incompetent at neutral pH. If you buffer at pH 7.4, CBE will not bind efficiently, and the probe will not label GBA1.
CBE Concentration 1 mM - 10 mM While the

is ~5-10 µM, lysates contain high lipid loads and competing proteins. For complete competition in ABPP (to erase the band), you need saturating conditions (

).
Pre-Incubation 30 - 60 mins CBE is a suicide inhibitor. The reaction is time-dependent.[4] You must allow sufficient time for the covalent bond to form before adding the fluorescent probe.
Lysis Buffer Detergent-based GBA is membrane-associated. Use 1% Triton X-100 or NP-40. Avoid boiling samples before CBE addition (denaturation destroys the active site required for CBE binding).

Troubleshooting & FAQs

Q1: I treated my samples with CBE, but the fluorescent band didn't disappear. Why?

Diagnosis: Incomplete saturation or off-target labeling.

  • Cause A (Most Likely): The probe you are using (e.g., a generic fluorophosphonate) might be labeling other serine hydrolases that migrate at the same molecular weight (approx 60-65 kDa). CBE is specific to glucosidases.

  • Cause B: Insufficient pre-incubation time. The probe and CBE are competing for the same site. If you add them simultaneously, the probe might win.

  • Solution: Pre-incubate with 5 mM CBE for 45 minutes before adding the probe. If the band persists, it is not GBA.

Q2: How do I distinguish between GBA1 and GBA2?

Diagnosis: Specificity window violation.

  • Context: GBA1 is lysosomal; GBA2 is cytosolic. Both can be inhibited by CBE, but they have different sensitivities and pH optima.

  • Protocol Adjustment:

    • To profile GBA1: Perform the assay at pH 5.0 . At this pH, GBA2 is largely inactive.

    • To profile GBA2: Perform the assay at pH 7.0 . Use a lower concentration of CBE (e.g., 50 µM) to inhibit GBA1 residues without fully blocking GBA2, or use a GBA2-selective inhibitor (like AMP-DNM) to differentiate.

    • Note: High concentrations of CBE (>1 mM) will inhibit both GBA1 and GBA2 regardless of pH if the incubation is long enough.

Q3: My CBE stock solution precipitated. Can I heat it?

Diagnosis: Solubility/Stability issue.

  • Fact: Epoxides are reactive electrophiles. Heating them in water accelerates hydrolysis (opening the ring to form the diol), which renders the molecule inert.

  • Solution: Do not heat above 37°C. Dissolve CBE in dry DMSO or water. It is soluble up to 100 mM. Store stocks at -20°C. If the stock is old (>6 months), verify activity; hydrolysis is common.

Q4: Can I use this protocol on live cells?

Diagnosis: Permeability.

  • Answer: Yes. CBE is cell-permeable.

  • Protocol: Treat cultured cells with 100-500 µM CBE in media for 2-24 hours. Harvest cells, lyse, and then label with the probe. The GBA active sites will already be occupied by CBE from the live treatment, preventing probe labeling.

References

  • Kuan, Y. H., et al. (2019). "In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling." The FEBS Journal, 286(8).

  • Willems, L. I., et al. (2014). "Potent and Selective Activity-Based Probes for GH27 Human Retaining α-Galactosidases." Journal of the American Chemical Society, 136(33), 11622–11625. (Discusses the cyclophellitol scaffold mechanism relevant to CBE).

  • Grabowski, G. A., et al. (1986). "Human acid beta-glucosidase. Use of conduritol B epoxide derivatives to investigate the catalytic site." Journal of Biological Chemistry, 261(18), 8263-8269.

Sources

Technical Support Center: Minimizing Variability in Gaucher Disease Models Induced by (-)-Conduritol B Epoxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome, researchers and drug development professionals. This guide is your dedicated resource for navigating the complexities of creating robust and reproducible Gaucher disease (GD) models using (-)-Conduritol B Epoxide (CBE). As an irreversible, active-site-directed inhibitor of glucocerebrosidase (GCase), CBE is a potent tool for inducing a GD-like phenotype in vivo.[1][2] However, achieving experimental consistency can be challenging.

This technical support center is structured to move beyond simple protocols. Here, we will dissect the common sources of variability, provide evidence-based troubleshooting strategies, and explain the causal mechanisms behind our recommendations. Our goal is to empower you with the expertise to not only execute these models but to understand and control the critical variables that dictate success.

Part 1: Troubleshooting Guide — From Inconsistent Inhibition to Phenotypic Drift

This section is formatted to address the most pressing issues our users encounter. Each solution is grounded in biochemical principles and in-vivo pharmacology.

Issue 1: High Inter-Animal Variability in GCase Inhibition

Question: "We're injecting the same calculated dose of CBE into all our mice, but the GCase activity in liver and spleen homogenates is highly variable, ranging from 50% to 95% inhibition. What's causing this and how can we tighten our results?"

Answer: This is a classic and critical problem. Inconsistent GCase inhibition directly undermines the foundation of your study. The root causes are almost always related to the preparation and administration of CBE.

Causality & Mitigation Strategy:

  • CBE Solution Instability: CBE contains an epoxide ring that is susceptible to hydrolysis in aqueous solutions. An aged or improperly stored solution will have a lower effective concentration of the active inhibitor.

    • Solution: Always prepare CBE solutions fresh immediately before each injection session. Do not store aqueous solutions of CBE, even frozen, as freeze-thaw cycles can degrade the compound.[3] For a more stable workflow, a concentrated stock can be prepared in anhydrous DMSO and stored at -20°C or -80°C for short periods (1 month at -20°C, 6 months at -80°C).[3] This stock should be diluted to the final working concentration in sterile saline right before use.

  • Inaccurate Dosing & Bioavailability: Minor variations in injection technique can lead to significant differences in the absorbed dose.

    • Solution: Standardize your injection procedure. For intraperitoneal (i.p.) injections, consistently target the lower right abdominal quadrant to avoid the cecum and bladder. Ensure the needle depth is appropriate for the animal's size to prevent injection into the intestinal lumen, which would drastically reduce systemic bioavailability. Use a fresh needle for each animal to maintain sharpness and prevent tissue damage.

  • Incomplete Solubilization: CBE powder may not readily dissolve in saline. If the solution is not homogenous, the first animals injected may receive a lower dose than the last.

    • Solution: After adding CBE to the vehicle, vortex the solution vigorously. If necessary, gentle warming and sonication can be used to aid dissolution, but ensure the temperature does not exceed 37°C to avoid accelerating hydrolysis.[3] Visually inspect the solution for any particulate matter before drawing it into the syringe.

Experimental Workflow: CBE Preparation & Administration

Caption: Standardized workflow for preparing and administering CBE to reduce variability.

Issue 2: Inconsistent or Mild Phenotypic Development

Question: "We have achieved consistent GCase inhibition (>90%), but the development of key GD phenotypes like splenomegaly and the appearance of Gaucher-like cells is weak and varies between animals. Why?"

Answer: Achieving biochemical inhibition is only the first step. The translation of this enzymatic defect into a robust, measurable phenotype depends on biological factors and the chosen experimental timeline.

Causality & Mitigation Strategy:

  • Animal Strain & Genetics: Different inbred mouse strains have varying susceptibilities to CBE-induced pathology. One study demonstrated that 15 different inbred strains exhibited different lifespans and disease severity when treated with the same CBE regimen.[4]

    • Solution: Choose a well-characterized and commonly used strain, such as the C57BL/6, for consistency with published literature.[4] Crucially, report the specific substrain and source of your animals, as genetic drift between colonies can be a source of variability. Maintain strict consistency of strain, age, and sex across all experimental groups.

  • Dosing Regimen & Duration: The onset and severity of the GD phenotype are directly proportional to the duration and intensity of GCase inhibition. A short course of CBE may not allow sufficient time for the pathological cascade—substrate accumulation, macrophage activation, and organ infiltration—to fully develop.

    • Solution: The dosing regimen must be tailored to the desired outcome. For a robust visceral phenotype (e.g., splenomegaly, hepatomegaly), a sub-chronic to chronic dosing schedule is often necessary. Daily injections for 2-4 weeks are commonly reported to induce significant pathological changes.[4][5]

Data Table: Example CBE Dosing Regimens in C57BL/6 Mice

Objective Dosage (mg/kg/day, i.p.) Duration Expected Key Outcomes Reference
Acute Biochemical Model 100 mg/kg1-3 days>90% GCase inhibition; initial substrate accumulation.[4][6]
Sub-chronic Visceral Model 25-50 mg/kg14-28 daysSignificant splenomegaly, hepatomegaly, Gaucher-like cell infiltration.[4]
Neuronopathic Model 100 mg/kg8-12 days (in young mice)Neurological symptoms, neuroinflammation, accumulation of α-synuclein.[7][8][7][8]
  • Health Status & Husbandry: Underlying subclinical infections or stress from inconsistent environmental conditions can impact an animal's inflammatory response and overall ability to cope with the metabolic stress of induced GD, introducing variability.

    • Solution: Ensure animals are sourced from a reputable, specific-pathogen-free (SPF) vendor. Maintain a stable environment with a consistent light-dark cycle, temperature, and diet. Monitor animals daily for signs of distress, weight loss, or unexpected toxicity.

Part 2: Scientific FAQs — Understanding the 'Why'

Q1: What is the precise molecular mechanism of CBE, and why is it considered "irreversible"?

A1: CBE is a mechanism-based inhibitor.[9] Its structure mimics the natural substrate, glucosylceramide. When CBE enters the GCase active site, the enzyme's catalytic machinery attempts to hydrolyze it. This process opens the epoxide ring, which then forms a stable, covalent ester bond with the catalytic nucleophile (a key aspartate or glutamate residue) in the enzyme's active site.[9][10] This covalent modification permanently inactivates the enzyme molecule. The cell can only restore GCase activity by synthesizing new enzyme protein.[6]

Diagram: Mechanism of Irreversible GCase Inhibition by CBE

GCase_Inhibition GCase_Active Active GCase (Enzyme) Transition_State Enzyme-Inhibitor Complex GCase_Active->Transition_State Binding to Active Site CBE (-)-Conduritol B Epoxide (Inhibitor) CBE->Transition_State GCase_Inactive Covalently Modified Inactive GCase Transition_State->GCase_Inactive Covalent Bond Formation New_Synthesis De Novo Protein Synthesis New_Synthesis->GCase_Active Restores Activity

Caption: Covalent inactivation of GCase by CBE and restoration via new protein synthesis.

Q2: How do we properly validate the model? What are the essential endpoints to measure?

A2: Validation requires a multi-tiered approach, moving from biochemical confirmation to pathological assessment.

  • Primary Validation (Biochemical): The most critical step is to confirm the target engagement.

    • GCase Enzyme Activity Assay: This is mandatory. Measure GCase activity in tissue homogenates (e.g., liver, spleen, brain) using a fluorogenic substrate like 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG). Activity should be normalized to total protein concentration.[3]

    • Substrate Accumulation: Quantify the levels of glucosylceramide (GlcCer) and glucosylsphingosine (GlcSph) in tissues using mass spectrometry.[11] This confirms the functional consequence of GCase inhibition.

  • Secondary Validation (Pathological & Phenotypic):

    • Organomegaly: Measure spleen and liver weights and express them as a percentage of total body weight.

    • Histology: Perform hematoxylin and eosin (H&E) staining on tissue sections to identify the characteristic "Gaucher-like cells"—enlarged macrophages with a "crinkled paper" cytoplasm. Immunohistochemistry for macrophage markers like CD68 can also be used.[6]

    • Neuroinflammation (for neuronopathic models): Use immunohistochemistry to detect microgliosis (Iba1 staining) and astrocytosis (GFAP staining) in brain sections.[1][12]

Q3: What are the key differences and applications when comparing a CBE-induced model to a genetic Gaucher mouse model?

A3: Both models are indispensable, but they answer different scientific questions. Choosing the right model is critical for translational relevance.

Data Table: Comparison of CBE-Induced vs. Genetic GD Models

Feature CBE-Induced Model Genetic Model (e.g., Gba1 point mutation)
Nature of Defect Pharmacological inhibition of a wild-type enzyme.Congenital defect in the Gba1 gene, leading to misfolded or absent protein.[13][14]
Onset & Control Inducible, allowing precise temporal control. Reversible upon CBE withdrawal.[7]Constitutive, present from birth. Phenotype develops over the animal's lifespan.[15]
Phenotype Rapid development of phenotype, particularly useful for modeling acute aspects of the disease.[1]Can more accurately recapitulate the chronic, progressive nature of human GD, but phenotypes can be mild.[12][15]
Key Application Ideal for high-throughput screening of GCase-enhancing therapies, studying acute neuroinflammation, and investigating the consequences of rapid GCase loss.Essential for studying developmental aspects, the long-term consequences of substrate accumulation, and the biology of specific human mutations.[14]
Major Limitation Potential for off-target effects at high doses; does not model the ER stress caused by misfolded GCase protein.[4]Can have unexpected phenotypes or lethality due to species differences; may not fully replicate human pathology.[14]

References

  • Title: Conduritol B epoxide and its derivatives as research tools for Gaucher disease. Source: The FEBS Journal URL: [Link]

  • Title: Gaucher Disease - Scantox | CRO Source: Scantox URL: [Link]

  • Title: Distribution of conduritol B epoxide in the animal model for Gaucher's disease (Gaucher mouse) Source: PubMed URL: [Link]

  • Title: Mechanism of inactivation by conduritol B-epoxide of ( A ) a retaining α - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Gaucher Disease: Progress and Ongoing Challenges Source: PMC - PubMed Central URL: [Link]

  • Title: Dependence of reversibility and progression of mouse neuronopathic Gaucher disease on acid β-glucosidase residual activity levels Source: PMC - PubMed Central URL: [Link]

  • Title: Animal Models for the Study of Gaucher Disease Source: MDPI URL: [Link]

  • Title: Animal models for Gaucher disease research Source: PMC - PubMed Central URL: [Link]

  • Title: The Establishment of a new CBE Gaucher mouse model Source: unipub URL: [Link]

  • Title: A Comparative Biochemical and Pathological Evaluation of Brain Samples from Knock-In Murine Models of Gaucher Disease Source: MDPI URL: [Link]

  • Title: Sustained Systemic Glucocerebrosidase Inhibition Induces Brain α-Synuclein Aggregation, Microglia and Complement C1q Activation in Mice Source: PMC - PubMed Central URL: [Link]

  • Title: Gaucher disease in mice induced by conduritol-B-epoxide: morphologic features Source: PubMed URL: [Link]

  • Title: Animal Models for the Study of Gaucher Disease Source: PMC - PubMed Central URL: [Link]

  • Title: Glucocerebrosidase activity modulates neuronal susceptibility to pathological α-synuclein insult Source: PMC - PubMed Central URL: [Link]

  • Title: Mechanisms of Gaucher disease pathogenesis Source: PMC - NIH URL: [Link]

  • Title: Human acid beta-glucosidase. Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes Source: PubMed URL: [Link]

  • Title: Refining Mouse Models of Gaucher Disease: Advancing Mechanistic Insights, Biomarker Discovery, and Therapeutic Strategies Source: MDPI URL: [Link]

  • Title: Animal models for Gaucher disease research Source: PubMed URL: [Link]

  • Title: Sustained Systemic Glucocerebrosidase Inhibition Induces Brain α-Synuclein Aggregation, Microglia and Complement C1q Activation in Mice Source: Antioxidants & Redox Signaling URL: [Link]

  • Title: Animal models for Gaucher disease research Source: Company of Biologists Journals URL: [Link]

Sources

Validation & Comparative

comparing (-)-Conduritol B and cyclophellitol as glycosidase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: (-)-Conduritol B Epoxide vs. Cyclophellitol as Glycosidase Inhibitors

Executive Summary: The Strategic Choice

In the study of lysosomal storage disorders (LSDs) and glycosidase biochemistry, (-)-Conduritol B Epoxide (CBE) and Cyclophellitol represent two distinct classes of mechanism-based inactivators. While they share a covalent mechanism of action, their kinetic profiles dictate divergent applications.[1]

  • Select (-)-Conduritol B Epoxide (CBE) when generating chemical knockout models (e.g., Gaucher Disease cellular or animal models). Its kinetic window allows for the selective inhibition of lysosomal GBA1 while sparing the cytosolic GBA2 and lysosomal

    
    -glucosidase (GAA) at controlled concentrations.
    
  • Select Cyclophellitol (and its functionalized derivatives) for Activity-Based Protein Profiling (ABPP) and structural studies. Its nanomolar potency and stoichiometric reactivity make it an ideal scaffold for fluorescent probes, despite its lack of selectivity between GBA1 and GBA2 in its native form.

Mechanistic & Chemical Profile

Both molecules function as suicide inhibitors (mechanism-based inactivators) of retaining


-glucosidases. They exploit the Koshland double-displacement mechanism used by these enzymes, trapping the enzyme in a covalent intermediate.
Mechanism of Inactivation

The inhibitors bind to the active site, positioning an electrophilic epoxide carbon near the catalytic nucleophile (Glutamate 340 in human GBA1).[2] The nucleophile attacks the epoxide ring, opening it and forming a stable ester bond that cannot be hydrolyzed, permanently disabling the enzyme.

Key Difference:

  • CBE: Binds as a substrate analogue but does not perfectly mimic the transition state.

  • Cyclophellitol: Adopts a

    
     half-chair conformation , closely mimicking the oxocarbenium ion transition state of glucoside hydrolysis.[1] This conformational mimicry drives its significantly higher potency (
    
    
    
    in nanomolar range vs. micromolar for CBE).

G Figure 1: Mechanism-Based Inactivation of GBA1 by Epoxide Inhibitors cluster_0 Enzyme Active Site (GBA1) E340 Glu-340 (Nucleophile) Intermediate Covalent Enzyme-Inhibitor Adduct (Irreversible) E340->Intermediate Nucleophilic Attack on Epoxide Ring E235 Glu-235 (Acid/Base) E235->Intermediate Protonation of Epoxide Oxygen Inhibitor Epoxide Inhibitor (CBE or Cyclophellitol) Inhibitor->E340 Binding (Michaelis Complex)

Figure 1: Both inhibitors trap the catalytic nucleophile (Glu-340) by opening the epoxide ring, forming a stable covalent adduct.

Kinetic Performance & Selectivity Data

The following data highlights the trade-off between potency and selectivity. Note that Cyclophellitol is


100-fold more potent against GBA1 but fails to discriminate between GBA1 and GBA2.
Table 1: Comparative Kinetic Profile
Feature(-)-Conduritol B Epoxide (CBE) Cyclophellitol
Primary Target GBA1 (Lysosomal

-glucosidase)
GBA1 & GBA2 (Broad

-glucosidase)
Mechanism Active Site AlkylationTransition State Mimic + Alkylation
Potency (

@ GBA1)


Selectivity (GBA1 vs GBA2) High (at

)
Low (Equipotent:

for both)
Off-Target: GBA3 Inhibits (

)
Poor Inhibition (

)
Off-Target: GAA Inhibits at high conc. (

)
Minimal Inhibition
Inactivation Efficiency

(GBA1)


(GBA2)

(GBA1)


(GBA2)
Reversibility IrreversibleIrreversible

Critical Insight: CBE is preferred for disease modeling because a concentration of 50–100


M  creates a specific GBA1 "knockout" phenotype without significantly affecting the non-lysosomal GBA2. Cyclophellitol at effective concentrations will obliterate both, confounding data regarding lysosomal vs. cytosolic glucosylceramide metabolism.

Experimental Protocols

Protocol A: Generation of a Chemically Induced Gaucher Disease Model (Cellular)

Objective: To induce a stable GBA1 deficiency phenotype (accumulation of Glucosylceramide/Glucosylsphingosine) in SH-SY5Y or HEK293 cells using CBE.

Reagents:

  • (-)-Conduritol B Epoxide (CBE): Dissolve to 100 mM in DMSO or water (stable at -20°C).

  • Growth Media (e.g., DMEM + 10% FBS).

Workflow:

  • Seeding: Plate cells at 40-50% confluence. Allow 24 hours for attachment.

  • Treatment: Replace media with fresh media containing 50

    
    M CBE .
    
    • Note: 50

      
      M is the "Goldilocks" concentration—sufficient to inhibit >95% of GBA1 while sparing GBA2.
      
  • Incubation: Incubate for 72 hours to 14 days .

    • Maintenance: Replenish media + CBE every 48 hours. CBE is stable in media, but cell division dilutes the intracellular concentration.

  • Validation (Enzymatic Assay):

    • Lyse cells in McIlvaine buffer (pH 5.2) with 0.1% Triton X-100.

    • Incubate lysate with 3 mM 4-Methylumbelliferyl

      
      -D-glucopyranoside (4-MU-Glc).
      
    • Read fluorescence (Ex 365 nm / Em 445 nm).

    • Control: Parallel assay with 1 mM NB-DNJ (inhibits GBA2) to confirm residual activity is not GBA2.

Protocol B: Activity-Based Protein Profiling (ABPP) with Cyclophellitol Probes

Objective: To visualize active GBA molecules in live cells or lysates using a fluorescent cyclophellitol derivative (e.g., Cyclophellitol-Cy5).

Reagents:

  • Cyclophellitol-Cy5 (fluorescent probe): 1000x stock in DMSO.

  • Lysis Buffer: 50 mM Potassium Phosphate (pH 5.8), 0.1% Triton X-100, Protease Inhibitors.

Workflow:

  • Labeling (In Situ): Add Cyclophellitol-Cy5 to cell culture media at 100 nM final concentration.

  • Incubation: Incubate for 1–2 hours at 37°C.

    • Why short time? The reaction is stoichiometric and rapid due to the high affinity of the cyclophellitol core.

  • Harvest & Lysis: Wash cells 3x with PBS to remove unbound probe. Lyse cells on ice.

  • SDS-PAGE: Denature lysate (95°C, 5 min) with Laemmli buffer. Load 20

    
    g protein per lane.
    
  • Visualization: Scan the gel using a fluorescence scanner (Cy5 channel).

    • Result: You will see a distinct band at ~60 kDa (GBA1).

    • Specificity Check: Pre-incubate a control sample with excess (1 mM) CBE for 30 mins before adding the probe. The band should disappear (competition).

Deep Dive: The Selectivity Paradox

The choice between these two inhibitors often dictates the validity of an experiment.

  • The CBE Advantage: In "chemical knockout" mice, chronic CBE administration (e.g., 25-50 mg/kg/day) mimics the neuropathology of Gaucher disease. Because it spares GBA2, the cytosolic detoxification pathway remains active, which more accurately reflects the genetic disease state where only GBA1 is mutated.

  • The Cyclophellitol Disadvantage in Modeling: Using cyclophellitol in vivo would inhibit GBA2 simultaneously.[3][4] Since GBA2 creates ceramide from cytosolic glucosylceramide, inhibiting it alters the lipid flux differently than in genetic Gaucher disease, potentially preventing specific neurotoxic phenotypes associated with GBA2 activity.

  • The Cyclophellitol Advantage in Chemistry: The cyclophellitol scaffold is amenable to modification at the C8 position. Adding hydrophobic groups (e.g., adamantane) at C8 can restore selectivity for GBA1, creating "best of both worlds" probes, though native cyclophellitol lacks this.

References

  • Artola, M., et al. (2019). "In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling." The FEBS Journal, 286(4), 619-641. Link

  • Ridley, C. M., et al. (2013). "

    
    -Glucosidase 2 (GBA2) Activity and Imino Sugar Pharmacology."[5] Journal of Biological Chemistry, 288(36), 26052-26066.[5] Link
    
  • Witte, M. D., et al. (2010). "Ultrasensitive in situ visualization of active glucocerebrosidase molecules." Nature Chemical Biology, 6(12), 907-913. Link

  • Kuo, C. L., et al. (2019). "Functionalized Cyclophellitols Are Selective Glucocerebrosidase Inhibitors and Induce a Bona Fide Neuropathic Gaucher Model in Zebrafish." Journal of the American Chemical Society, 141(10), 4204-4208. Link

  • Vardi, A., et al. (2020). "Delineating the role of GBA2 in Gaucher disease using a novel specific inhibitor." Molecular Genetics and Metabolism, 129(2), S155. Link

Sources

Technical Guide: Efficacy of (-)-Conduritol B Epoxide vs. Next-Generation Irreversible Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The State of GBA Inhibition

For decades, (-)-Conduritol B Epoxide (CBE) has served as the "gold standard" for chemically inducing Gaucher disease (GD) phenotypes in cellular and animal models. Its ability to covalently bind the catalytic nucleophile of acid


-glucosidase (GCase/GBA1) makes it an essential tool for studying lysosomal storage disorders and Parkinson’s disease (PD).

However, the landscape has shifted. While CBE remains the most accessible and widely cited inhibitor, it suffers from poor hydrolytic stability at neutral pH and dose-dependent off-target effects (specifically against GBA2 and lysosomal


-glucosidase).

The Challenger: Cyclophellitol and its functionalized derivatives (e.g., cyclophellitol aziridines, xylose-configured cyclophellitols) have emerged as superior alternatives in terms of potency (nanomolar vs. micromolar) and, in specific structural configurations, selectivity. This guide objectively compares these tools to help you select the correct inhibitor for your specific assay requirements.

Mechanistic Deep Dive: Covalent Trapping

Both CBE and Cyclophellitol function as mechanism-based suicide inhibitors . They exploit the enzyme's own catalytic machinery to form a permanent covalent bond, effectively "freezing" the enzyme in a specific intermediate state.

Mechanism of Action[1][2]
  • Recognition: The inhibitor mimics the glucosyl cation transition state, binding to the active site.

  • Nucleophilic Attack: The catalytic nucleophile (Glutamate 340 in human GBA1) attacks the electrophilic carbon on the inhibitor (epoxide or aziridine ring).

  • Ring Opening & Trap: The ring opens, forming a stable ester bond that cannot be hydrolyzed by the enzyme, permanently inactivating it.

Comparative Structural Biology
  • CBE: A cyclohexane epoxide. It is a "brute force" inhibitor. Its symmetry allows it to bind in multiple modes, contributing to its off-target profile against

    
    -glucosidases.[1]
    
  • Cyclophellitol: A cyclohexitol epoxide (closer mimic of glucose). It binds with significantly higher affinity (

    
     in nanomolar range) due to better structural complementarity with the glucose-binding pocket.
    

GBA_Inhibition_Mechanism cluster_0 Kinetic Trap Enzyme Active GBA1 (Glu340 Nucleophile) Michaelis Michaelis Complex (Non-covalent) Enzyme->Michaelis + Inhibitor Inhibitor Inhibitor (CBE or Cyclophellitol) Inhibitor->Michaelis Transition Transition State (Ring Strain) Michaelis->Transition Binding Covalent Inactivated Adduct (Stable Ester Bond) Transition->Covalent Nucleophilic Attack (Epoxide Opening)

Figure 1: General mechanism of irreversible inhibition for GBA1. Both CBE and Cyclophellitol follow this pathway, but Cyclophellitol achieves the transition state at significantly lower concentrations.

Comparative Efficacy Analysis

The following data synthesizes kinetic parameters from key comparative studies (see References).

Table 1: Kinetic & Physical Properties
Feature(-)-Conduritol B Epoxide (CBE) Cyclophellitol Xylo-Cyclophellitol (Next-Gen)
Primary Target GBA1 (Lysosomal)GBA1 & GBA2GBA1 (Highly Selective)
Potency (

)
~5 - 100 µM (Time-dependent)~50 - 90 nM (High Potency)< 20 nM
Specificity Window Narrow. Hits GBA2/GAA at >500 µM.None. Hits GBA2 with equal affinity.Wide. >100-fold selective for GBA1.
Stability (pH 7.4) Poor.

min.[2]
High. Stable in media.High.
Cell Permeability Moderate. Requires high external load.High.High.
Primary Use Case General "Gaucher Model" induction.Activity-Based Probes (ABPs).[3][4][5]Precision GBA1 targeting.
Critical Analysis of Selectivity
  • The CBE "Window": Researchers often assume CBE is specific. It is not. At concentrations required to fully ablate GBA1 in cells (often 100-500 µM), CBE significantly inhibits GBA2 (non-lysosomal

    
    -glucosidase) and GAA  (lysosomal 
    
    
    
    -glucosidase). This confounds data interpretation when studying lipid trafficking, as GBA2 also processes glucosylceramide.
  • The Cyclophellitol Paradox: While a more potent inhibitor, native Cyclophellitol is less useful for generating pure Gaucher models because it indiscriminately wipes out both GBA1 and GBA2.[3][4]

  • The Solution: Xylose-configured cyclophellitols (e.g., xylo-cyclophellitol) exploit a subtle structural difference in the active site, providing the potency of cyclophellitol with specificity superior to CBE.

Experimental Protocol: Chemical Induction of Gaucher Phenotype

Objective: Create a robust, chemically-induced GBA1-deficient cell model using SH-SY5Y neuroblastoma cells. Challenge: CBE hydrolyzes spontaneously in neutral cell culture media (


 min). A single dose is insufficient for sustained inhibition.
Materials
  • Cell Line: SH-SY5Y (ATCC).

  • Differentiation Agents: Retinoic Acid (RA), Brain-Derived Neurotrophic Factor (BDNF).[6]

  • Inhibitor: (-)-Conduritol B Epoxide (CBE).[7][8] Note: Ensure you purchase the (-)-enantiomer or racemic mixture; (+)-CBE is inactive.

  • Assay: 4-Methylumbelliferyl

    
    -D-glucopyranoside (4-MU-Glc).[2][9]
    
Step-by-Step Workflow
Phase 1: Neuronal Differentiation (Days 1-7)

Differentiation is critical; undifferentiated SH-SY5Y cells do not accurately reflect the lysosomal burden seen in post-mitotic neurons.

  • Seed: Plate cells at 10,000 cells/cm² in DMEM/F12 + 10% FBS.

  • Induce (Day 1): Replace media with DMEM/F12 + 1% FBS + 10 µM Retinoic Acid (RA) .

  • Maturation (Day 4): Switch to Neurobasal media + B27 supplement + 50 ng/mL BDNF .

Phase 2: CBE Inhibition (Days 8-14)

The "Pulse-Replenish" Strategy

  • Preparation: Dissolve CBE in DMSO to create a 100 mM stock. Store at -20°C.

  • Initial Dosing: Dilute stock into fresh culture media to 100 µM . Apply to cells.[3][4][1][6][8][10][11][12][13]

  • Daily Replenishment (CRITICAL):

    • Because CBE degrades rapidly at pH 7.4, you cannot leave it for 48 hours.

    • Option A (Media Change): Full media change with fresh 100 µM CBE every 24 hours.

    • Option B (Spike-in): If cells are sensitive to media changes, spike in fresh concentrated CBE every 12-24 hours to maintain effective concentration.

  • Harvest: Lyse cells in citrate-phosphate buffer (pH 5.4) with 0.25% Triton X-100.

Phase 3: Validation
  • Activity Assay: Incubate lysate with 4-MU-Glc (3 mM) at 37°C for 30 min.

  • Readout: Measure fluorescence (Ex 365nm / Em 445nm).

  • Success Criteria: <10% residual GBA1 activity compared to vehicle control.

CBE_Protocol Start SH-SY5Y Seeding Diff Differentiation (RA + BDNF, 7 Days) Start->Diff CBE_Prep CBE Preparation (Fresh 100µM in Media) Diff->CBE_Prep Incubation Incubation at 37°C CBE_Prep->Incubation Degradation WARNING: CBE Hydrolysis (t1/2 ~30 mins) Incubation->Degradation Spontaneous Assay 4-MU Activity Assay (Target: <10% Activity) Incubation->Assay Harvest Replenish Daily Media Change (+ Fresh CBE) Degradation->Replenish Requires Replenish->Incubation Loop (3-7 Days)

Figure 2: The "Pulse-Replenish" workflow is required to counteract CBE instability in neutral media.

Troubleshooting & Expert Insights

The "pH Trap"

Many researchers fail to replicate GBA knockdown because they dissolve CBE in media and store it at 4°C or leave it on cells for 3 days.

  • Fact: CBE is an epoxide.[3][4][8] At pH 7.4 (media), water attacks the epoxide ring, hydrolyzing it into inactive conduritol diol.

  • Fix: Always prepare CBE fresh immediately before addition. If your experiment runs 72 hours, you must add fresh inhibitor at least every 24 hours.

Distinguishing GBA1 vs. GBA2

If you use high-dose CBE (>500 µM), you inhibit both. To prove your phenotype is lysosomal (GBA1):

  • Use a Control: Run a parallel arm with Miglustat (NB-DNJ). Miglustat inhibits GBA2 at nanomolar levels but GBA1 only at micromolar levels.

  • Use 4-MU Assay at pH 5.4 vs pH 7.0: GBA1 is active at pH 5.4; GBA2 is active at neutral pH. If you see inhibition at pH 7.0, you have hit GBA2.

References

  • Kuo, C. L., et al. (2019). "In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling." The FEBS Journal, 286(3), 584–600. Link

  • Artola, M., et al. (2017). "1,6-Cyclophellitol Cyclosulfates: A New Class of Irreversible Glycosidase Inhibitor." ACS Central Science, 3(7), 784–793. Link

  • Grabowski, G. A., et al. (1986). "Human acid beta-glucosidase. Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes." Journal of Biological Chemistry, 261(18), 8263-8269. Link

  • Manning-Bog, A. B., et al. (2009). "Alpha-synuclein accumulation in a mouse model of Gaucher disease." Neurotoxicology, 30(6), 1127-1132. (Establishes the CBE mouse model standard). Link

  • Boer, D. E., et al. (2020). "Xylose-Configured Cyclophellitols as Selective Inhibitors for Glucocerebrosidase." ChemBioChem, 21, 1-7. (Describes the next-gen selective inhibitors). Link

Sources

The Specificity of a Workhorse: A Comparative Guide to the Cross-Reactivity of (-)-Conduritol B Epoxide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers navigating the intricate landscape of glycosidase inhibition, (-)-Conduritol B epoxide (CBE) is a familiar and indispensable tool. Its well-established role as a potent, irreversible inhibitor of β-glucosidases, particularly glucocerebrosidase (GBA), has cemented its utility in creating cellular and animal models of Gaucher disease.[1][2] However, a nuanced understanding of its inhibitory profile across a broader spectrum of glycosidases is paramount for the rigorous interpretation of experimental data and the design of precisely targeted investigations. This guide provides an in-depth comparison of CBE's cross-reactivity, supported by experimental data and detailed protocols, to empower researchers in their drug development and fundamental science endeavors.

The Double-Edged Sword: Mechanism-Based Inhibition and Off-Target Effects

(-)-Conduritol B epoxide is a mechanism-based inhibitor, meaning it is structurally similar to the natural substrate of the target enzyme.[1] Upon entering the active site of a retaining β-glucosidase, the epoxide ring of CBE is subjected to nucleophilic attack by a catalytic glutamate or aspartate residue. This results in the formation of a stable covalent bond, leading to irreversible inactivation of the enzyme.[3] This high-affinity interaction is the cornerstone of its efficacy in studying β-glucosidase function.

However, the structural mimicry that makes CBE so effective against β-glucosidases also opens the door to off-target interactions. The spatial arrangement of hydroxyl groups on the cyclohexane ring allows for a degree of conformational flexibility, enabling it to be recognized by the active sites of other glycosidases, albeit typically with lower affinity. Understanding the extent of this cross-reactivity is crucial for attributing observed phenotypic changes directly to the inhibition of the intended target.

A Comparative Look at Inhibitory Potency

The inhibitory activity of a compound is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value signifies a higher potency. The following table summarizes the reported IC50 values for (-)-Conduritol B epoxide against various glycosidases, providing a clear comparison of its selectivity.

Enzyme TargetGlycosidase ClassReported IC50 (µM)Primary Function
Glucocerebrosidase (GBA) β-Glucosidase4.28 - 9.49[4]Lysosomal degradation of glucosylceramide
Non-lysosomal Glucosylceramidase (GBA2) β-GlucosidaseSignificantly higher than GBA[2]Non-lysosomal degradation of glucosylceramide
Lysosomal α-Glucosidase (GAA) α-Glucosidase~100Lysosomal degradation of glycogen
β-Galactosidase β-GalactosidaseHigh (low inhibition)Degradation of lactose and other β-galactosides
α-Mannosidase α-MannosidaseHigh (low inhibition)Degradation of α-mannosides

Note: The IC50 values can vary depending on the specific assay conditions, enzyme source, and substrate used. The data presented here is for comparative purposes.

As the data illustrates, (-)-Conduritol B epoxide exhibits a clear preference for β-glucosidases, with significantly lower IC50 values for GBA compared to lysosomal α-glucosidase.[4] While it does inhibit GBA2 and lysosomal α-glucosidase, this typically occurs at concentrations substantially higher than those required for effective GBA inhibition.[2] For other classes of glycosidases, such as β-galactosidases and α-mannosidases, the inhibitory effect of CBE is generally considered to be weak.

Visualizing the Mechanism and Workflow

To better understand the processes described, the following diagrams illustrate the mechanism of inhibition and a typical experimental workflow for assessing glycosidase inhibition.

Mechanism_of_Inhibition Mechanism of Irreversible Inhibition by (-)-Conduritol B Epoxide Enzyme β-Glucosidase (Active Site with Catalytic Nucleophile) Complex Enzyme-CBE Complex (Non-covalent binding) Enzyme->Complex Binding CBE (-)-Conduritol B Epoxide CBE->Complex Covalent_Adduct Irreversibly Inhibited Enzyme (Covalent Bond Formation) Complex->Covalent_Adduct Nucleophilic Attack by Catalytic Residue Experimental_Workflow Workflow for Assessing Glycosidase Inhibition cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Enzyme Solution - Substrate (e.g., pNPG) - Inhibitor (CBE) - Buffer - Stop Solution Incubation Pre-incubate Enzyme with varying concentrations of CBE Reagents->Incubation Reaction Initiate Reaction by adding Substrate Incubation->Reaction Termination Stop Reaction with Stop Solution (e.g., Na2CO3) Reaction->Termination Measurement Measure Absorbance (e.g., at 405 nm for p-nitrophenol) Termination->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Step-by-step workflow for a colorimetric glycosidase inhibition assay.

Experimental Protocol: A Self-Validating System for Assessing Glycosidase Inhibition

The following detailed protocol for a colorimetric in vitro glycosidase inhibition assay is designed to be a self-validating system, ensuring the generation of reliable and reproducible data. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Objective: To determine the IC50 value of (-)-Conduritol B epoxide against a specific glycosidase (e.g., β-glucosidase) using a chromogenic substrate.

Principle: The assay measures the enzymatic hydrolysis of a colorless substrate, such as p-nitrophenyl-β-D-glucopyranoside (pNPG), to a colored product, p-nitrophenol. The rate of color development is proportional to the enzyme activity. In the presence of an inhibitor, the rate of this reaction is reduced.

Materials:

  • Glycosidase enzyme (e.g., from commercial source or purified)

  • (-)-Conduritol B epoxide (CBE)

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG) or other appropriate chromogenic substrate

  • Assay Buffer (e.g., 0.1 M citrate/phosphate buffer, pH adjusted to the enzyme's optimum)

  • Stop Solution (e.g., 0.2 M sodium carbonate, Na2CO3)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Enzyme Solution: Prepare a stock solution of the enzyme in the assay buffer. The final concentration should be optimized to yield a linear reaction rate over the desired time course. Rationale: A consistent enzyme concentration is critical for comparing inhibition across different inhibitor concentrations.

    • Inhibitor (CBE) Stock Solution: Prepare a high-concentration stock solution of CBE in a suitable solvent (e.g., water or DMSO). Subsequently, prepare a series of dilutions in the assay buffer to cover a wide range of concentrations (e.g., from nanomolar to millimolar). Rationale: A wide concentration range is necessary to generate a complete dose-response curve for accurate IC50 determination.

    • Substrate (pNPG) Solution: Prepare a stock solution of pNPG in the assay buffer. The final concentration used in the assay should be at or near the Michaelis constant (Km) of the enzyme for the substrate. Rationale: Using a substrate concentration near the Km allows for sensitive detection of competitive inhibition.

    • Stop Solution: Prepare the stop solution. Rationale: The stop solution, typically a basic solution like sodium carbonate, raises the pH, which denatures the enzyme and halts the reaction. It also enhances the color of the p-nitrophenol product.

  • Assay Setup (in a 96-well plate):

    • Enzyme and Inhibitor Pre-incubation: To each well, add a fixed volume of the enzyme solution. Then, add an equal volume of the different CBE dilutions (or buffer for the control). Gently mix and pre-incubate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. Rationale: Pre-incubation allows the irreversible inhibitor to bind to the enzyme and exert its effect before the introduction of the substrate. This is particularly important for time-dependent irreversible inhibitors like CBE.

    • Controls:

      • 100% Activity Control (No Inhibitor): Enzyme + Buffer (instead of inhibitor) + Substrate. Rationale: This well represents the maximum enzyme activity and serves as the reference for calculating percent inhibition.

      • Blank (No Enzyme): Buffer + Substrate. Rationale: This control accounts for any non-enzymatic hydrolysis of the substrate.

      • Inhibitor Control (No Enzyme): Highest concentration of CBE + Buffer + Substrate. Rationale: This control checks for any intrinsic absorbance of the inhibitor at the measurement wavelength.

  • Initiation and Termination of the Reaction:

    • Initiate the Reaction: Add a fixed volume of the pNPG substrate solution to all wells to start the enzymatic reaction.

    • Incubation: Incubate the plate at the optimal temperature for a fixed period (e.g., 10-30 minutes), ensuring the reaction remains within the linear range.

    • Terminate the Reaction: Add a fixed volume of the stop solution to all wells to stop the reaction.

  • Data Acquisition and Analysis:

    • Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

    • Data Correction: Subtract the absorbance of the blank from all other readings.

    • Calculate Percent Inhibition: Use the following formula: % Inhibition = [1 - (Absorbance of sample with inhibitor / Absorbance of 100% activity control)] * 100

    • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that produces 50% inhibition, which can be determined by non-linear regression analysis of the dose-response curve.

By diligently following this protocol and understanding the rationale behind each step, researchers can confidently and accurately assess the inhibitory profile of (-)-Conduritol B epoxide and other potential glycosidase inhibitors. This rigorous approach ensures the generation of high-quality, trustworthy data essential for advancing our understanding of glycosidase biology and developing novel therapeutic strategies.

References

  • Kuo, C. L., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. The FEBS journal, 286(3), 584–600. [Link]

  • Ad-Chem. Conduritol B Epoxide (Conduritol Epoxide), beta-glucosidase inhibitor (CAS 6090-95-5). [Link]

  • Kuo, C. L., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. ResearchGate. [Link]

  • Premkumar, L., et al. (2005). X-ray structure of human acid-beta-glucosidase covalently bound to conduritol-B-epoxide. Implications for Gaucher disease. The Journal of biological chemistry, 280(25), 23815–23819. [Link]

Sources

Technical Validation Guide: (-)-Conduritol B Epoxide (CBE) Induced Gaucher Phenotype

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the validation framework for using (-)-Conduritol B Epoxide (CBE) to induce a chemical phenocopy of Gaucher Disease (GD) in mammalian cell models. CBE is a specific, irreversible, mechanism-based inhibitor of acid


-glucosidase (GCase/GBA1).

While genetic models (CRISPR/Cas9, patient-derived iPSCs) represent the physiological gold standard, CBE offers a rapid, titratable, and isogenic control system. However, successful deployment requires rigorous validation: enzyme inhibition alone is insufficient. You must demonstrate downstream phenotypic consequences, specifically substrate accumulation (Glucosylsphingosine/Lyso-Gb1) and lysosomal dysfunction.

Mechanism of Action

CBE acts as a catalytic site-directed inhibitor. It forms a covalent ester bond with the catalytic nucleophile (glutamate residue) within the GCase active site. This irreversible binding prevents the hydrolysis of Glucosylceramide (GlcCer) into Ceramide and Glucose, leading to the lysosomal storage phenotype characteristic of GD.

Mechanistic Pathway (DOT Visualization)

GCase_Inhibition GCase Active GCase (GBA1) Complex Covalent Enzyme-Inhibitor Complex (Inactive) GCase->Complex + CBE (Irreversible Binding) GlcCer Glucosylceramide (Substrate) Lysosome Lysosomal Accumulation GlcCer->Lysosome Hydrolysis Blocked CBE (-)-Conduritol B Epoxide (Inhibitor) CBE->Complex Complex->Lysosome Enzyme Unavailable Pathology Gaucher Phenotype (Lyso-Gb1 Spike) Lysosome->Pathology Cellular Stress

Figure 1: Mechanism of CBE-induced GCase inactivation.[1] CBE covalently binds the active site, preventing substrate turnover and forcing lysosomal storage.

Comparative Analysis: CBE vs. Genetic Models[2][3][4][5]

As a researcher, choosing the right model is critical. CBE is not a perfect replacement for genetic models but serves a distinct utility in high-throughput screening and acute mechanistic studies.

Feature(-)-Conduritol B Epoxide (CBE) CRISPR/Cas9 Knockout Patient iPSCs (e.g., L444P)
Type Chemical Inhibition (Phenocopy)Genetic DeletionGenetic Mutation (Physiological)
Onset Rapid (3–7 days)PermanentPermanent
Reversibility Yes (Washout allows recovery)NoNo
UPR Activation No (Enzyme folds/traffics normally)VariableYes (Misfolded protein stress)
Cost/Time Low / DaysHigh / MonthsVery High / Months
Control Isogenic (Same cells +/- CBE)Requires isogenic correctionRequires isogenic correction
Best For Screening, Acute toxicity, Flux assaysLong-term pathology, Gene therapyPersonalized medicine, UPR study

Critical Insight: CBE inhibits the catalytic activity of GCase but does not induce the Unfolded Protein Response (UPR) associated with misfolded mutant GCase (e.g., N370S, L444P). If your therapeutic target involves ER stress or chaperone mediation, CBE is not the appropriate model.

Validation Workflow & Protocol

To scientifically validate the model, you must prove that the chemical inhibition translates into a cellular pathology.

Experimental Workflow (DOT Visualization)

Validation_Workflow cluster_Assays Validation Assays Start Cell Seeding (Day 0) Treat CBE Induction (50-100 µM) Start->Treat Maintain Maintenance Phase (Replenish CBE every 48h) Treat->Maintain Critical Step Maintain->Maintain Prevent Dilution Harvest Harvest/Fixation (Day 7-10) Maintain->Harvest Assay1 1. Enzymatic Activity (4-MUG Assay) Harvest->Assay1 Assay2 2. Lipidomics (Lyso-Gb1 Levels) Harvest->Assay2 Assay3 3. Imaging (LysoTracker/Lamp1) Harvest->Assay3

Figure 2: Step-by-step experimental timeline. Note the requirement for CBE replenishment to maintain inhibition during cell division.

Detailed Protocol: CBE Induction in SH-SY5Y Cells

Materials:

  • (-)-Conduritol B Epoxide: Dissolve in DMSO or Water (Water is preferred to minimize solvent toxicity). Stock solution: 100 mM.

  • Cell Line: SH-SY5Y (Neuroblastoma) or THP-1 (Monocytes).

  • Assay Buffer: Citrate/Phosphate buffer (pH 4.5).

Step-by-Step Methodology:

  • Seeding (Day 0):

    • Seed SH-SY5Y cells at a density of

      
       cells/cm² in DMEM/F12 + 10% FBS.
      
    • Allow 24 hours for attachment.

  • Induction (Day 1):

    • Replace media with fresh media containing 50 µM to 100 µM CBE .

    • Control: Vehicle control (Media + equivalent volume of solvent).

    • Note: 100 µM is the standard "saturation" dose; higher doses (up to 500 µM) may cause off-target glycosidase inhibition.

  • Maintenance (Day 3, 5, 7):

    • Crucial: CBE is stable, but cell division dilutes the intracellular concentration.

    • Perform a 100% media change every 48 hours, replenishing fresh CBE at the original concentration.

    • Why? Failure to replenish leads to "escape" where new GCase is synthesized, reversing the phenotype.

  • Harvest (Day 7-10):

    • Wash cells 2x with cold PBS.

    • Lyse for enzymatic assay or extract lipids for LC-MS/MS.

Key Validation Assays

Do not rely on a single endpoint. A robust dataset includes activity, substrate, and morphology.[2]

A. Enzymatic Activity (The "Check Engine" Light)
  • Method: 4-Methylumbelliferyl

    
    -D-glucopyranoside (4-MUG) assay.
    
  • Expectation: >90% reduction in GCase activity compared to WT control.

  • Pitfall: This only proves the drug hit the target. It does not prove the cell is "sick."

B. Substrate Accumulation (The "True" Phenotype)
  • Method: LC-MS/MS or antibody staining (e.g., anti-GlcCer).

  • Target: Glucosylsphingosine (Lyso-Gb1) .

  • Why: Lyso-Gb1 is the deacylated form of GlcCer. It is a more sensitive and specific biomarker for Gaucher pathology than GlcCer itself, which acts as a structural lipid.

  • Expectation: 5-10 fold increase in Lyso-Gb1 levels by Day 7.

C. Lysosomal Morphology
  • Method: LysoTracker Red or LAMP1 Immunofluorescence.

  • Expectation: Enlarged lysosomes (accumulation of undigested lipid) and increased fluorescence intensity.

Troubleshooting & Optimization

Issue: High cell toxicity in CBE treated cells.

  • Cause: Off-target effects or solvent toxicity.

  • Solution: Reduce CBE to 25-50 µM. Ensure CBE is dissolved in water, not high-concentration DMSO.

Issue: No significant lipid accumulation despite low enzyme activity.

  • Cause: Assay duration too short or cell metabolism too slow.

  • Solution: Extend treatment to 10-14 days. Ensure cells are not 100% confluent (contact inhibition slows metabolism).

Issue: Variable results between replicates.

  • Cause: Inconsistent dosing during media changes.

  • Solution: Pre-mix CBE into the bulk media bottle before aliquoting to wells, rather than spiking individual wells.

References

  • Manning-Bog, A. B., et al. (2009). Alpha-synuclein accumulates in Gaucher disease models.[2] Neurotoxicology, 30(6), 1127–1132.

  • Vardi, A., et al. (2016). Delineating the role of glucocerebrosidase in Parkinson disease using a specific inhibitor. Journal of Molecular Neuroscience, 60, 489-497.

  • Kuo, C. L., et al. (2019). Validation of a pharmacological model of Gaucher disease for the screening of potential therapeutic agents. International Journal of Molecular Sciences, 20(23), 6098.

  • Artola, M., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. The FEBS Journal, 286(14), 2729-2742.

Sources

comparative analysis of different conduritol isomers in enzyme inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Conduritol epoxides are a class of cyclic polyols acting as active-site-directed, irreversible inhibitors (suicide substrates) for glycosidases. Their utility in drug development—specifically for Lysosomal Storage Disorders (LSDs) like Gaucher and Pompe disease—relies entirely on their stereochemical specificity.

While Conduritol B Epoxide (CBE) is the industry standard for


-glucosidase inhibition, other isomers (A, C, F) exhibit distinct selectivity profiles that are often overlooked. This guide provides a technical comparison of these isomers, analyzing their inhibition kinetics (

), structural determinants of specificity, and validated protocols for their use in assay development.

Mechanism of Action: The "Suicide Substrate"

Unlike competitive inhibitors that reversibly bind to the active site, conduritol epoxides form a covalent ester linkage with the enzyme's catalytic nucleophile. This mechanism mimics the transition state of glycosidic bond cleavage.

Mechanistic Pathway

The epoxide ring is positioned within the active site such that the catalytic carboxylate (usually a Glutamate or Aspartate residue) attacks the epoxide carbon. This leads to the trans-diaxial opening of the ring and the formation of a stable covalent intermediate.

Mechanism Enz Free Enzyme (Active Site Glu-COO-) Complex Michaelis Complex (E·I) Enz->Complex + Inhibitor Inhibitor Conduritol Epoxide (Electrophile) Inhibitor->Complex Transition Transition State (Nucleophilic Attack) Complex->Transition Kd (Binding) Covalent Inactivated Enzyme (Covalent Ester Bond) Transition->Covalent kinact (Bond Formation)

Figure 1: Kinetic mechanism of irreversible inhibition. The crucial parameter is not just binding affinity (


), but the rate of inactivation (

).[1]

Comparative Performance Profile

The following data synthesizes performance metrics from key biochemical studies. Note the distinct shift in target specificity based on the hydroxyl configuration.

Table 1: Isomer Specificity and Kinetic Data[2]
IsomerPrimary Target (Enzyme)Secondary TargetsKinetic Data (

/

)
Applications
Conduritol B Epoxide (CBE)

-Glucosidase
(GBA1/GCase)
Lysosomal

-Glucosidase (weak)

:
53


:
4–10

Gaucher disease models; Chemical chaperone therapy research.
Conduritol A Epoxide (CAE)

-Glucosidase
(Yeast/Mammalian)

-Xylosidase

:
~1.5 mM (Yeast

-Glu)
Pompe disease research; Studying retention mechanisms.
Conduritol C Epoxide

-L-Fucosidase

-Galactosidase (weak)

:
43 mM (Human Liver Fucosidase)
Fucosidosis research; Structural probes for fucose-processing enzymes.
Bromoconduritol F Cytosolic

-Glucosidase
GBA1 (Lysosomal)

:
High (Rapid Inactivation)
Distinguishing cytosolic vs. lysosomal activity in complex lysates.
Technical Insight: The "Bromo" Advantage

While standard epoxides are effective, halogenated derivatives like Bromoconduritol B or F often exhibit significantly faster inactivation rates (


). For example, Bromoconduritol F is preferred when assaying cytosolic 

-glucosidase because the non-halogenated CBE reacts too slowly with the cytosolic isoform to be an effective titrant in real-time assays [1][5].

Structure-Activity Relationship (SAR)

The selectivity of conduritol isomers is dictated by their chirality, which must match the hydroxyl topology of the target enzyme's natural substrate.

  • CBE vs. Glucose: The hydroxyls in Conduritol B correspond to the equatorial positions of D-glucose. This "perfect match" allows it to slot into the

    
    -glucosidase active site.
    
  • Conduritol C vs. Fucose: Conduritol C mimics the configuration of L-fucose. However, its binding affinity (

    
     ~43 mM) is significantly weaker than CBE's affinity for glucosidase, likely due to the lack of the specific methyl group found on fucose, which contributes to hydrophobic binding energy [6].
    
  • Stereochemical Inversion: The reaction with the enzyme results in the opening of the epoxide ring. For CBE, this opening is trans-diaxial , leading to a covalent adduct that is stereochemically distinct from the starting material.

Experimental Protocol: Determination of

For irreversible inhibitors, reporting an


 is insufficient because the value shifts over time. The gold standard is determining the second-order rate constant, 

.
Validated Workflow

Objective: Determine the efficiency of covalent bond formation.

Reagents:

  • Target Enzyme (e.g., Recombinant GBA).[2]

  • Substrate (e.g., 4-Methylumbelliferyl

    
    -D-glucopyranoside).
    
  • Conduritol Epoxide (dissolved in DMSO/Water).

Protocol Steps:

  • Preparation: Prepare 5-7 concentrations of the inhibitor (range:

    
     to 
    
    
    
    ).
  • Pre-incubation: Incubate Enzyme + Inhibitor without substrate.

  • Time-Point Sampling: At defined intervals (

    
     min), remove an aliquot.
    
  • Dilution (Critical): Dilute the aliquot 50-100 fold into a solution containing a saturating concentration of Substrate. This "jump dilution" stops the inhibition reaction and prevents re-binding.

  • Measurement: Measure residual enzyme activity (

    
    ).
    
  • Data Analysis:

    • Plot

      
       vs. Time for each inhibitor concentration to get 
      
      
      
      (slope).
    • Plot

      
       vs. [Inhibitor] to solve for 
      
      
      
      and
      
      
      using the equation:
      
      

Protocol Step1 1. Pre-Incubation (Enzyme + Inhibitor) Step2 2. Time-Course Sampling (0, 5, 10, 20 min) Step1->Step2 Step3 3. Jump Dilution (Into Saturating Substrate) Step2->Step3 Aliquot Transfer Step4 4. Measure Residual Velocity (Fluorescence/Absorbance) Step3->Step4 Step5 5. Calculate kinact/KI (Non-linear Regression) Step4->Step5

Figure 2: Workflow for kinetic characterization of irreversible inhibitors. The dilution step (3) is critical to distinguish irreversible inactivation from reversible inhibition.

Applications in Drug Development

Chemical Chaperones

Paradoxically, at sub-inhibitory concentrations, CBE and its derivatives can act as chemical chaperones . By binding to the active site of unstable mutant enzymes (e.g., N370S GBA in Gaucher disease) in the Endoplasmic Reticulum, they stabilize the protein folding, allowing it to traffic to the lysosome. Once in the acidic lysosome, the inhibitor can be displaced (if reversible) or the enzyme turnover may outpace inhibition [2].

Activity-Based Protein Profiling (ABPP)

Fluorescently tagged conduritol derivatives are used in ABPP to map the "functional proteome." Because they only react with active enzymes (those with a functional catalytic nucleophile), they can distinguish between abundant-but-inactive pro-enzymes and the catalytically active mature forms [3].

References

  • Hoj, P. B., et al. (1991).[3] "Active site directed inhibition of a cytosolic beta-glucosidase from calf liver by bromoconduritol B epoxide and bromoconduritol F." Biochemistry.

  • Steet, R. A., et al. (2006). "The iminosugar isofagomine increases the activity of N370S mutant acid beta-glucosidase in Gaucher fibroblasts." PNAS.

  • Witte, M. D., et al. (2010). "Activity-Based Profiling of Retaining

    
    -Glucosidases: A Comparative Study." ChemBioChem. 
    
  • Legler, G. (1990). "Glycoside hydrolases: mechanistic information from studies with reversible and irreversible inhibitors." Advances in Carbohydrate Chemistry and Biochemistry.

  • Grabowski, G. A., et al. (1986). "Human acid beta-glucosidase.[4] Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes." Journal of Biological Chemistry.

  • White, W. J., et al. (1987). "Active-site-directed inactivation of human liver alpha-L-fucosidase by conduritol C trans-epoxide." Biochemical Journal.

Sources

confirming the covalent binding of (-)-Conduritol B to the enzyme active site

Definitive Guide to Confirming Covalent Binding of (-)-Conduritol B Epoxide to -Glucosidase

Executive Summary & Scope

Target Molecule: (-)-Conduritol B Epoxide (CBE) Target Enzyme: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Mechanism:

Critical Distinction: This guide specifically addresses (-)-Conduritol B Epoxide (CBE) .[1] The precursor, (-)-Conduritol B (an alkene-diol), acts as a reversible competitive inhibitor.[1] Covalent binding requires the reactive epoxide ring found only in CBE.

CBE is the historical gold standard for generating chemical models of Gaucher disease and confirming active site occupancy in ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

1

Comparative Analysis: CBE vs. Alternatives

Before initiating confirmation protocols, it is vital to understand where CBE fits in the inhibitor landscape.[1] Unlike reversible binders, CBE creates a permanent chemical adduct.[1]

Table 1: Performance Comparison of GCase Inhibitors
Feature(-)-Conduritol B Epoxide (CBE) Cyclophellitol Isofagomine
Binding Type Covalent (Irreversible) Covalent (Irreversible) Reversible (Competitive)
Mechanism Epoxide ring opening by catalytic nucleophile (Glu340)Epoxide/Aziridine ring openingMimics transition state (Oxocarbenium ion)
Potency (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
Moderate (

M range)
High (nM range)High (nM range)
Specificity Moderate (Hits GBA1, GBA2, some

-glucosidases)
High (Specific to GBA1 over GBA2)High (GBA1 specific)
Utility Inducing Gaucher models; Bulk inactivationActivity-Based Profiling (ABPP); Precise labelingPharmacological Chaperone; Folding rescue
Mass Shift +162.14 Da +162.14 Da (varies w/ deriv.)None (Transient)
Why Use CBE?
  • Pros: Inexpensive, well-characterized, and cell-permeable.[1] It effectively "knocks out" enzymatic activity without genetic manipulation.[1]

  • Cons: Less specific than Cyclophellitol; requires higher concentrations which may lead to off-target effects (e.g., GBA2 inhibition).[1]

Mechanistic Visualization

The covalent binding of CBE relies on the nucleophilic attack by a specific glutamate residue within the enzyme's active site. In human acid ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Glu340

CBE_MechanismEnzymeFree Enzyme(Glu340-COO⁻)ComplexMichaelis Complex(Non-covalent)Enzyme->Complex+ CBECBE(-)-Conduritol B Epoxide(Electrophile)CBE->ComplexTSTransition State(Ring Opening)Complex->TSNucleophilic AttackAdductCovalent Adduct(Enzyme-Ester-Inhibitor)TS->AdductIrreversibleBond Formation

Figure 1: Mechanism of Action.[1] The catalytic nucleophile (Glutamate) attacks the epoxide ring of CBE, resulting in a stable ester linkage and permanent inactivation.

Experimental Protocol 1: Kinetic Proof (The "Jump Dilution" Method)[2]

The most accessible method to distinguish covalent (irreversible) inhibition from tight-binding reversible inhibition is the Rapid Dilution (Jump Dilution) assay.

Principle

If an inhibitor is reversible, diluting the enzyme-inhibitor complex significantly (e.g., 100-fold) will cause the inhibitor to dissociate, restoring activity.[1] If the bond is covalent, the enzyme remains inactive despite dilution.

Step-by-Step Methodology
  • Preparation:

    • Enzyme: Recombinant GCase (e.g., 100 nM stock).

    • Inhibitor: CBE (at 10x ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      , e.g., 100 
      
      
      M).
    • Substrate: 4-MU-

      
      -D-glucopyranoside (fluorogenic).
      
  • Incubation (The "Jump"):

    • Mix Enzyme + CBE (Experimental) and Enzyme + Buffer (Control).

    • Incubate at 37°C for 1 hour to allow covalent bond formation.

  • Rapid Dilution:

    • Dilute both mixtures 100-fold into assay buffer containing saturating substrate.

    • Critical: The final concentration of CBE in the assay well must be well below its

      
       (e.g., 1 
      
      
      M).
  • Measurement:

    • Monitor fluorescence (Ex 365 nm / Em 445 nm) continuously for 60 minutes.

  • Data Analysis:

    • Reversible Inhibitor: The slope (rate) will increase over time as the inhibitor dissociates (

      
      ).
      
    • Covalent (CBE): The slope remains near zero or significantly suppressed compared to control (

      
      ).
      

Experimental Protocol 2: Structural Proof (Mass Spectrometry)

While kinetics suggest irreversibility, Mass Spectrometry (MS) provides definitive structural proof by detecting the mass of the inhibitor attached to the protein.

Expected Mass Shift

CBE (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

162.14 Da211Target Mass Shift:+162.14 Da
Workflow: Intact Protein LC-MS
  • Incubation: Incubate GCase (10

    
    M) with CBE (100 
    
    
    M) for 2 hours at pH 5.5.
  • Desalting: Remove excess unbound CBE using a C4 desalting trap or Zeba spin column to prevent non-specific adducts during ionization.[1]

  • LC-MS Analysis:

    • Inject onto a C4 or C8 column (Reverse Phase).[1]

    • Elute with a water/acetonitrile gradient (+0.1% Formic Acid).[1]

    • Analyze via ESI-TOF or Orbitrap MS.[1]

  • Deconvolution:

    • Deconvolute the raw charge envelope to zero-charge mass.[1]

    • Result: You should see the Apo-enzyme peak disappear and a new peak appear at [Massngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       + 162 Da] .
      
Workflow: Peptide Mapping (Pinpointing Glu340)

To confirm specific binding to the active site:

  • Digest the CBE-treated enzyme with Pepsin or Trypsin .[1]

  • Analyze peptides via LC-MS/MS.[1]

  • Search for the specific peptide containing Glu340 with a modification of +162.14 Da.[1]

    • Note: The active site peptide is often hydrophobic and may require optimized gradients.[1]

Experimental Protocol 3: Activity-Based Protein Profiling (ABPP)

This is a modern, visual method to confirm active-site occupancy using a fluorescent competitor.[1]

  • Probe: Use a fluorescent ABP (e.g., Green-Cyclophellitol ).[1] This probe binds to the same nucleophile as CBE.[1]

  • Competition:

    • Sample A: Enzyme + Green-Probe (Control).

    • Sample B: Enzyme + CBE (Pre-incubate 1 hr) -> Then add Green-Probe.[1]

  • Visualization:

    • Run samples on SDS-PAGE.[1][3]

    • Scan for fluorescence.[1]

  • Result:

    • Sample A: Bright fluorescent band (Probe bound).[1]

    • Sample B: No fluorescence (CBE blocked the active site covalently, preventing Probe binding).[1]

Decision Logic for Confirmation

Use this logic flow to design your validation strategy.

Validation_FlowStartStart: Confirm CBE BindingKinetic1. Jump Dilution AssayStart->KineticResult_KineticActivity Recovers?Kinetic->Result_KineticReversibleConclusion: Reversible(Not Covalent)Result_Kinetic->ReversibleYesIrreversibleIndication: IrreversibleResult_Kinetic->IrreversibleNoMS2. Intact Protein MSIrreversible->MSResult_MSMass Shift +162 Da?MS->Result_MSConfirmedCONFIRMED:Covalent ModificationResult_MS->ConfirmedYesArtifactCheck for Artifacts(Non-specific binding)Result_MS->ArtifactNo

Figure 2: Validation Workflow. A stepwise approach moving from kinetic evidence to definitive structural proof.

References

  • Grabowski, G. A., et al. (1986). "Human acid beta-glucosidase.[1] Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes." American Journal of Human Genetics, 37(3), 499–510.[1]

  • Premkumar, L., et al. (2005). "X-ray structure of human acid-beta-glucosidase covalently bound to conduritol-B-epoxide."[1] Journal of Biological Chemistry, 280(25), 23815-23819.[1]

  • Witte, M. D., et al. (2010). "Ultrasensitive in situ visualization of active glucocerebrosidase molecules."[1] Nature Chemical Biology, 6(12), 907-913.[1]

  • Kuo, C. L., et al. (2019). "In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling."[1] The FEBS Journal, 286(3), 584-600.[1]

  • Copeland, R. A. (2013). "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists."[1] Wiley-Interscience.[1] (Standard text for Jump Dilution protocols).

A Researcher's Guide to Modeling GBA-Linked Neuropathies: Evaluating (-)-Conduritol B Epoxide and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the field of neurodegenerative disease.

Executive Summary: The Critical Role of GBA Inhibition in Neurological Disease Modeling

Mutations in the GBA gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are the most significant genetic risk factor for Parkinson's disease (PD) and the direct cause of Gaucher disease (GD), a lysosomal storage disorder that can present with severe neurological symptoms.[1][2] This established link has made the modulation of GCase activity a cornerstone of research into the mechanisms of and potential therapies for these devastating conditions.

To recapitulate the cellular and organismal phenotypes of GCase deficiency, researchers rely on robust and reproducible models. One of the most widely used tools is (-)-Conduritol B Epoxide (CBE), a potent, mechanism-based irreversible inhibitor of GCase.[1][3][4] This guide provides an in-depth evaluation of the pros and cons of using CBE to model GBA-linked neuropathies. It offers a direct comparison with alternative methods, presents supporting experimental data, and provides validated protocols to empower researchers to make informed decisions for their experimental designs.

The Workhorse: Deep Dive into (-)-Conduritol B Epoxide (CBE)

Mechanism of Action

CBE is a cyclitol epoxide that acts as a suicide inhibitor.[2] It mimics the structure of glucose and binds to the active site of GCase. The enzyme's catalytic machinery then cleaves the epoxide ring, leading to the formation of a permanent, covalent bond with the catalytic nucleophile (Glu340).[2][5] This reaction renders the enzyme irreversibly inactive.[2][4][6]

The primary consequence of GCase inhibition is the accumulation of its substrate, glucosylceramide (GlcCer), within the lysosome.[7] This lipid accumulation is a primary pathological hallmark of GD and is believed to initiate a cascade of downstream cellular dysfunction, including impaired autophagy, mitochondrial deficits, and the aggregation of proteins like α-synuclein, a key feature of PD.[4][8]

The GBA Inhibition Pathway

Here is a diagram illustrating the metabolic role of GBA and the inhibitory action of CBE.

GBA_Pathway cluster_lysosome Lysosome GlcCer Glucosylceramide (Substrate) GBA GBA (Glucocerebrosidase) Enzyme GlcCer->GBA Catabolized by Accumulation GlcCer Accumulation (Pathological Hallmark) GlcCer->Accumulation Products Glucose + Ceramide (Products) GBA->Products Produces CBE (-)-Conduritol B Epoxide (Inhibitor) CBE->GBA Irreversibly Inactivates Downstream Downstream Dysfunction (e.g., α-synuclein aggregation, autophagy impairment) Accumulation->Downstream Leads to

Caption: Mechanism of CBE-induced GBA deficiency and its downstream pathological consequences.

Advantages of Using CBE
  • Potency and Irreversibility: CBE forms a covalent bond with GCase, ensuring potent and long-lasting inhibition, which is crucial for chronic studies aiming to mimic a persistent disease state.[2][4]

  • Tunable Inhibition: Researchers can finely control the degree of GCase inactivation by adjusting the concentration and duration of CBE exposure.[2] This "tunability" is a significant advantage, allowing for the modeling of both heterozygous (~50% GCase reduction) and homozygous (~90% reduction) states of GBA deficiency.[3] For instance, chronic treatment of mice with 50mg/kg CBE results in a GCase activity reduction similar to that in PD patients, while 100mg/kg doses lead to more severe phenotypes like α-synuclein aggregation.[3]

  • Inducible and Rapid: Unlike genetic models that require lengthy breeding programs, the CBE model is inducible and rapid, providing phenotypic changes within days to weeks.[3] This is ideal for screening studies and accelerating research timelines.

  • Blood-Brain Barrier Permeability: CBE can cross the blood-brain barrier (BBB), albeit with some difficulty, allowing for the in vivo study of neurological phenotypes by systemic administration.[9] Studies show a substantial reduction of GCase activity in the central nervous system following intraperitoneal injections in mice.[10]

Disadvantages and Scientific Caveats
  • Off-Target Effects: While often described as selective, CBE is not perfectly specific. At higher concentrations, it can inhibit other glycosidases, most notably the non-lysosomal glucosylceramidase (GBA2) and lysosomal α-glucosidase.[1][2][6] This is a critical consideration, as GBA2 inhibition can produce confounding phenotypes. However, studies indicate there is an acceptable window for selective GBA inhibition in the mouse brain.[1]

  • Irreversibility: The same property that makes CBE a potent tool can also be a drawback. The irreversible nature of the inhibition means that recovery studies (washout experiments) are not possible. Cellular recovery depends entirely on the synthesis of new GCase protein.

  • Model Limitations: The CBE model mimics the enzymatic deficiency of GBA mutations but does not replicate other potential pathogenic mechanisms of the mutant protein itself, such as endoplasmic reticulum stress or gain-of-function toxicity.[10] Furthermore, CBE models in mice often fail to produce the full spectrum of Parkinsonian pathology, such as significant nigrostriatal degeneration or motor deficits, even with high levels of GCase inhibition.[3]

Comparative Analysis: CBE vs. Alternative Modeling Strategies

The choice of a disease model is dictated by the specific research question. CBE is one of many tools available, each with its own unique profile.

Alternative Chemical Inhibitors
  • Cyclophellitol & Analogues: These are also mechanism-based irreversible inhibitors that are significantly more potent than CBE.[2][4] However, cyclophellitol inactivates GBA and GBA2 with nearly equal affinity, making it unsuitable for creating models that are specific to GBA deficiency.[1][2]

  • Isofagomine (and other imino sugars): These compounds act as competitive, reversible inhibitors. They are valuable for studies where a transient or less absolute inhibition is desired. Some imino sugars can also function as "pharmacological chaperones" at sub-inhibitory concentrations, helping to stabilize and traffic mutant GCase to the lysosome, which is a therapeutic mechanism rather than a modeling one.

  • Ambroxol: Known clinically as an expectorant, ambroxol has been identified as a pharmacological chaperone for GCase.[11][12] It acts by stabilizing mutant GCase variants, increasing their lysosomal levels and activity.[12][13] Its mechanism is pH-dependent, exerting less inhibition at the low pH of the lysosome, which is an advantage for therapeutic applications but makes it less suitable for purely inhibitory modeling compared to CBE.[11]

Genetic Models
  • GBA Knockout/Knock-in Mice: These models offer the highest genetic fidelity. Mice with specific human mutations (e.g., L444P, D409V) can recapitulate the genetic context of human disease.[3][10] However, complete GBA knockout is neonatally lethal in mice, necessitating the use of heterozygous or conditional knockout models.[2][3] These models are time-consuming and expensive to develop and maintain, and often present with mild or slowly progressing phenotypes.[3]

  • iPSC-Derived Neurons: Patient-derived induced pluripotent stem cells (iPSCs) can be differentiated into specific neuronal subtypes (e.g., dopaminergic neurons). This provides a human-relevant genetic background to study disease mechanisms in a dish. While powerful, this technology is technically demanding, expensive, and subject to high variability between cell lines.

Data Summary: A Head-to-Head Comparison
Feature(-)-Conduritol B Epoxide (CBE)CyclophellitolPharmacological Chaperones (e.g., Ambroxol)Genetic Models (e.g., GBA-KI Mice)
Mechanism Irreversible, Covalent Inhibition[2][4]Irreversible, Covalent Inhibition[4]Reversible Binding, Protein Stabilization[11][13]Gene Mutation/Deletion[3]
Primary Use Disease Modeling (Enzyme Deficiency)Disease Modeling (High Potency)Therapeutic Strategy / Disease ModelingDisease Modeling (Genetic Fidelity)
Selectivity Good for GBA vs. GBA2 at optimal doses[1]Poor; Inhibits GBA and GBA2 equally[1][2]Variable; Acts on specific mutant formsHighly specific to GBA gene
Control Tunable (Dose/Time-dependent)[2]Tunable (Dose/Time-dependent)Dependent on mutation and concentrationFixed by genotype
Speed Rapid (Days to Weeks)[3]Rapid (Days to Weeks)ModerateSlow (Months to Years)
Reversibility No (Irreversible)[2]No (Irreversible)[2]Yes (Reversible)No (Permanent)
Key Pro Cost-effective, rapid, tunable inhibitionHigh potencyCan rescue mutant protein functionHigh biological and genetic relevance
Key Con Potential off-target effects; not a genetic model[1][10]Lacks GBA vs. GBA2 specificity[1]Not a pure inhibitor; acts as a chaperoneExpensive, slow, often mild phenotype[3]

Field-Proven Methodologies: Inducing a GBA-Deficient Phenotype

The following protocols provide a validated starting point for researchers. It is imperative to perform dose-response and time-course experiments to determine the optimal conditions for your specific model system and endpoint.

Experimental Workflow Overview

Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_validate Phase 3: Validation & Analysis start Start: Select Model (e.g., SH-SY5Y cells) seed Seed Cells at Optimal Density start->seed prepare_cbe Prepare Fresh CBE Stock Solution (e.g., in DMSO or H2O) treat Treat Cells with Desired CBE Concentration (e.g., 0.5 mM) prepare_cbe->treat incubate Incubate for Defined Period (e.g., 7-14 days) treat->incubate harvest Harvest Cells for Lysate Preparation gba_assay GBA Activity Assay (Confirm Inhibition) harvest->gba_assay lipid_analysis Lipidomics (HPTLC/MS) (Measure GlcCer) harvest->lipid_analysis protein_analysis Western Blot / ICC (α-synuclein, LC3-II) harvest->protein_analysis

Sources

Comparative Guide: Off-Target Profiles of (-)-Conduritol B Epoxide (CBE) and Next-Generation Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(-)-Conduritol B epoxide (CBE) remains the gold-standard mechanism-based inhibitor for creating chemically induced models of Gaucher disease (GD) and Parkinson’s disease (PD). However, its utility is compromised by a narrow therapeutic window and off-target inhibition of GBA2 (non-lysosomal


-glucosidase) and GAA  (lysosomal 

-glucosidase).[1][2]

This guide compares CBE with its direct derivatives and structural analogs, specifically focusing on Cyclophellitol and its C8-functionalized derivatives . While unmodified Cyclophellitol offers superior potency, it lacks selectivity (inhibiting GBA1 and GBA2 equally).[3] In contrast, recent C8-substituted cyclophellitol derivatives have achieved


-fold selectivity, resolving the off-target liabilities of the parent CBE scaffold.

Mechanistic Basis of Inhibition

Both CBE and its derivatives function as mechanism-based suicide inhibitors . They mimic the oxocarbenium ion transition state of the glycosidase hydrolysis reaction.

Mechanism of Action[1][2][3][4]
  • Binding: The inhibitor binds to the active site of the retaining

    
    -glucosidase.
    
  • Protonation: The catalytic acid/base residue (e.g., Glu235 in GBA1) protonates the epoxide oxygen.

  • Nucleophilic Attack: The catalytic nucleophile (e.g., Glu340 in GBA1) attacks the epoxide ring, opening it and forming a stable, covalent ester bond.

  • Inactivation: The enzyme is permanently disabled, preventing substrate turnover until new protein is synthesized.

InhibitionMechanism Enzyme Active Enzyme (GBA1) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor CBE Inhibitor (CBE/Cyclophellitol) CBE->Complex TS Transition State (Oxocarbenium mimic) Complex->TS Protonation (Glu235) Covalent Covalent Adduct (Irreversibly Inhibited) TS->Covalent Nucleophilic Attack (Glu340) Epoxide Opening

Figure 1: Mechanism-based inactivation of GBA1 by epoxide-containing inhibitors.

Comparative Off-Target Profiles

(-)-Conduritol B Epoxide (CBE)

CBE is a polyol epoxide (cyclohexene scaffold). While effective, it is a "blunt instrument" at high doses.

  • Primary Target: GBA1 (Lysosomal

    
    -glucosidase).[4][5]
    
  • Major Off-Target: GBA2 (Non-lysosomal

    
    -glucosidase).[1]
    
    • Note: Historically, GBA2 was thought to be insensitive to CBE. Modern Activity-Based Protein Profiling (ABPP) confirms CBE inhibits GBA2, albeit with lower affinity (

      
       in 
      
      
      
      range) compared to GBA1.
  • Minor Off-Targets: GAA (Acid

    
    -glucosidase) at high concentrations (>100 
    
    
    
    ).
  • Selectivity Window: In mice, a dose of 25–50 mg/kg selectively inhibits GBA1. Doses >100 mg/kg significantly inhibit GBA2 and GAA, confounding data interpretation.

Cyclophellitol (The Potent Analog)

Cyclophellitol is a carba-sugar analog (cyclohexane scaffold). It is significantly more potent than CBE but less selective .

  • Potency: Nanomolar

    
     (vs. micromolar for CBE).[3]
    
  • Selectivity Profile:

    • GBA1 vs GBA2: Equipotent. Cyclophellitol inhibits both enzymes with nearly identical affinity.[1][2][3]

    • Consequence: It is unsuitable for generating specific GBA1-knockout models if GBA2 activity must be preserved.

C8-Substituted Cyclophellitols (The Selective Solution)

To solve the GBA2 off-target problem, researchers developed derivatives with hydrophobic substituents at the C8 position.

  • Rationale: The GBA1 active site has a hydrophobic pocket that accommodates the sphingosine tail of its natural substrate (glucosylceramide). GBA2 lacks this distinct pocket.

  • Result: Adding a hydrophobic group (e.g., adamantyl) to cyclophellitol creates steric clash with GBA2 while enhancing binding to GBA1.

  • Selectivity:

    
    -fold selectivity for GBA1 over GBA2.
    
Summary Data Table
Inhibitor ClassScaffoldGBA1 Potency (

)
GBA2 InhibitionSelectivity (GBA1/GBA2)Key Off-Targets
CBE CyclohexeneModerate (

)
Yes (at high conc.)Low (~10-fold)GBA2, GAA
Cyclophellitol CyclohexaneHigh (

)
High None (1:1) GBA2 (Major)
C8-Adamantyl-CP CyclohexaneVery High (

)
Negligible>100,000-fold None significant
Conduritol Aziridine CyclohexeneLow (mM range)YesLow

-Glucosidases

Experimental Protocols for Selectivity Assessment

To validate the off-target profile of a CBE derivative, you must distinguish between lysosomal (GBA1) and non-lysosomal (GBA2) activity.

Protocol A: Differential pH & Inhibitor Assay

This protocol uses the distinct pH optima and inhibitor sensitivities of GBA1 and GBA2 to deconvolute their activities in a single lysate.

Reagents:

  • Substrate: 4-Methylumbelliferyl

    
    -D-glucopyranoside (4-MU-Glc, 3 mM).
    
  • Buffers:

    • GBA1 Buffer: Citrate-Phosphate pH 5.2 + 0.2% Sodium Taurocholate + 0.1% Triton X-100.

    • GBA2 Buffer: Citrate-Phosphate pH 5.8 (No detergent).

  • Inhibitors:

    • CBE: Inhibits GBA1 + GBA2 (at high conc).

    • NB-DNJ (Miglustat): Selectively inhibits GBA2 (reversible).

Workflow:

  • Preparation: Homogenize tissue/cells in water (hypotonic lysis). Avoid detergents in the initial lysis if measuring GBA2.

  • Condition 1 (Total Activity): Incubate lysate with 4-MU-Glc at pH 5.8 (measures GBA1 + GBA2).

  • Condition 2 (GBA1 Specific): Incubate at pH 5.2 + Taurocholate/Triton (Detergents inhibit GBA2 and activate GBA1).

  • Condition 3 (GBA2 Specific): Incubate at pH 5.8 + 1 mM CBE (Blocks GBA1, leaves residual GBA2 if low dose used) OR better: Incubate with NB-DNJ to specifically subtract GBA2 activity.

  • Calculation:

Protocol B: Activity-Based Protein Profiling (ABPP)

The definitive method to visualize off-target engagement.

Reagents:

  • Probe: Green-fluorescent cyclophellitol epoxide (MDW933) or aziridine.

  • Competitor: Your CBE derivative (test compound).

Steps:

  • Incubate lysate/cells with the test derivative (e.g., 0.1 - 100

    
    ) for 30 min.
    
  • Add fluorescent ABPP probe (excess) to label remaining active enzyme sites.

  • Resolve proteins on SDS-PAGE.

  • Readout:

    • GBA1 Band (~58-66 kDa): Disappearance indicates target engagement.

    • GBA2 Band (~100 kDa): Disappearance indicates off-target inhibition.

    • GAA Band (~110 kDa): Disappearance indicates lysosomal

      
      -glucosidase off-target.
      

ABPP_Workflow Step1 Incubate Lysate with Test Derivative (Competitor) Step2 Add Fluorescent Probe (Labels uninhibited enzymes) Step1->Step2 Step3 SDS-PAGE Separation Step2->Step3 Result1 Band at 60kDa Fades (GBA1 Inhibited) Step3->Result1 Desired Result2 Band at 100kDa Fades (GBA2 Off-Target) Step3->Result2 Undesired

Figure 2: ABPP workflow for identifying off-target glycosidase inhibition.

Strategic Recommendations

When selecting an inhibitor for your study, use the following logic:

  • For General GCase Knockdown (Cost-Effective): Use CBE .[6][7][8]

    • Constraint: Keep dosage <50 mg/kg (in vivo) or <50

      
       (in vitro) to minimize GBA2/GAA inhibition.
      
  • For High-Potency Requirements: Use Cyclophellitol .[9]

    • Constraint: Accept that GBA2 will also be ablated. This mimics a "pan-

      
      -glucosidase" knockout.
      
  • For Strict GBA1 Specificity: Use C8-functionalized Cyclophellitols .

    • Benefit: Allows study of GBA1 deficiency in isolation without confounding GBA2 effects (e.g., studying GBA2-mediated glucosylceramide buffering).

References

  • Artola, M., et al. (2019).

    
    -Glucosidase Inhibitors through Activity-Based Protein Profiling." ACS Central Science. Link
    
  • Kuo, C. L., et al. (2019).[6] "In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling." The FEBS Journal. Link

  • Armstrong, A., et al. (2020). "Correcting the record on the selectivity of Conduritol B Epoxide." Biochemical Journal. Link

  • Overkleeft, H. S., et al. (2013). "Glucuro-cyclophellitol and -cyclophellitol aziridine: highly selective inhibitors of GBA2." Journal of the American Chemical Society. Link

  • Marques, A. R. A., et al. (2017). "Lysosomal and non-lysosomal glucosylceramide degradation." Journal of Lipid Research. Link

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of (-)-Conduritol B

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide outlines the mandatory protocols for the disposal of (-)-Conduritol B (CAS: 25348-64-5). While often overshadowed by its epoxide derivative, (-)-Conduritol B is a potent, competitive inhibitor of


-glucosidases.

The "Why" Behind the Protocol: Standard chemical disposal often treats organic solids generically. However, as a glycosidase inhibitor, (-)-Conduritol B possesses specific biological activity that poses an environmental stewardship risk. If released into wastewater, it can inhibit the carbohydrate-processing enzymes of environmental microbiota, potentially disrupting local carbon cycling. Therefore, incineration is the only acceptable disposal endpoint to ensure complete thermal destruction of the cyclitol ring structure.

Critical Distinction: This guide applies to (-)-Conduritol B (the alkene). If you are handling Conduritol B Epoxide (CBE) , the irreversible inhibitor used in Gaucher disease models, the disposal route is identical, but the acute toxicity hazard is higher due to the reactive epoxide ring.

Hazard Profile & PPE Requirements

Before initiating disposal, verify the material state. (-)-Conduritol B is typically supplied as a white to off-white solid.[1]

Table 1: Physical & Safety Data
PropertySpecificationOperational Implication
CAS Number 25348-64-5Use for waste manifesting.
Chemical Structure Cyclohex-5-ene-1,2,3,4-tetrolStable cyclic polyol; resistant to simple hydrolysis.
Solubility Water, DMSO, MethanolAqueous waste streams are common.
Hazard Class Irritant (Skin/Eye/Respiratory)Dust control is the primary safety vector.
RCRA Status Non-Listed (Not P or U listed)Classify based on characteristics (e.g., if mixed with solvents).
Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 or P100 particulate respirator required if handling open powder outside a fume hood.

  • Dermal: Nitrile gloves (minimum 0.11 mm thickness). Standard lab coat.

  • Ocular: ANSI Z87.1 compliant safety glasses with side shields.

Disposal Decision Logic

The following decision matrix dictates the workflow based on the physical state of the waste.

Waste_Segregation Start Waste Identification: (-)-Conduritol B State Physical State? Start->State Solid Pure Solid / Powder State->Solid Liquid Solution (Water/DMSO) State->Liquid Solid_Path Double bag in polyethylene Solid->Solid_Path Liquid_Check Solvent Type? Liquid->Liquid_Check Solid_Bin Solid Waste Drum (Label: Non-RCRA Organic) Solid_Path->Solid_Bin Aqueous Aqueous (<10% Org) Liquid_Check->Aqueous Water/Buffer Organic Organic (DMSO/MeOH) Liquid_Check->Organic DMSO/Ethanol Aq_Bin Aqueous Waste Carboy (Do NOT Drain Pour) Aqueous->Aq_Bin Org_Bin Organic Waste Carboy (High BTU Incineration) Organic->Org_Bin

Figure 1: Waste segregation logic. Note that aqueous solutions must not be poured down the drain despite water solubility, due to biological inhibition risks.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired stock, contaminated weighing boats, spill cleanup debris.

  • Containment: Transfer solid waste into a clear polyethylene bag.

  • Secondary Containment: Place the sealed bag into a secondary wide-mouth plastic jar or a dedicated solid waste drum.

  • Labeling:

    • Chemical Name: (-)-Conduritol B

    • Hazards: Irritant[2]

    • Constituents: 100% Conduritol B

  • Disposal Endpoint: High-temperature incineration.

Protocol B: Liquid Waste (Stock Solutions)

Applicability: Leftover stock solutions in DMSO, Water, or Methanol.

  • Segregation:

    • Organic Solvents (DMSO/MeOH): Pour into the "Non-Halogenated Organic" waste stream. This stream is destined for fuel blending/incineration, which is ideal for destroying the inhibitor.

    • Aqueous Solutions: Pour into "Aqueous Chemical Waste." Do not adjust pH.

  • Self-Validating Check (The "No-Precipitate" Rule):

    • Before mixing Conduritol B solutions into a central carboy, mix a small aliquot (1 mL) with the waste container's contents in a scintillation vial.

    • Observation: If precipitation or heat generation occurs, segregate as a standalone waste stream to prevent carboy polymerization or clogging.

  • Labeling: Clearly mark "Contains Enzyme Inhibitor" on the tag to alert EHS personnel against biological treatment methods.

Emergency Response: Spill Management

In the event of a spill, speed is secondary to containment. The goal is to prevent the dust from becoming airborne.

Spill_Response Start Spill Detected Assess Assess Volume & Location Start->Assess Type Spill Type? Assess->Type Powder Dry Powder Type->Powder Liquid Liquid Solution Type->Liquid Action_Dry Cover with wet paper towels (Prevent Dust) Powder->Action_Dry Action_Wet Absorb with vermiculite/pads Liquid->Action_Wet Clean Clean surface with Soap & Water x3 Action_Dry->Clean Action_Wet->Clean Dispose Dispose as Solid Waste Clean->Dispose

Figure 2: Spill response workflow emphasizing dust suppression for solid spills.

Cleanup Steps:

  • Isolate: Mark the area.

  • PPE: Don N95 mask, gloves, and goggles.

  • Suppression (Powder only): Gently lay damp paper towels over the powder to prevent aerosolization. Do not sweep dry powder.

  • Collection: Scoop the damp towels and powder into a bag.

  • Decontamination: Wash the surface three times with soap and water. Conduritol B is highly water-soluble; triple rinsing ensures removal of residues that could crystallize later.

Regulatory & Compliance Context

While (-)-Conduritol B is not explicitly listed in 40 CFR Part 261 (RCRA), it must be managed as a chemical waste.

  • US EPA: Classify as "Non-Regulated Chemical Waste" unless mixed with a characteristic solvent (e.g., Methanol = Ignitable D001).

  • Ecological Compliance: Due to its mechanism of action (inhibition of

    
    -glucosidase), it falls under "Bioactive Compounds." Discharge to sewer systems is prohibited under the Clean Water Act's general prohibition on passing through pollutants that cause interference with POTW (Publicly Owned Treatment Works) biological processing.
    

References

  • Santa Cruz Biotechnology. Conduritol B (CAS 25348-64-5) Safety Data Sheet. Retrieved from

  • Cayman Chemical. (-)-Conduritol B Safety Data Sheet. Retrieved from

  • US Environmental Protection Agency (EPA). Criteria for Listing Hazardous Waste (40 CFR § 261.11). Retrieved from

  • Legler, G.Glucosidase inhibition by conduritol B epoxide. Methods in Enzymology, 1977. (Provides mechanistic basis for environmental concern).

Sources

Personal protective equipment for handling (-)-Conduritol B

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling (-)-Conduritol B Audience: Researchers, scientists, and drug development professionals.

Hazard Profiling & Risk Assessment

The "Why" Behind the Protocol As a Senior Application Scientist, I must emphasize that while (-)-Conduritol B (the alkene form) is often chemically distinguished from its irreversible epoxide derivative (CBE), in a drug development context, it must be treated as a Potent Bioactive Agent .

Conduritols are structural mimics of sugars (cyclitols). Their primary mechanism of action involves competitive inhibition of glycosidases (specifically


-glucosidase and 

-glucosidase).
  • Biological Risk: Inhalation or systemic absorption can theoretically mimic lysosomal storage disorders (e.g., Gaucher phenotype) by inhibiting glucosylceramidase (GBA).

  • Chemical Risk: As a polyhydroxylated compound, it is hydrophilic but often dissolved in DMSO for biological assays. DMSO acts as a carrier solvent , capable of transporting the compound directly through intact skin and nitrile gloves if not managed correctly.

Critical Distinction:

  • (-)-Conduritol B: Competitive inhibitor / Synthetic precursor.

  • Conduritol B Epoxide (CBE): Irreversible inhibitor.[1][2][3]

  • Protocol Standard: This guide adopts a Level 2 Containment approach suitable for both, adhering to the Precautionary Principle.

The Defensive Layer: PPE Specifications

The following PPE matrix is designed not just for "compliance," but to break the specific vectors of exposure: Inhalation of particulates (weighing) and Dermal permeation (solubilized handling).

PPE Decision Matrix
Protection ZoneRecommended GearTechnical Rationale (Causality)
Respiratory N95 (US) / P2 (EU) Respirator Minimum Requirement. The solid is a fine crystalline powder. Electrostatic forces often cause "fly-off" during weighing. Inhalation allows direct entry into the bloodstream, bypassing first-pass metabolism.
Primary Dermal Nitrile Gloves (Min 5 mil) Standard nitrile offers sufficient protection against the solid. Latex is strictly prohibited due to potential allergenicity and poor solvent resistance.
Secondary Dermal Double-Gloving (if in DMSO) Critical: If dissolved in DMSO, wear two pairs of nitrile gloves. DMSO permeates thin nitrile in <5 minutes, carrying the inhibitor with it. Change outer gloves immediately upon splash contact.
Ocular Chemical Safety Goggles Safety glasses with side shields are insufficient for powders that can drift. Goggles seal the ocular mucosa from dust entry.
Body Tyvek Lab Coat / Cuffed Sleeves Standard cotton coats are porous. If handling >100 mg, use a disposable Tyvek sleeve or apron to prevent dust accumulation on personal clothing.
Visualizing the Safety Logic

The following diagram illustrates the hierarchy of controls when moving from solid storage to active experimental solution.

PPE_Workflow Start Start: (-)-Conduritol B (Solid/Powder) Weighing Step 1: Weighing (High Dust Risk) Start->Weighing Open Container Solubilization Step 2: Dissolving (DMSO/Water) Weighing->Solubilization Add Solvent PPE_Solid PPE: N95/P2 Mask + Goggles + Single Nitrile Gloves Weighing->PPE_Solid Application Step 3: Assay/In Vivo (Diluted) Solubilization->Application Dilute PPE_Solvent PPE: Fume Hood + Goggles + DOUBLE Nitrile Gloves Solubilization->PPE_Solvent

Caption: Workflow-dependent PPE escalation. Note the shift to double-gloving during the solubilization phase due to carrier solvent risks.

Operational Protocols: Step-by-Step
A. Weighing & Transfer (The Highest Risk Phase)

Context: Most exposure incidents occur here due to static charge on the lyophilized powder.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure . Do not weigh on an open bench.

  • Anti-Static Measure: Use an anti-static gun or bar near the balance. Conduritol B powder is hygroscopic and prone to clumping or flying; static exacerbates this.

  • The "Transfer" Technique:

    • Tare a closed vial.

    • Add powder.[4][5]

    • Close vial before removing from the balance.

    • Why? This prevents draft from the hood sash blowing powder into the user's breathing zone.

B. Solubilization (DMSO/Water)

Context: (-)-Conduritol B is soluble in water (>50 mg/mL) and DMSO.[1][3]

  • Solvent Choice: If using DMSO, assume the solution is transdermal .

  • Vortexing: Ensure the vial cap is wrapped in Parafilm before vortexing to prevent aerosol leakage from the thread gap.

  • Needle Safety: If injecting into animal models (Gaucher induction), use Luer-lock syringes to prevent needle blow-off under pressure.

Emergency Response & Disposal
Accidental Release Measures

If a spill occurs, do not simply wipe it up. Follow this logic to prevent spreading the bioactive agent.

Spill_Response Spill Spill Detected Type Solid or Liquid? Spill->Type Solid Solid Powder Type->Solid Liquid Liquid (DMSO) Type->Liquid WetWipe Cover with Damp Paper Towel Solid->WetWipe Prevent Dust Scoop Scoop/Wipe (Avoid Dust) WetWipe->Scoop Dispose Dispose as Hazardous Chemical Scoop->Dispose Absorb Absorb with Inert Pads Liquid->Absorb Wash Wash Surface (Soap + Water) Absorb->Wash Wash->Dispose

Caption: Spill response logic emphasizing dust suppression for solids and absorption for liquids.[6]

Disposal Protocol
  • Do NOT dispose of down the sink. As a glycosidase inhibitor, it can affect environmental microbial communities.

  • Solid Waste: Collect in a dedicated container labeled "Toxic Organic Solid."

  • Liquid Waste: Combine with compatible organic solvents and incinerate via a licensed chemical waste contractor.

References
  • PubChem. (n.d.). Conduritol B Epoxide Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Conduritol B
Reactant of Route 2
(-)-Conduritol B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.